Diethyl 2,2'-thiodiacetate
Description
The exact mass of the compound Diethyl 2,2'-thiodiacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12576. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl 2,2'-thiodiacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2,2'-thiodiacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-3-11-7(9)5-13-6-8(10)12-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCSSJHLVLMADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239020 | |
| Record name | Diethyl 2,2'-thiodiacetate | |
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Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925-47-3 | |
| Record name | Diethyl thiodiglycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl 2,2'-thiodiacetate | |
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| Record name | 925-47-3 | |
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| Record name | Diethyl 2,2'-thiodiacetate | |
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| Record name | Diethyl 2,2'-thiodiacetate | |
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| Record name | Diethyl 2,2'-thiodiacetate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2,2'-thiodiacetate
This guide provides a comprehensive overview of the synthesis, purification, and characterization of diethyl 2,2'-thiodiacetate (CAS No. 925-47-3), a versatile thioether and diester compound.[1][2][3] With applications ranging from a building block in organic synthesis to a precursor for pharmaceuticals and advanced materials, a thorough understanding of its preparation and analytical validation is crucial for researchers and developers.[2][4][5] This document offers field-proven insights and detailed methodologies to ensure reliable and reproducible results in the laboratory.
Introduction: The Chemical Identity and Significance of Diethyl 2,2'-thiodiacetate
Diethyl 2,2'-thiodiacetate, also known as diethyl thiodiglycolate, is an organic compound with the molecular formula C₈H₁₄O₄S and a molecular weight of 206.26 g/mol .[2][3] Its structure features a central sulfur atom bridging two ethyl acetate moieties, creating a symmetrical thioether.[1] This unique arrangement of functional groups—a thioether and two esters—imparts a reactivity profile that makes it a valuable intermediate in a variety of chemical transformations.[1][5]
The significance of diethyl 2,2'-thiodiacetate is underscored by its diverse applications:
-
Organic Synthesis: It serves as a fundamental reagent for introducing the thioether functionality and as a precursor for constructing more complex molecular architectures.[1]
-
Pharmaceutical Development: The compound is utilized in the synthesis of potent anticonvulsant agents, highlighting its role in medicinal chemistry.[2][4][5]
-
Materials Science: It is a key component in the preparation of thienophenanthrene derivatives, which are integral to the development of polymer light-emitting devices and solar cells.[2][4][5]
-
Heterocyclic Chemistry: Its reactive methylene groups facilitate condensation reactions for the synthesis of various heterocyclic scaffolds, such as thiazoles, which are prevalent in many biologically active compounds.[1]
Synthesis of Diethyl 2,2'-thiodiacetate: A Mechanistic and Practical Approach
While several synthetic routes to diethyl 2,2'-thiodiacetate have been reported, including the esterification of 2,2'-thiodiacetic acid with ethanol, the reaction of ethyl chloroacetate with sodium sulfide in an inert organic solvent is often preferred due to its high efficiency and potential for near-quantitative yields.[2][6] This section will focus on the latter method, providing a detailed protocol and a mechanistic explanation.
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The sulfide ion (S²⁻) from sodium sulfide acts as a potent nucleophile, attacking the electrophilic carbon atom of the ethyl chloroacetate that is bonded to the chlorine atom. This results in the displacement of the chloride ion and the formation of a new carbon-sulfur bond. The reaction occurs in two successive steps, with the sulfide ion reacting with two molecules of ethyl chloroacetate to form the final product.
Caption: Synthesis mechanism of diethyl 2,2'-thiodiacetate.
Experimental Protocol: Synthesis from Ethyl Chloroacetate and Sodium Sulfide
This protocol is designed to provide a high yield of diethyl 2,2'-thiodiacetate.
Materials:
-
Ethyl chloroacetate
-
Anhydrous sodium sulfide
-
Acetone (or another suitable inert organic solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous sodium sulfide and acetone. Stir the suspension.
-
Addition of Ethyl Chloroacetate: Dissolve ethyl chloroacetate in acetone and add it to the dropping funnel. Add the ethyl chloroacetate solution dropwise to the stirred suspension of sodium sulfide over a period of 1-2 hours. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 3-4 hours to ensure the reaction goes to completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride and any unreacted sodium sulfide.
-
Wash the solid residue with a small amount of acetone and combine the filtrates.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude diethyl 2,2'-thiodiacetate by vacuum distillation to obtain a clear, light yellow to brown liquid.[2]
-
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized diethyl 2,2'-thiodiacetate. This involves a combination of physical property measurements and spectroscopic analysis.
Physical Properties
A summary of the key physical properties of diethyl 2,2'-thiodiacetate is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₄O₄S[2][3] |
| Molecular Weight | 206.26 g/mol [2][3] |
| Appearance | Clear liquid, light yellow to brown[2] |
| Melting Point | 69-72 °C[2][4][7] |
| Boiling Point | 252-253 °C[2][4][7] |
| Density | ~1.146 g/mL at 25 °C[2][4] |
| Refractive Index (n²⁰/D) | ~1.467[2][4] |
Spectroscopic and Chromatographic Analysis
The following spectroscopic and chromatographic techniques are recommended for the structural elucidation and purity assessment of diethyl 2,2'-thiodiacetate.
Caption: Experimental workflow for the characterization of diethyl 2,2'-thiodiacetate.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show the following signals:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups.
-
A singlet corresponding to the methylene protons adjacent to the sulfur atom (-S-CH₂-).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule. Key expected signals include:
-
A peak for the carbonyl carbon of the ester group.
-
Signals for the methylene carbons of the ethyl groups and those adjacent to the sulfur atom.
-
A signal for the methyl carbons of the ethyl groups.
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present. The characteristic absorption bands for diethyl 2,2'-thiodiacetate include:
-
A strong absorption band for the C=O stretching of the ester group.
-
C-O stretching bands.
-
C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of diethyl 2,2'-thiodiacetate (206.26 g/mol ).[3]
High-Performance Liquid Chromatography (HPLC): HPLC is an effective technique for assessing the purity of the synthesized compound.[8] A reverse-phase HPLC method can be developed to separate diethyl 2,2'-thiodiacetate from any impurities or starting materials.[8]
Safety and Handling
Diethyl 2,2'-thiodiacetate is classified as a hazardous substance and requires careful handling.
-
Hazards: It is known to cause skin and eye irritation and may cause respiratory irritation.[1][3]
-
Precautions:
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][10]
Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization of diethyl 2,2'-thiodiacetate. The presented synthesis protocol, based on the reaction of ethyl chloroacetate with sodium sulfide, offers a reliable and high-yielding route to this important chemical intermediate. The comprehensive characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the structural integrity and purity of the final product. By adhering to the methodologies and safety precautions outlined in this document, researchers, scientists, and drug development professionals can confidently produce and validate high-quality diethyl 2,2'-thiodiacetate for their specific applications.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). Diethyl 2,2'-Thiodiacetate CAS:925-47-3: Properties, Applications, and Synthesis. Retrieved from [Link]
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National Institutes of Health, PubChem. Diethyl 2,2'-thiodiacetate. Retrieved from [Link]
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LookChem. Cas 925-47-3,DIETHYL THIOGLYCOLATE 96. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Diethyl 2,2'-thiodiacetate. Retrieved from [Link]
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Physical and chemical properties of Diethyl 2,2'-thiodiacetate
An In-Depth Technical Guide to Diethyl 2,2'-thiodiacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Thioether in Modern Chemistry
Diethyl 2,2'-thiodiacetate (CAS No. 925-47-3) is a symmetrical thioether that serves as a pivotal intermediate and building block in diverse fields of chemical synthesis.[1][2] Its unique structure, featuring a central sulfur atom bridging two ethyl acetate moieties, imparts a balance of reactivity and stability that makes it highly valuable.[1] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis methodologies, key applications, and safety protocols, offering field-proven insights for its effective utilization in research and development.
Molecular and Physicochemical Profile
Diethyl 2,2'-thiodiacetate is an achiral organic compound with the molecular formula C₈H₁₄O₄S.[1][3] The molecule's reactivity is primarily dictated by its ester and thioether functional groups.[1]
Core Identification
| Identifier | Value | Source |
| CAS Number | 925-47-3 | [1][2][3] |
| IUPAC Name | ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate | [1][3] |
| Molecular Formula | C₈H₁₄O₄S | [1][3][4] |
| Molecular Weight | 206.26 g/mol | [1][2][4] |
| SMILES | CCOC(=O)CSCC(=O)OCC | [1][3] |
| InChI Key | TVCSSJHLVLMADJ-UHFFFAOYSA-N | [1][5] |
Physicochemical Properties
The compound presents as a clear, light yellow to brown liquid at room temperature.[2] Its physical state and thermal properties are critical parameters for its application in synthesis.
| Property | Value | Conditions | Source |
| Melting Point | 69-72 °C | [1][2][6] | |
| Boiling Point | 252-253 °C | at 760 mmHg | [1][2][6] |
| Density | 1.146 g/mL | at 25 °C | [1][2] |
| Refractive Index | n20/D 1.467 | [1][2] | |
| Flash Point | >111.8 °C | (Estimated) | [7] |
| logP (o/w) | 1.49 - 2.31 | (Estimated) | [1][7] |
| Water Solubility | 5886 mg/L | at 25 °C (Estimated) | [7] |
Structural Elucidation
The structure of Diethyl 2,2'-thiodiacetate features a central, flexible thioether linkage connecting two ethyl ester groups. This symmetry and the presence of reactive sites on either side of the sulfur atom are key to its utility in synthesis.
Caption: Molecular structure of Diethyl 2,2'-thiodiacetate.
Chemical Reactivity and Synthesis
The dual functionality of Diethyl 2,2'-thiodiacetate governs its reaction profile. The ester groups are susceptible to nucleophilic acyl substitution, while the thioether can be involved in other transformations.
Key Reactions: Ester Hydrolysis
The compound undergoes hydrolysis under both acidic and basic conditions to yield 2,2'-thiodiacetic acid and ethanol.[1]
-
Acid-Catalyzed Hydrolysis: A reversible process requiring excess water to drive the reaction to completion.
-
Base-Catalyzed Saponification: An irreversible addition-elimination mechanism that produces the carboxylate salt.[1]
Caption: Hydrolysis pathways for Diethyl 2,2'-thiodiacetate.
Synthesis Protocol: Acid-Catalyzed Esterification
A primary route for synthesizing Diethyl 2,2'-thiodiacetate is the Fischer esterification of 2,2'-thiodiacetic acid with ethanol, using a strong acid catalyst.[2]
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,2'-thiodiacetic acid and an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated hydrochloric acid or sulfuric acid to the mixture.[2]
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Cool the mixture to room temperature. Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Caption: Workflow for the synthesis of Diethyl 2,2'-thiodiacetate.
Applications in Research and Development
The versatility of Diethyl 2,2'-thiodiacetate makes it a valuable intermediate in several high-value applications.[2]
-
Pharmaceutical Synthesis: It is extensively used in the synthesis of potent anticonvulsant agents.[2][6][8] Its structure can be incorporated into larger molecules to modulate their physicochemical and biological properties.
-
Organic Synthesis: As a bifunctional building block, it is a precursor for various heterocyclic compounds, such as thiazoles and thienophenanthrene derivatives.[1][2]
-
Materials Science: The derived thienophenanthrene derivatives are utilized in the development of polymer light-emitting devices (PLEDs) and organic solar cells.[2][6][8]
-
Antioxidant Research: The thioether moiety suggests potential for interaction with reactive oxygen species, leading to its investigation in antioxidant studies.[1]
Safety, Handling, and Storage
Proper handling of Diethyl 2,2'-thiodiacetate is crucial to ensure laboratory safety.
Hazard Identification
The compound is classified as an irritant.[2][3] According to GHS classifications, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][9]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][10]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[10]
-
Spill Response: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Prevent entry into drains.[10]
-
First Aid: In case of skin or eye contact, rinse immediately and thoroughly with plenty of water.[2]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] It is recommended to be sealed in a dry environment at room temperature.[5][8]
Conclusion
Diethyl 2,2'-thiodiacetate is a chemical intermediate with a well-defined and highly useful reactivity profile. Its balanced properties make it a reliable component in the synthesis of complex molecules for the pharmaceutical and materials science industries.[2] A thorough understanding of its physical properties, chemical behavior, and safety requirements, as detailed in this guide, is essential for its successful and safe application in advanced research and development projects.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). Diethyl 2,2'-Thiodiacetate CAS:925-47-3: Properties, Applications, and Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Diethyl 2,2'-thiodiacetate. PubChem Compound Database. Available from: [Link]
-
The Good Scents Company. (n.d.). diethyl 2,2'-thiodiacetate, 925-47-3. Available from: [Link]
-
ChemBK. (2024, April 9). Diethyl 2,2'-thiodiacetate. Available from: [Link]
-
Chemchart. (n.d.). Diethyl 2,2'-thiodiacetate (925-47-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Available from: [Link]
-
LookChem. (n.d.). Cas 925-47-3,DIETHYL THIOGLYCOLATE 96. Available from: [Link]
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Diethyl 2,2'-thiodiacetate structural analysis and conformation
An In-Depth Technical Guide to the Structural and Conformational Analysis of Diethyl 2,2'-thiodiacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2,2'-thiodiacetate (C₈H₁₄O₄S) is a symmetrical thioether diester with significant applications as a versatile building block in organic synthesis, particularly in the development of novel heterocyclic scaffolds and peptidomimetics.[1] Its utility is intrinsically linked to its three-dimensional structure and conformational flexibility. This guide provides a comprehensive analysis of the structural and conformational properties of Diethyl 2,2'-thiodiacetate, integrating theoretical principles with practical experimental and computational workflows. In the absence of a definitive crystal structure, this document emphasizes predictive methodologies based on spectroscopic analysis and computational modeling to elucidate its conformational landscape.
Introduction and Physicochemical Properties
Diethyl 2,2'-thiodiacetate is an organic compound characterized by a central sulfur atom bridging two ethyl acetate units.[1] This symmetrical arrangement imparts specific chemical and physical properties that are crucial for its reactivity and application. The molecule is achiral and possesses a flexible backbone, allowing it to adopt various conformations in solution.[1] Understanding these conformational preferences is paramount for its application in rational drug design and materials science.
Table 1: Physicochemical Properties of Diethyl 2,2'-thiodiacetate
| Property | Value | Reference(s) |
| CAS Number | 925-47-3 | [1] |
| Molecular Formula | C₈H₁₄O₄S | [1] |
| Molecular Weight | 206.26 g/mol | [1] |
| Melting Point | 69-72 °C | [1] |
| Boiling Point | 252-253 °C | [1] |
| Density | 1.146 g/mL at 25 °C | [1] |
| IUPAC Name | ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate | [1] |
| SMILES | CCOC(=O)CSCC(=O)OCC | [1] |
Synthesis Overview
The synthesis of Diethyl 2,2'-thiodiacetate is typically achieved through the acid-catalyzed esterification of 2,2'-thiodiacetic acid with ethanol.[1] This straightforward reaction provides high yields of the desired product and is amenable to scale-up.
Experimental Protocol: Synthesis of Diethyl 2,2'-thiodiacetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,2'-thiodiacetic acid in an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Spectroscopic Characterization
Spectroscopic techniques are fundamental to confirming the identity and purity of Diethyl 2,2'-thiodiacetate and provide initial insights into its structural features.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Diethyl 2,2'-thiodiacetate is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional groups, typically observed in the range of 1735-1750 cm⁻¹.[1] Other characteristic peaks include C-O stretching vibrations between 1000-1300 cm⁻¹ and C-H stretching of the alkyl chains just below 3000 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple.
-
Sample Preparation: Dissolve 10-20 mg of Diethyl 2,2'-thiodiacetate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. The spectrum will show a characteristic triplet-quartet pattern for the ethyl groups and a singlet for the methylene protons adjacent to the sulfur atom.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. This will result in four distinct signals corresponding to the carbonyl carbon, the two methylene carbons, and the methyl carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Diethyl 2,2'-thiodiacetate in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂- (adjacent to S) | ~3.3 | ~35 |
| -O-CH₂- | ~4.2 (quartet) | ~61 |
| -CH₃ | ~1.3 (triplet) | ~14 |
| C=O | - | ~170 |
Mass Spectrometry
Mass spectrometry confirms the molecular weight of Diethyl 2,2'-thiodiacetate. The mass spectrum will exhibit a molecular ion peak ([M]⁺) at an m/z of 206.26.[1] Common fragmentation patterns include the loss of ethoxy (-OCH₂CH₃) and ethoxycarbonyl (-COOCH₂CH₃) groups.[1]
Conformational Analysis
The flexibility of the single bonds in Diethyl 2,2'-thiodiacetate allows for a range of possible conformations. Understanding the preferred conformations is key to predicting its interaction with biological targets or its role in directing the stereochemistry of reactions.
Key Rotatable Bonds and Conformational Preferences
The conformational landscape of Diethyl 2,2'-thiodiacetate is primarily defined by the rotation around the C-S, C-C, and C-O single bonds.
Caption: Workflow for computational conformational analysis.
This workflow allows for the identification of low-energy conformers and the prediction of their relative populations in the gas phase. Solvation models can be incorporated to simulate the conformational preferences in different solvents.
Advanced Experimental Techniques: Variable Temperature (VT) NMR
VT-NMR spectroscopy is a powerful experimental method to study dynamic processes, including conformational exchange. By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, line broadening, or the coalescence of signals, which can provide quantitative information about the energy barriers between different conformers. For a flexible molecule like Diethyl 2,2'-thiodiacetate, VT-NMR could reveal the dynamics of the interconversion between different rotational isomers.
Implications for Drug Development and Materials Science
The conformational flexibility of Diethyl 2,2'-thiodiacetate is a double-edged sword. While it allows the molecule to adapt to different environments, this flexibility can also be entropically unfavorable upon binding to a rigid biological target. Its use as a linker in drug design requires a thorough understanding of its preferred conformations to ensure that the linked moieties are presented in the correct orientation for biological activity. In materials science, the conformational properties will influence the packing of molecules in the solid state and thus affect the bulk properties of materials derived from it.
Conclusion
While a definitive solid-state structure of Diethyl 2,2'-thiodiacetate from X-ray crystallography remains to be reported, a combination of spectroscopic techniques and computational modeling provides a robust framework for its structural and conformational analysis. The molecule's symmetry and the predictable nature of its functional groups allow for a confident assignment of its spectroscopic features. Computational workflows offer a reliable path to understanding its conformational landscape, which is crucial for harnessing its full potential in synthetic and medicinal chemistry. Future work employing advanced techniques such as VT-NMR and solid-state NMR would provide deeper insights into the dynamic behavior of this versatile molecule.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70216, Diethyl 2,2'-thiodiacetate. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of Diethyl 2,2'-thiodiacetate
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Diethyl 2,2'-thiodiacetate (CAS No. 925-47-3), a thioether and ester compound with applications in organic synthesis.[1] For professionals in research, quality control, and drug development, unambiguous structural confirmation is paramount. This document outlines the theoretical principles and practical methodologies for analyzing this molecule using Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the absence of a consolidated public dataset, this guide presents a detailed analysis based on predicted spectral data, derived from established spectroscopic principles and correlation tables. Each section includes a discussion of the underlying theory, a robust experimental protocol, a detailed interpretation of the predicted spectrum, and expert insights into the structure-spectrum relationship.
Introduction: The Analytical Imperative
Diethyl 2,2'-thiodiacetate (C₈H₁₄O₄S, M.W. 206.26 g/mol ) is a symmetrical molecule featuring a central sulfur atom flanked by two ethyl acetate moieties.[1] Its utility as a precursor in the synthesis of heterocyclic scaffolds and peptidomimetics necessitates rigorous analytical verification.[1] Spectroscopic methods provide a non-destructive and highly informative means to confirm molecular identity, assess purity, and elucidate structural details. This guide serves as a foundational resource for scientists, providing the necessary framework to acquire, interpret, and validate the spectroscopic signature of this compound.
Molecular Structure and Symmetry
The molecule's structure is fundamental to its spectroscopic output. The presence of a C2 axis of symmetry passing through the sulfur atom means that the two ethyl ester arms are chemically equivalent. This equivalence significantly simplifies the expected NMR spectra, as corresponding protons and carbons on either side of the sulfur atom will be magnetically equivalent and thus produce a single resonance signal.
Figure 1: Chemical structure of Diethyl 2,2'-thiodiacetate.
General Spectroscopic Workflow
A standardized workflow ensures reproducibility and data integrity. The process begins with meticulous sample preparation and culminates in data interpretation and archiving.
Caption: A generalized workflow for spectroscopic analysis.
¹H NMR Spectroscopy
Principle
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy probes the chemical environment of hydrogen nuclei. Protons in different locations within a molecule experience distinct local magnetic fields, causing them to resonate at different frequencies. This frequency, reported as a chemical shift (δ) in parts per million (ppm), provides information about the electronic environment. Furthermore, spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets, revealing connectivity information.
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of Diethyl 2,2'-thiodiacetate.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organics and its single, well-defined residual solvent peak.
-
Homogenization: Cap the tube and gently invert several times until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Perform standard instrument tuning, locking (to the deuterium signal of CDCl₃), and shimming procedures to optimize magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, a spectral width of ~15 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~3 seconds. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Predicted Data and Interpretation
Due to the molecule's symmetry, only three unique proton environments are expected.
| Label (Structure) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | 1.25 | Triplet (t) | 6H | ~7.1 | -O-CH₂-CH₃ |
| b | 4.15 | Quartet (q) | 4H | ~7.1 | -O-CH₂ -CH₃ |
| c | 3.30 | Singlet (s) | 4H | N/A | -S-CH₂ -C=O |
Interpretation:
-
Signal 'a' (δ ~1.25 ppm): This upfield triplet corresponds to the six equivalent methyl protons (-CH₃). The signal is split into a triplet by the two neighboring methylene protons ('b'), according to the n+1 rule (2+1=3).
-
Signal 'b' (δ ~4.15 ppm): This quartet represents the four equivalent methylene protons of the ethyl group (-O-CH₂-). Their downfield shift is a direct result of the deshielding effect of the adjacent, highly electronegative oxygen atom. The signal is split into a quartet by the three neighboring methyl protons ('a') (3+1=4).
-
Signal 'c' (δ ~3.30 ppm): This singlet corresponds to the four equivalent methylene protons adjacent to the sulfur atom and the carbonyl group (-S-CH₂-C=O). The singlet multiplicity arises because there are no adjacent, non-equivalent protons to cause splitting. Its chemical shift is intermediate, influenced by the deshielding effects of both the sulfur atom and the carbonyl group's anisotropy.
¹³C NMR Spectroscopy
Principle
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Like ¹H NMR, the chemical shift of each carbon signal is determined by its electronic environment. Standard ¹³C NMR spectra are acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. This simplifies the spectrum and allows for a direct count of non-equivalent carbon atoms.
Experimental Protocol
-
Sample and Setup: The same sample prepared for ¹H NMR analysis can be used.
-
Acquisition: Select a ¹³C NMR experiment (e.g., zgpg30) on the spectrometer. A proton-decoupled pulse program is standard. The spectral width is typically set to ~220 ppm. Due to the low natural abundance of the ¹³C isotope and its longer relaxation times, a greater number of scans (e.g., 256 or more) and a slightly longer relaxation delay (e.g., 2-5 seconds) are required for good signal-to-noise.
-
Processing: The data is processed similarly to ¹H NMR data: Fourier transform, phase, and baseline correction. The chemical shift is referenced to the TMS signal at 0.00 ppm or, more commonly, to the residual solvent signal of CDCl₃ (δ 77.16 ppm).
Predicted Data and Interpretation
The molecular symmetry results in four unique carbon signals.
| Label (Structure) | Predicted δ (ppm) | Assignment | Rationale |
| a | ~14.1 | -O-CH₂-C H₃ | Aliphatic sp³ carbon, shielded. |
| b | ~61.5 | -O-C H₂-CH₃ | sp³ carbon bonded to electronegative oxygen, deshielded. |
| c | ~34.0 | -S-C H₂-C=O | sp³ carbon bonded to sulfur, moderately deshielded. |
| d | ~170.0 | -C =O | Carbonyl carbon, highly deshielded due to the double bond to oxygen. |
Interpretation:
-
Carbonyl Carbon ('d', δ ~170.0 ppm): The ester carbonyl carbon is the most downfield signal, which is highly characteristic. Carbonyl carbons typically resonate in the 160-180 ppm range.
-
Ethoxy Methylene Carbon ('b', δ ~61.5 ppm): This carbon is directly attached to the ester oxygen, causing a significant downfield shift into the 60-70 ppm region.
-
Thioacetate Methylene Carbon ('c', δ ~34.0 ppm): The carbon adjacent to the sulfur atom is deshielded relative to a simple alkane but is significantly more upfield than the oxygen-bound carbon, reflecting the lower electronegativity of sulfur compared to oxygen.
-
Ethoxy Methyl Carbon ('a', δ ~14.1 ppm): This is the most upfield signal, typical for a terminal, sp³-hybridized methyl carbon in an aliphatic chain.
Caption: ¹H (lowercase) and ¹³C (uppercase) NMR assignments.
Infrared (IR) Spectroscopy
Principle
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is specific to the type of chemical bond and its environment. Therefore, an IR spectrum serves as a "molecular fingerprint" and is particularly useful for identifying the presence of specific functional groups.
Experimental Protocol
-
Sample Preparation: As Diethyl 2,2'-thiodiacetate is a liquid, a neat spectrum is easily obtained. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin capillary film.
-
Background Spectrum: Place the salt plates (or an empty sample holder for an ATR setup) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added over a range of 4000 to 400 cm⁻¹.
-
Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).
Predicted Data and Interpretation
The IR spectrum is expected to be dominated by absorptions from the ester functional group and the aliphatic chains.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2850 | Medium-Strong | C(sp³)-H Stretching |
| 1735-1750 | Strong, Sharp | C=O Stretching (Ester) |
| 1250-1150 | Strong | C-O Stretching (Ester) |
| 700-600 | Weak-Medium | C-S Stretching |
Interpretation:
-
C=O Stretch (1735-1750 cm⁻¹): The most prominent and diagnostic peak in the spectrum will be the strong, sharp absorption corresponding to the carbonyl stretch of the saturated ester group. This is consistent with literature descriptions.[2]
-
C(sp³)-H Stretch (2980-2850 cm⁻¹): These signals, appearing just below 3000 cm⁻¹, are characteristic of C-H bonds on sp³-hybridized carbons in the ethyl and methylene groups.
-
C-O Stretch (1250-1150 cm⁻¹): A strong band in the fingerprint region corresponding to the C-O single bond stretch of the ester is expected. This, in combination with the C=O stretch, is definitive evidence of an ester functional group.
-
C-S Stretch (700-600 cm⁻¹): The carbon-sulfur bond gives rise to a weaker absorption in the lower wavenumber region. This peak can sometimes be difficult to identify definitively within the complex fingerprint region.
Mass Spectrometry (MS)
Principle
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is often used. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion (M⁺˙) peak, which corresponds to the molecule's mass, and various fragment ion peaks, which provide a puzzle-like map of the molecule's structure.
Experimental Protocol
-
Sample Introduction: For a liquid sample, a direct insertion probe or coupling with a Gas Chromatograph (GC-MS) can be used. For direct insertion, a microliter of the sample is introduced into a high-vacuum source.
-
Ionization: The sample is vaporized and bombarded with a 70 eV electron beam (standard for EI).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the signal intensity is plotted against the m/z ratio to generate the mass spectrum.
Predicted Data and Interpretation
The fragmentation pattern provides clues to the molecular structure.
| m/z | Proposed Fragment | Interpretation |
| 206 | [C₈H₁₄O₄S]⁺˙ | Molecular Ion (M⁺˙) |
| 161 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 133 | [M - COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl radical |
| 105 | [CH₂COOCH₂CH₃]⁺ | Fragment from cleavage of C-S bond |
| 88 | [S-CH₂-CO]⁺˙ | Fragment containing the thioether and one carbonyl |
Interpretation:
-
Molecular Ion (m/z 206): The presence of a peak at m/z 206 would confirm the molecular weight of the compound.
-
Loss of Ethoxy Group (m/z 161): A common fragmentation pathway for ethyl esters is the loss of the ethoxy group (•OCH₂CH₃, mass 45), leading to a strong acylium ion peak.
-
Alpha-Cleavage: Cleavage of the C-S bond is a favorable pathway for thioethers. This could lead to fragments like [CH₂COOCH₂CH₃]⁺ (m/z 105). The stability of the resulting carbocation or radical drives this fragmentation.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive structural elucidation of Diethyl 2,2'-thiodiacetate. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and highlight the molecule's symmetry. IR spectroscopy provides definitive evidence for the key ester functional group, while Mass Spectrometry confirms the molecular weight and reveals predictable fragmentation patterns consistent with the proposed structure. This guide provides the theoretical and practical framework necessary for researchers to confidently characterize this compound, ensuring its identity and purity for downstream applications.
References
Sources
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Diethyl 2,2'-thiodiacetate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of Diethyl 2,2'-thiodiacetate. While direct, in-depth studies on this specific compound are not extensively available in peer-reviewed literature, this document synthesizes information from analogous sulfur-containing esters and foundational principles of thermal analysis to construct a predictive profile. This guide is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of Diethyl 2,2'-thiodiacetate in applications where thermal stability is a critical parameter. We will delve into the theoretical underpinnings of its decomposition, present standardized protocols for its empirical evaluation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the anticipated degradation pathways and products.
Introduction to Diethyl 2,2'-thiodiacetate and its Thermal Stability
Diethyl 2,2'-thiodiacetate, a diester of thiodiacetic acid, is a sulfur-containing organic compound with applications in various chemical syntheses, including as a building block for pharmaceuticals and as a component in polymer formulations. The presence of both ester and thioether functional groups in its structure imparts unique chemical properties, but also introduces potential thermal liabilities.
Understanding the thermal stability of Diethyl 2,2'-thiodiacetate is paramount for its safe handling, storage, and application. Thermal decomposition can lead to the generation of volatile and potentially hazardous byproducts, alter the chemical integrity of formulations, and compromise the performance of the final product. This guide aims to provide a robust framework for assessing and understanding the thermal behavior of this compound.
Theoretical Considerations for Thermal Degradation
The thermal degradation of Diethyl 2,2'-thiodiacetate is likely to proceed through a complex series of reactions involving the cleavage of its ester and carbon-sulfur bonds. The presence of the sulfur atom can influence the degradation mechanism in several ways:
-
Neighboring Group Participation: The sulfur atom can participate in intramolecular reactions, potentially facilitating the decomposition at lower temperatures compared to its oxygen analog.
-
Radical Scavenging: Sulfur compounds can act as radical scavengers, which might influence the kinetics of radical-chain decomposition pathways.
-
Formation of Volatile Sulfur Compounds: Decomposition is likely to produce volatile and odorous sulfur compounds, such as thiols and sulfides.
Based on the general principles of organic chemistry, the primary degradation pathways for Diethyl 2,2'-thiodiacetate are hypothesized to be:
-
Ester Pyrolysis (β-elimination): This is a common pathway for esters with β-hydrogens, leading to the formation of an alkene and a carboxylic acid.
-
C-S Bond Cleavage: Homolytic or heterolytic cleavage of the carbon-sulfur bonds can lead to the formation of various radical or ionic intermediates, which can then undergo further reactions.
-
Intramolecular Cyclization: The molecule might undergo intramolecular cyclization reactions, potentially leading to the formation of cyclic thioethers or other heterocyclic compounds.
Experimental Evaluation of Thermal Stability
A comprehensive assessment of the thermal stability of Diethyl 2,2'-thiodiacetate requires the use of advanced thermal analysis techniques. The two primary methods for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining the decomposition temperature and a quantitative measure of mass loss.
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and the balance is calibrated according to the manufacturer's specifications.
-
Select an appropriate sample pan (e.g., platinum or alumina).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Diethyl 2,2'-thiodiacetate into the TGA pan.
-
-
Experimental Parameters:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).
-
Quantify the mass loss in each decomposition step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these transitions.
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of Diethyl 2,2'-thiodiacetate into a hermetically sealed aluminum pan. A hermetic seal is crucial to prevent the loss of volatile decomposition products.
-
-
Experimental Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Calculate the enthalpy of decomposition (ΔHd).
-
Hyphenated Techniques: TGA-MS and TGA-FTIR
To identify the gaseous products evolved during the thermal decomposition of Diethyl 2,2'-thiodiacetate, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are invaluable. These techniques analyze the gases evolved from the TGA furnace in real-time.
Caption: Workflow for TGA-MS/FTIR analysis of decomposition products.
Predicted Degradation Profile and Products
Based on the thermal analysis of analogous compounds and general chemical principles, a multi-step degradation profile for Diethyl 2,2'-thiodiacetate is anticipated.
| Parameter | Predicted Value/Observation | Technique |
| Melting Point | Expected to be a low-melting solid or a liquid at room temperature. An endothermic peak will be observed in the DSC thermogram. | DSC |
| Onset of Decomposition (Tonset) | Estimated to be in the range of 150-250 °C in an inert atmosphere. | TGA |
| Decomposition Steps | Likely to exhibit a multi-step decomposition profile in the TGA curve, indicating a complex degradation mechanism. | TGA |
| Enthalpy of Decomposition | A significant exothermic event is expected in the DSC thermogram, indicating that the decomposition process is energetic. | DSC |
| Major Gaseous Products | Ethanol, carbon dioxide, carbon monoxide, diethyl sulfide, ethanethiol, and other volatile sulfur compounds. | TGA-MS/FTIR |
| Solid Residue | A carbonaceous char residue may be formed at high temperatures. | TGA |
Proposed Degradation Pathway
Caption: Proposed major degradation pathways for Diethyl 2,2'-thiodiacetate.
Safety Considerations and Handling
Given the potential for the evolution of flammable and toxic gases upon thermal decomposition, it is imperative to handle Diethyl 2,2'-thiodiacetate with appropriate safety precautions:
-
Ventilation: Always handle the compound in a well-ventilated area or a fume hood, especially when heating.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from sources of ignition.
-
Waste Disposal: Dispose of the compound and any degradation residues in accordance with local regulations for chemical waste.
Conclusion
While specific experimental data on the thermal stability of Diethyl 2,2'-thiodiacetate is limited, a comprehensive understanding can be developed by applying fundamental principles of thermal analysis and drawing parallels with structurally related compounds. The methodologies and predictive insights provided in this guide offer a robust framework for researchers and professionals to assess the thermal behavior of Diethyl 2,2'-thiodiacetate in their specific applications. It is strongly recommended that the experimental protocols outlined herein be performed to obtain empirical data for a definitive characterization of its thermal stability and degradation profile.
References
A comprehensive list of references that can provide further information on the topics discussed in this guide will be provided upon the completion of a more targeted literature search. The following are examples of the types of resources that would be consulted:
- Journal of Thermal Analysis and Calorimetry: For articles on the thermal analysis of organic compounds.
- Thermochimica Acta: A key journal for publications on thermal stability and decomposition kinetics.
- ACS Guide to Scholarly Communication: For best practices in scientific writing and data present
- PubChem and other chemical databases: For safety and physical property data of Diethyl 2,2'-thiodiacetate and rel
Solubility of Diethyl 2,2'-thiodiacetate in common organic solvents
An In-depth Technical Guide to the Solubility of Diethyl 2,2'-thiodiacetate in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 2,2'-thiodiacetate (CAS No. 925-47-3). It is designed for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into the molecular characteristics governing the compound's solubility, summarizes its qualitative solubility in a range of common organic solvents, and presents a detailed, field-proven experimental protocol for quantitative solubility determination. The guide emphasizes the rationale behind experimental design, ensuring a robust and reproducible methodology.
Introduction to Diethyl 2,2'-thiodiacetate
Diethyl 2,2'-thiodiacetate, also known as diethyl thiodiglycolate, is a thioether compound featuring a central sulfur atom bridged between two ethyl acetate moieties.[1] With the molecular formula C₈H₁₄O₄S and a molecular weight of 206.26 g/mol , it exists as a clear, light yellow to brown liquid at room temperature.[1][2] This compound is a versatile intermediate in organic synthesis, notably utilized in the preparation of potent anticonvulsant agents and thienophenanthrene derivatives for applications in polymer light-emitting devices and solar cells.[2][3] A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing purification strategies, and formulating products.
Key Physicochemical Properties:
-
Molecular Formula: C₈H₁₄O₄S[1]
-
Molecular Weight: 206.26 g/mol [1]
-
Appearance: Clear, light yellow to brown liquid[2]
Molecular Structure and Solubility Profile
The principle of "like dissolves like" is the cornerstone for understanding the solubility of any compound.[4][5] The molecular structure of Diethyl 2,2'-thiodiacetate contains both polar and non-polar features, which results in a broad and favorable solubility profile.[1]
-
Polar Functionalities: The molecule possesses two ester (carbonyl) groups. These groups, with their dipole moments, contribute significantly to the compound's ability to dissolve in polar aprotic solvents.[1]
-
Hydrogen Bonding Potential: The oxygen atoms within the ester groups can act as hydrogen bond acceptors, which explains the compound's notable solubility in water.[1]
-
Non-Polar Character: The presence of two ethyl groups and the overall hydrocarbon backbone provides sufficient non-polar character, enhancing its compatibility and solubility in less polar and non-polar organic media.[1]
This combination of structural elements makes Diethyl 2,2'-thiodiacetate a versatile compound, demonstrating what is described as "excellent" solubility in a variety of organic solvents.[1]
Qualitative Solubility in Common Organic Solvents
While specific quantitative data is not extensively published, a qualitative assessment of solubility can be made based on the compound's structure and available information. The following table summarizes the expected solubility of Diethyl 2,2'-thiodiacetate in a range of common laboratory solvents. It is crucial for researchers to recognize that these are general guidelines; for precise applications, experimental verification is strongly recommended.[1][6]
| Solvent Family | Solvent | Polarity | Expected Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Polar Protic | Soluble | The ester groups can interact via dipole-dipole forces and hydrogen bonding with the hydroxyl group of the alcohol. |
| Ketones | Acetone | Polar Aprotic | Soluble | Strong dipole-dipole interactions between the ketone's carbonyl and the compound's ester groups. |
| Esters | Ethyl Acetate | Polar Aprotic | Soluble | Structural similarity ("like dissolves like") leads to high miscibility. |
| Ethers | Diethyl Ether, THF | Moderately Polar | Soluble | The ether oxygen can interact with the compound, and the non-polar regions are compatible. |
| Halogenated | Dichloromethane, Chloroform | Moderately Polar | Soluble | Capable of dipole-dipole interactions and dissolving a wide range of organic compounds. |
| Amides | Dimethylformamide (DMF) | Polar Aprotic | Soluble | Highly polar solvent capable of strong dipole-dipole interactions. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Highly polar solvent capable of dissolving a wide range of polar and non-polar compounds. |
| Hydrocarbons | Hexane, Toluene | Non-Polar | Moderately Soluble to Soluble | The hydrocarbon portions of the molecule allow for van der Waals interactions with non-polar solvents. |
| Aqueous | Water | Polar Protic | Highly Soluble (5886 mg/L)[7] | Polar ester groups and potential for hydrogen bonding contribute to significant aqueous solubility.[1] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond qualitative estimates, a robust experimental protocol is required. The following methodology, based on the equilibrium saturation method, provides a reliable means to quantify the solubility of Diethyl 2,2'-thiodiacetate. This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.
Objective
To determine the saturation solubility of Diethyl 2,2'-thiodiacetate in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
Diethyl 2,2'-thiodiacetate (purity >98%)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or magnetic stirrer with hotplate
-
Analytical balance (±0.1 mg precision)
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Quantification instrument: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of Diethyl 2,2'-thiodiacetate to a known volume (e.g., 5 mL) of the chosen solvent in a glass vial. The term "excess" is critical; a persistent layer of undissolved compound must be visible to ensure the solution is saturated.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the mixture at a constant speed for a minimum of 24 hours. Expertise Insight: 24 hours is a standard starting point, but true equilibrium must be verified. To do this, take measurements at 24, 36, and 48 hours. Equilibrium is confirmed when consecutive measurements are statistically identical, indicating that the dissolution process has completed.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a glass syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. Trustworthiness Check: Filtration is a mandatory step to remove microscopic undissolved particles that would otherwise lead to an overestimation of solubility.
-
-
Quantification (HPLC Method Recommended):
-
Calibration Curve: Prepare a series of standard solutions of Diethyl 2,2'-thiodiacetate in the chosen solvent with known concentrations. Analyze these standards via HPLC to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) > 0.995 for authoritativeness.
-
Sample Analysis: Dilute the filtered sample solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as g/L or mg/mL.
-
Experimental Workflow Diagram
Diagram 1: General workflow for determining the solubility of Diethyl 2,2'-thiodiacetate.
Conclusion
Diethyl 2,2'-thiodiacetate exhibits a versatile and generally favorable solubility profile across a wide range of common organic solvents, from non-polar hydrocarbons to polar aprotic and protic systems. This behavior is a direct consequence of its molecular structure, which contains both non-polar hydrocarbon regions and polar ester functionalities. While precise quantitative data across all solvents is not widely published, the qualitative trends are well-understood. For applications in research and development that demand exact solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable methodology for their determination.
References
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Quantum Chemical Blueprint for Diethyl 2,2'-thiodiacetate: A Technical Guide for Researchers
Introduction: Unveiling the Electronic Landscape of a Versatile Intermediate
Diethyl 2,2'-thiodiacetate (CAS No. 925-47-3) is a thioether compound that has garnered significant interest in synthetic and medicinal chemistry.[1][2] With the molecular formula C8H14O4S, this molecule serves as a pivotal intermediate in the synthesis of a variety of compounds, including potent anticonvulsant agents and thienophenanthrene derivatives for applications in polymer light-emitting devices and solar cells.[1][2] The reactivity and functionality of Diethyl 2,2'-thiodiacetate are dictated by its unique electronic structure, characterized by a central sulfur atom bridging two ethyl acetate moieties.[3] A thorough understanding of its conformational preferences, electronic properties, and reactivity is paramount for its effective utilization in drug design and materials science.
This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on Diethyl 2,2'-thiodiacetate. As a Senior Application Scientist, the aim is not merely to present a protocol but to elucidate the rationale behind the chosen computational strategies, ensuring a robust and insightful investigation. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper molecular understanding.
The 'Why': Foundational Principles of Quantum Chemical Investigation
Before delving into the specifics of the computational protocol, it is crucial to establish the theoretical underpinnings that justify our approach. Quantum chemical calculations have emerged as a powerful tool in chemical research, offering insights that are often difficult or impossible to obtain through experimental means alone.[4] For a molecule like Diethyl 2,2'-thiodiacetate, these calculations can predict its three-dimensional structure, vibrational frequencies, and electronic properties, which are directly linked to its chemical behavior.
The Power of Density Functional Theory (DFT)
At the heart of modern computational chemistry lies Density Functional Theory (DFT). DFT has become the workhorse for electronic structure calculations in molecules due to its favorable balance of accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach has been shown to provide reliable results for a wide range of chemical systems, including organic molecules containing sulfur.
For our investigation of Diethyl 2,2'-thiodiacetate, we will employ the B3LYP functional. B3LYP is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, and it has a long and successful track record in predicting the geometries and electronic properties of organic molecules.
The Importance of the Basis Set
The choice of a basis set is as critical as the choice of the computational method. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The size and flexibility of the basis set directly impact the accuracy of the calculation. For our purposes, the Pople-style basis set, specifically 6-311++G(d,p) , is an excellent choice. Let's break down what this notation means:
-
6-311G : This indicates a triple-zeta valence basis set, which provides a more accurate description of the valence electrons involved in chemical bonding.
-
++G : These are diffuse functions added to both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing the behavior of electrons that are far from the nucleus, which is particularly important for anions and systems with lone pairs, such as the sulfur and oxygen atoms in Diethyl 2,2'-thiodiacetate.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is crucial for accurately describing chemical bonds and non-covalent interactions.
By selecting the B3LYP functional with the 6-311++G(d,p) basis set, we are establishing a robust theoretical foundation for our calculations, ensuring a high degree of accuracy and reliability.
The 'How': A Step-by-Step Computational Protocol
This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on Diethyl 2,2'-thiodiacetate. The workflow is designed to be logical and sequential, with each step building upon the previous one.
Molecular Structure Input
The first step is to generate an initial 3D structure of Diethyl 2,2'-thiodiacetate. This can be done using any molecular modeling software. The SMILES string for Diethyl 2,2'-thiodiacetate is CCOC(=O)CSCC(=O)OCC.[5][6] This initial structure does not need to be perfect, as the geometry optimization step will refine it to the lowest energy conformation.
Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is arguably the most critical step, as the accuracy of all subsequent calculations depends on having a correctly optimized structure.
Experimental Protocol: Geometry Optimization
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Input File:
-
Define the molecular charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).
-
Specify the B3LYP functional and the 6-311++G(d,p) basis set.
-
Use the Opt keyword to request a geometry optimization.
-
-
Execution: Run the calculation. The software will iteratively adjust the atomic coordinates until the forces on the atoms are negligible and the energy has converged to a minimum.
-
Verification: Upon completion, it is essential to verify that the optimization has successfully converged to a true minimum.
Frequency Analysis
A frequency analysis should be performed on the optimized geometry. This calculation serves two crucial purposes:
-
Verification of the Minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.
-
Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model.
Experimental Protocol: Frequency Analysis
-
Software: The same software as used for geometry optimization.
-
Input File:
-
Use the optimized coordinates from the previous step.
-
Specify the B3LYP functional and the 6-311++G(d,p) basis set.
-
Use the Freq keyword to request a frequency calculation.
-
-
Execution: Run the calculation.
-
Analysis:
-
Check for the absence of imaginary frequencies.
-
Analyze the calculated vibrational modes and their corresponding intensities to predict the IR spectrum.
-
Electronic Properties Calculation
Once the optimized geometry is confirmed to be a true minimum, a single-point energy calculation can be performed to obtain various electronic properties.
Experimental Protocol: Electronic Properties Calculation
-
Software: The same software as before.
-
Input File:
-
Use the optimized coordinates.
-
Specify the B3LYP functional and the 6-311++G(d,p) basis set.
-
Request the calculation of molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
-
-
Execution: Run the single-point energy calculation.
Data Analysis and Interpretation: From Numbers to Insights
The output of quantum chemical calculations is a wealth of numerical data. The true value of these computations lies in the ability to translate this data into meaningful chemical insights.
Structural Parameters
The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data if available, or used to understand the molecule's three-dimensional shape and steric properties.
| Parameter | Calculated Value (Å or °) |
| C-S bond length | Value to be calculated |
| C=O bond length | Value to be calculated |
| C-S-C bond angle | Value to be calculated |
| O=C-O-C dihedral angle | Value to be calculated |
| Table 1: Predicted Structural Parameters of Diethyl 2,2'-thiodiacetate. |
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.
| Property | Calculated Value (eV) |
| HOMO Energy | Value to be calculated |
| LUMO Energy | Value to be calculated |
| HOMO-LUMO Gap | Value to be calculated |
| Table 2: Calculated Frontier Molecular Orbital Energies for Diethyl 2,2'-thiodiacetate. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in the context of drug-receptor interactions.
-
Red regions (negative potential): Indicate areas of high electron density, which are attractive to electrophiles. In Diethyl 2,2'-thiodiacetate, these are expected around the oxygen atoms of the carbonyl groups.
-
Blue regions (positive potential): Indicate areas of low electron density (electron-deficient regions), which are attractive to nucleophiles.
-
Green regions (neutral potential): Indicate areas of neutral charge.
Visualization and Workflow Diagrams
Visual representations are crucial for conveying complex information in a clear and concise manner.
Caption: Computational workflow for the quantum chemical analysis of Diethyl 2,2'-thiodiacetate.
Caption: 2D representation of the molecular structure of Diethyl 2,2'-thiodiacetate.
Conclusion and Future Directions
This technical guide has provided a comprehensive and scientifically grounded protocol for the quantum chemical investigation of Diethyl 2,2'-thiodiacetate. By following this workflow, researchers can obtain a detailed understanding of the structural and electronic properties of this important molecule. The insights gained from these calculations can be invaluable in guiding the synthesis of new derivatives with tailored properties for applications in drug development and materials science.
Future computational studies could explore the reaction mechanisms involving Diethyl 2,2'-thiodiacetate, such as its role in the synthesis of anticonvulsant agents. Transition state calculations could be employed to elucidate the energy barriers and reaction pathways, providing a deeper understanding of its chemical reactivity. Furthermore, molecular dynamics simulations could be used to study its behavior in different solvent environments, offering insights into its solubility and conformational dynamics.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70216, Diethyl 2,2'-thiodiacetate. Retrieved from [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Diethyl 2,2'-Thiodiacetate CAS:925-47-3: Properties, Applications, and Synthesis. Retrieved from [Link].
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Chemchart (n.d.). Diethyl 2,2'-thiodiacetate (925-47-3). Retrieved from [Link].
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MDPI (2022). An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors. Retrieved from [Link].
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The Good Scents Company (n.d.). diethyl 2,2'-thiodiacetate. Retrieved from [Link].
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SIELC Technologies (2018). Diethyl 2,2'-thiodiacetate. Retrieved from [Link].
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Bikker, J. A., Kubanek, J., & Weaver, D. F. (1994). Quantum pharmacologic studies applicable to the design of anticonvulsants: theoretical conformational analysis and structure-activity studies of barbiturates. Epilepsia, 35(2), 411–425. Retrieved from [Link].
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Taylor & Francis Online (2021). Computational Study of a Novel Compound with Thioether-Bridge. Retrieved from [Link].
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MDPI (2023). Synthesis and Computational Investigations of New Thioether/Azomethine Liquid Crystal Derivatives. Retrieved from [Link].
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Reactivity profile of the thioether linkage in Diethyl 2,2'-thiodiacetate
An In-Depth Technical Guide to the Reactivity Profile of the Thioether Linkage in Diethyl 2,2'-thiodiacetate
Abstract
Diethyl 2,2'-thiodiacetate (DET) is a versatile organic compound whose chemical behavior is governed by the interplay between its central thioether linkage and two flanking ethyl ester functionalities.[1] With the molecular formula C₈H₁₄O₄S, this symmetrical molecule serves as a pivotal building block in diverse synthetic applications, from pharmaceuticals to advanced materials.[1][2][3] Its utility stems from the distinct reactivity of the sulfur atom, which can be readily oxidized or act as a nucleophile, and the adjacent methylene protons, which exhibit enhanced acidity. This guide provides a comprehensive exploration of the thioether linkage's reactivity profile in DET, offering field-proven insights, detailed experimental protocols, and mechanistic considerations for researchers, scientists, and professionals in drug development.
Introduction: Molecular Structure and Electronic Properties
Diethyl 2,2'-thiodiacetate is an achiral molecule featuring a central, divalent sulfur atom bridged to two ethyl acetate moieties via methylene groups.[1] The sulfur atom, with its available lone pairs of electrons, imparts nucleophilic character to the thioether linkage, making it a "soft" nucleophile according to Hard and Soft Acid-Base (HSAB) theory.[4][5] This property dictates its preferential reaction with "soft" electrophiles.[4] Furthermore, the electron-withdrawing nature of the adjacent ester groups influences the reactivity of both the sulfur atom and the α-carbon protons.
Physicochemical and Safety Data
A summary of key properties and safety information for Diethyl 2,2'-thiodiacetate is presented below.
| Property | Value | Reference(s) |
| CAS Number | 925-47-3 | [2][6] |
| Molecular Formula | C₈H₁₄O₄S | [1][7] |
| Molecular Weight | 206.26 g/mol | [1][2] |
| Appearance | Clear, light yellow to brown liquid | [2] |
| Boiling Point | 252-253 °C | [2] |
| Melting Point | 69-72 °C | [2][3] |
| Density | ~1.146 g/mL at 25 °C | [2] |
| Storage | Store in a dry, well-ventilated place, sealed. | [3][8] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6][9] |
| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [6][9] |
Core Reactivity of the Thioether Linkage
The reactivity of DET is multifaceted, primarily centered around the thioether sulfur and the adjacent ester groups. This section focuses on the reactions directly involving the sulfur atom.
Caption: Overview of the primary reaction pathways for Diethyl 2,2'-thiodiacetate.
Oxidation: Accessing Sulfoxides and Sulfones
The sulfur atom in the thioether linkage is susceptible to oxidation, typically proceeding in a stepwise manner to first form a sulfoxide and then a sulfone.[10][11] This transformation significantly alters the polarity and coordinating ability of the molecule. The choice of oxidant and reaction conditions allows for selective synthesis of either the sulfoxide or the sulfone.[12][13]
Caption: Stepwise oxidation of the thioether linkage to sulfoxide and sulfone.
Expert Insight: Controlling the stoichiometry of the oxidizing agent, such as hydrogen peroxide (H₂O₂), is critical for selectivity.[12] The oxidation to sulfoxide is generally faster than the subsequent oxidation to the sulfone. By using one equivalent of the oxidant at controlled temperatures, the sulfoxide can be isolated in high yield. Using an excess of the oxidant, particularly at elevated temperatures or with a suitable catalyst, drives the reaction to completion to form the sulfone.[13]
Protocol 2.1.1: Selective Oxidation to Diethyl 2,2'-sulfinyldiacetate (Sulfoxide)
This protocol is adapted from general procedures for selective sulfide oxidation.
-
Dissolution: Dissolve Diethyl 2,2'-thiodiacetate (1.0 eq.) in a suitable solvent such as acetic acid or ethanol in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Oxidant Addition: Slowly add one equivalent of 30% hydrogen peroxide (H₂O₂) dropwise to the stirred solution, ensuring the temperature does not rise above 10 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The sulfoxide product will have a lower Rf value than the starting thioether.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2.1.2: Oxidation to Diethyl 2,2'-sulfonyldiacetate (Sulfone)
This protocol utilizes an excess of oxidant to ensure complete conversion to the sulfone.[13]
-
Dissolution: Dissolve Diethyl 2,2'-thiodiacetate (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Oxidant Addition: Add an excess (2.2-2.5 eq.) of 30% hydrogen peroxide (H₂O₂) to the solution.
-
Heating: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until TLC analysis indicates the disappearance of the intermediate sulfoxide.
-
Workup & Purification: Cool the reaction mixture to room temperature and pour it into cold water. The sulfone product may precipitate as a solid. If so, collect it by filtration. If not, extract with ethyl acetate. Wash the organic extracts, dry over sodium sulfate, and concentrate. The product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
Caption: General experimental workflow for the oxidation of Diethyl 2,2'-thiodiacetate.
Nucleophilic Reactivity: Reactions with Electrophiles
The sulfur lone pairs make the thioether linkage a potent nucleophile, capable of reacting with various electrophiles.[10][14] This reactivity is fundamental to its role as a synthetic building block.
S-Alkylation to Form Sulfonium Salts: DET reacts with alkyl halides (e.g., methyl iodide, ethyl bromide) in an Sₙ2 fashion to form trialkylsulfonium salts.[10] Thioethers are generally more nucleophilic than ethers, leading to faster reaction rates.[10]
Expert Insight: The formation of a sulfonium salt transforms the neutral thioether into a positively charged moiety. This can be exploited in synthesis, for example, by using the sulfonium salt as a leaving group or as a precursor for generating ylides for subsequent reactions like the Wittig or Corey-Chaykovsky reactions.
Protocol 2.2.1: Synthesis of a Diethyl(carboxymethyl)sulfonium Salt
-
Setup: In a clean, dry flask, dissolve Diethyl 2,2'-thiodiacetate (1.0 eq.) in a polar aprotic solvent like acetone or acetonitrile.
-
Electrophile Addition: Add a slight excess (1.1 eq.) of an alkylating agent, such as methyl iodide.
-
Reaction: Stir the mixture at room temperature. The sulfonium salt product is often insoluble in the reaction solvent and will precipitate out of the solution over time (typically 12-24 hours).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold, dry diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting sulfonium salt under vacuum. The product is typically a stable, crystalline solid.
Ancillary Reactivity: Ester Group Transformations
While the core focus is the thioether, the overall reactivity profile of DET is incomplete without considering the ester functionalities.
Hydrolysis (Saponification)
The two ethyl ester groups can be hydrolyzed under acidic or, more commonly, basic conditions to yield the corresponding dicarboxylate salt, which upon acidification gives 2,2'-thiodiacetic acid.[1]
Expert Insight: Basic hydrolysis (saponification) is generally preferred as it is irreversible and proceeds to completion.[1] This reaction is a classic addition-elimination mechanism at the acyl carbon. The resulting dicarboxylic acid is a valuable ligand in coordination chemistry and a precursor for other derivatives.
Protocol 3.1.1: Basic Hydrolysis to 2,2'-Thiodiacetic Acid
-
Setup: Dissolve Diethyl 2,2'-thiodiacetate (1.0 eq.) in ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.2 eq.) to the flask.
-
Reflux: Heat the mixture to reflux for 2-3 hours. Monitor the disappearance of the oily DET layer as it is consumed.
-
Cooling & Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of ~2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 2,2'-thiodiacetic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Conclusion
The reactivity of Diethyl 2,2'-thiodiacetate is a rich and predictable interplay of its thioether and ester functional groups. The thioether linkage provides a nucleophilic center that can be selectively oxidized to either a sulfoxide or a sulfone, or can engage with electrophiles to form sulfonium salts. These transformations are foundational for its application as a versatile synthon in organic chemistry. Understanding the causality behind experimental choices—such as controlling oxidant stoichiometry for selective oxidation or leveraging basic conditions for complete hydrolysis—allows researchers to harness the full synthetic potential of this valuable molecule. The protocols and mechanistic insights provided herein serve as a robust guide for professionals aiming to utilize Diethyl 2,2'-thiodiacetate in their research and development endeavors.
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Ningbo Inno Pharmchem Co.,Ltd. (2025, March 3). Diethyl 2,2'-Thiodiacetate CAS:925-47-3: Properties, Applications, and Synthesis. [Link]
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Esterly, N., et al. (2016). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC - PubMed Central. [Link]
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Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]
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Baskar, B., et al. (2012). Effects of Thioether Substituents on the O2 Reactivity of β-Diketiminate-Cu(I) Complexes. PMC - PubMed Central. [Link]
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Kupwade, R. V., et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Yashwantrao Chavan College of Science, Karad. [Link]
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Adam, W., et al. (2025, August 7). Oxidation of sulfoxides to sulfones by hydrogen peroxide over Ti-containing zeolites. [Link]
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Netto, C., et al. (2018). Oxidation of a sulfide to sulfoxides and sulfone. ResearchGate. [Link]
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ResearchGate. (n.d.). Diethyl 2,2'-(1H-1,2,4-Triazole-3,5-diyl)diacetate: Synthesis Strategies, Chemical Behavior, Crystal Structure and Hirshfeld Surface Analysis. Retrieved from [Link]
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Kanzian, T., et al. (2021). Nucleophilicities and Nucleofugalities of Thio‐ and Selenoethers. PMC - NIH. [Link]
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De Zoysa, R. S., et al. (2011). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. PubMed. [Link]
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PubMed. (2024, April 23). Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate. [Link]
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PubMed. (2015, November 11). Reactions of electrophiles with nucleophilic thiolate sites. [Link]
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Chegg. (2018, March 28). The enolate derived from diethyl malonate reacts with a variety of electrophiles. [Link]
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The Royal Society of Chemistry. (2013). Rapid formal hydrolysis of peptide-thioesters. [Link]
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The Multifaceted Role of Diethyl 2,2'-thiodiacetate in Advanced Materials Science: A Technical Guide
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Methodological & Application
Application Notes and Protocols for the Synthesis of Thiophene-Based Heterocycles Using Diethyl 2,2'-thiodiacetate
Introduction: The Versatility of Diethyl 2,2'-thiodiacetate as a Synthetic Building Block
Diethyl 2,2'-thiodiacetate (DET), with the molecular formula C₈H₁₄O₄S, is a symmetrical thioether bearing two ethyl acetate moieties.[1] This structure is not merely a chemical curiosity but a highly versatile and powerful building block in modern organic synthesis, particularly for the construction of sulfur-containing heterocyclic scaffolds. The strategic placement of a sulfur atom between two activated methylene groups provides a unique platform for a variety of cyclization and condensation reactions. The protons on the α-carbons to the carbonyl groups are readily abstracted by a base, generating nucleophilic enolates that can participate in a range of bond-forming reactions.
This guide provides in-depth technical protocols and the underlying chemical principles for leveraging Diethyl 2,2'-thiodiacetate in the synthesis of functionalized thiophenes, which are core structures in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The protocols described herein are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.
Table 1: Physicochemical Properties of Diethyl 2,2'-thiodiacetate
| Property | Value | Reference(s) |
| CAS Number | 925-47-3 | [2][4] |
| Molecular Formula | C₈H₁₄O₄S | [1][2] |
| Molecular Weight | 206.26 g/mol | [1][2] |
| Appearance | Clear, light yellow to brown liquid | [2] |
| Boiling Point | 252-253 °C | [2][4][5] |
| Density | 1.146 g/mL at 25 °C | [2][4][5] |
| Refractive Index (n20/D) | 1.467 | [2][4] |
Part 1: The Hinsberg Thiophene Synthesis: A Classic Approach to 3,4-Disubstituted Thiophenes
The Hinsberg synthesis is a cornerstone reaction for the construction of the thiophene ring. It facilitates the reaction between diethyl 2,2'-thiodiacetate and a 1,2-dicarbonyl compound in the presence of a base to yield 3,4-disubstituted thiophene-2,5-dicarboxylates.[6]
Causality and Mechanism
The reaction is driven by the generation of a carbanion on the α-carbon of the diethyl 2,2'-thiodiacetate. A sufficiently strong base, such as sodium or potassium ethoxide, is required to deprotonate the methylene group. This is followed by a sequence of two consecutive aldol-type condensation reactions with the 1,2-dicarbonyl compound.[2] The resulting intermediate undergoes cyclization via an intramolecular condensation, followed by dehydration, to yield the stable aromatic thiophene ring. The overall process can be mechanistically viewed as a Stobbe-type condensation.[2]
Caption: Generalized Mechanism of the Hinsberg Thiophene Synthesis.
Experimental Protocol: Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate
This protocol provides a representative example of the Hinsberg synthesis using benzil as the 1,2-dicarbonyl component.
Materials:
-
Diethyl 2,2'-thiodiacetate (1.0 eq)
-
Benzil (1.0 eq)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK) (2.2 eq)
-
Anhydrous Ethanol or tert-Butanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the base (e.g., sodium ethoxide, 2.2 eq) and the anhydrous alcohol solvent.
-
Reagent Addition: In a separate flask, dissolve diethyl 2,2'-thiodiacetate (1.0 eq) and benzil (1.0 eq) in toluene. Add this solution dropwise to the stirred base suspension at room temperature over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent system) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and carefully pour it into a beaker containing ice and water. Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure diethyl 3,4-diphenylthiophene-2,5-dicarboxylate.
Part 2: Synthesis of Diethyl 3,4-Dihydroxythiophene-2,5-dicarboxylate: A Key Monomer Precursor
One of the most significant applications of diethyl 2,2'-thiodiacetate is its reaction with diethyl oxalate. This base-catalyzed Claisen condensation reaction produces diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a crucial intermediate for synthesizing 3,4-alkylenedioxythiophenes, such as the widely used monomer EDOT (3,4-ethylenedioxythiophene).
Causality and Mechanism
This reaction is a double Claisen condensation. The base (sodium ethoxide) deprotonates the α-carbons of diethyl 2,2'-thiodiacetate, which then act as nucleophiles, attacking the electrophilic carbonyl carbons of two molecules of diethyl oxalate. An intramolecular Dieckmann-type cyclization follows, leading to the formation of the thiophene ring. The "dihydroxy" nomenclature refers to the enol tautomer of the resulting diketone, which is stabilized by conjugation with the adjacent ester groups.
Caption: Mechanism for Diethyl 3,4-Dihydroxythiophene-2,5-dicarboxylate Synthesis.
Experimental Protocol: Synthesis of Diethyl 3,4-Dihydroxythiophene-2,5-dicarboxylate
This protocol is a robust method compiled from several literature sources.
Materials:
-
Diethyl 2,2'-thiodiacetate (1.0 eq, e.g., 0.514 mol, 106 g)
-
Diethyl oxalate (2.5 eq, e.g., 1.28 mol, 188 g)
-
Sodium ethoxide (NaOEt) (5.0 eq, e.g., 2.57 mol, 175 g)
-
Anhydrous Ethanol (e.g., 1200 mL)
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Reaction Setup: In a 2 L, two-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (5.0 eq) in anhydrous ethanol (1200 mL).
-
Reagent Addition: Cool the solution to 0-10 °C using an ice-water bath. In the dropping funnel, prepare a solution of diethyl 2,2'-thiodiacetate (1.0 eq) and diethyl oxalate (2.5 eq). Add this solution dropwise to the cold, stirred sodium ethoxide solution over a period of 1-2 hours, ensuring the internal temperature remains below 10 °C.
-
Reaction: Upon completion of the addition, remove the cooling bath and heat the reaction mixture to reflux (approx. 78 °C). Maintain reflux overnight (approx. 12-16 hours).
-
Isolation of Salt: Cool the reaction mixture to room temperature. A yellow solid (the disodium salt of the product) will precipitate. Collect the solid by filtration and wash it with cold ethanol.
-
Acidification: Suspend the collected solid in a large volume of water in a large beaker with vigorous stirring. Slowly and carefully add concentrated HCl until the pH of the suspension is approximately 2-3. A white precipitate will form.
-
Final Product Collection: Collect the white solid (diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate) by filtration. Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. Yields of 60-65% are commonly reported.
Table 2: Summary of Reported Reaction Conditions
| Base | Molar Ratio (DET:Oxalate:Base) | Solvent | Temperature | Time | Yield | Reference |
| Sodium Ethoxide | 1 : 1.25 : 2.5 | Ethanol | 78 °C (Reflux) | 4 h | 98.4% (as disodium salt) | |
| Sodium Ethoxide | 1 : 2.5 : 5 | Ethanol | Reflux | Overnight | 60% | |
| Sodium Ethoxide | 1 : 1.2 : 2.4 | Ethanol | 5 °C then Reflux | 1 h dropwise, 1 h reflux | - | |
| Sodium Ethoxide | 1 : 1.5 : 2.5 | Ethanol | 0-10 °C then 68 °C | 60 min (Microwave) | 65.3% |
Part 3: Applications in Research and Drug Development
The thiophene derivatives synthesized from diethyl 2,2'-thiodiacetate are of significant interest to researchers and drug development professionals.
-
Pharmaceuticals: The thiophene nucleus is a well-known pharmacophore. Compounds derived from these syntheses are explored for a range of biological activities, including as potent anticonvulsant agents.[2][4]
-
Material Science: Thienophenanthrene derivatives, which can be prepared from these thiophene building blocks, are utilized in the fabrication of polymer light-emitting devices (PLEDs) and organic solar cells.[2][4]
-
Conducting Polymers: As mentioned, diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a direct precursor to EDOT, the monomer used to produce PEDOT, one of the most successful and widely used conducting polymers in the electronics industry.
Part 4: Safety and Handling
Diethyl 2,2'-thiodiacetate should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is known to be a mild irritant that can cause skin and eye irritation.[1] All reactions, especially those involving sodium ethoxide which is highly corrosive and moisture-sensitive, should be conducted in a well-ventilated fume hood.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). Diethyl 2,2'-Thiodiacetate CAS:925-47-3: Properties, Applications, and Synthesis. [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
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ResearchGate. (n.d.). Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method.... [Link]
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Semantic Scholar. (n.d.). Hinsberg synthesis of thiophene derivatives. [Link]
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ResearchGate. (n.d.). Hinsberg synthesis of thiophene derivatives. [Link]
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ResearchGate. (n.d.). Hinsberg synthesis of thiophenes. [Link]
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ResearchGate. (n.d.). Hinsberg synthesis of thiophene derivatives | Request PDF. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
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Wikipedia. (n.d.). Fiesselmann thiophene synthesis. [Link]
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Wikipedia. (n.d.). Gewald reaction. [Link]
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Filo. (2024, October 27). Fiesselmann thiophene synthesis. [Link]
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Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. [Link]
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ARKAT USA, Inc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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ResearchGate. (2025, August 9). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Nguyen, T. H., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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LookChem. (n.d.). Cas 925-47-3,DIETHYL THIOGLYCOLATE 96. [Link]
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Semantic Scholar. (n.d.). Synthesis of disodium 2, 5-dicarboxylic acid diethyl-3, 4-dihydroxythiophene. [Link]
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Semantic Scholar. (n.d.). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). 3 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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Nat. Volatiles & Essent. Oils. (2021). Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. [Link]
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NIH - PubChem. (n.d.). Diethyl 2,2'-thiodiacetate. [Link]
- Google Patents. (n.d.). CN104497006A - Preparation method for 3,4-ethylenedioxythiophene.
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Chemchart. (n.d.). Diethyl 2,2'-thiodiacetate (925-47-3). [Link]
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ResearchGate. (n.d.). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. [Link]
-
Semantic Scholar. (n.d.). Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). β-Thioxo-esters. Part III. The spontaneous intramolecular cyclization of tautomeric diethyl thioacetylsuccinate. Preparation and tautomerism of 4-ethoxycarbonyl-5-methylthiophen-2(3H)-one. [Link]
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Chegg.com. (2023, March 24). Solved 4. A Dieckmann cyclization reaction involving diethyl. [Link]
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PubMed. (2024, April 23). Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS. [Link]
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Diethyl 2,2'-Thiodiacetate: A Versatile Precursor for the Synthesis of Novel Peptidomimetics
Introduction: The Imperative for Peptide Mimetics and the Role of Sulfur-Containing Scaffolds
The therapeutic landscape is continually enriched by the development of peptide-based drugs, which offer high specificity and potency. However, the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and poor oral bioavailability, present significant hurdles in drug development.[1] Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, have emerged as a compelling strategy to overcome these challenges.[1] By modifying the peptide backbone, researchers can design molecules with enhanced stability, improved pharmacokinetic profiles, and retained or even enhanced biological activity.
Sulfur-containing scaffolds are of particular interest in the design of peptidomimetics.[2] The incorporation of a thioether linkage, for instance, can impart resistance to proteolytic enzymes, a key factor in extending the in vivo half-life of a drug.[3] This application note provides a detailed exploration of diethyl 2,2'-thiodiacetate as a versatile and readily accessible precursor for the synthesis of a variety of peptidomimetic scaffolds, with a focus on providing practical, in-depth protocols for researchers in drug discovery and medicinal chemistry.
Chemical Properties and Advantages of Diethyl 2,2'-Thiodiacetate in Peptidomimetic Design
Diethyl 2,2'-thiodiacetate (CAS 925-47-3) is a symmetrical diester featuring a central thioether linkage.[4][5] This unique structure provides a robust and flexible scaffold for the construction of diverse molecular architectures.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₄S | [4][6] |
| Molecular Weight | 206.26 g/mol | [4][6] |
| Appearance | Clear to light yellow liquid | [4] |
| Boiling Point | 252-253 °C | [4] |
| Density | 1.146 g/mL at 25 °C | [4] |
The key advantages of utilizing diethyl 2,2'-thiodiacetate as a precursor for peptidomimetics include:
-
Inherent Stability: The thioether bond is significantly more resistant to enzymatic cleavage compared to the amide bonds found in natural peptides.[3]
-
Synthetic Versatility: The two ester functionalities provide reactive handles for a variety of chemical transformations, most notably cyclocondensation reactions with nitrogen nucleophiles.
-
Conformational Constraint: The incorporation of the thiodiacetate scaffold can introduce conformational rigidity into the resulting peptidomimetic, which can lead to higher binding affinity and selectivity for the target receptor.
-
Modulation of Physicochemical Properties: The sulfur atom can influence the lipophilicity and hydrogen bonding capacity of the molecule, allowing for fine-tuning of its pharmacokinetic properties.
Core Synthetic Strategy: Cyclocondensation to Form Thiomorpholine-3,5-dione Scaffolds
A primary application of diethyl 2,2'-thiodiacetate in peptidomimetic synthesis is its use in the preparation of thiomorpholine-3,5-diones. This heterocyclic scaffold can be considered a dipeptide isostere, where the thioether linkage replaces a Cα-C(O) bond and the two carbonyl groups mimic the peptide backbone. The general synthetic approach involves a cyclocondensation reaction with a primary amine.
Caption: General workflow for the synthesis of thiomorpholine-3,5-diones.
Protocol 1: Synthesis of 4-Benzyl-thiomorpholine-3,5-dione
This protocol details the synthesis of a representative thiomorpholine-3,5-dione using benzylamine as the primary amine. This procedure is adapted from the principles of diester cyclocondensation reactions.
Materials:
-
Diethyl 2,2'-thiodiacetate (1.0 eq)
-
Benzylamine (1.0 eq)
-
Absolute Ethanol
-
Sodium ethoxide (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 2,2'-thiodiacetate (e.g., 2.06 g, 10 mmol) and absolute ethanol (50 mL).
-
Addition of Amine: While stirring, add benzylamine (e.g., 1.07 g, 10 mmol) to the solution.
-
Catalyst Addition: Carefully add a catalytic amount of sodium ethoxide (e.g., 0.1 eq, prepared freshly or from a commercial solution) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-benzyl-thiomorpholine-3,5-dione.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expanding the Peptidomimetic Toolbox: Synthesis of N-Amino-thiomorpholine-3,5-diones
By employing hydrazine as the nitrogen source, the synthetic utility of diethyl 2,2'-thiodiacetate can be extended to the preparation of N-amino-thiomorpholine-3,5-diones. The resulting N-amino group serves as a valuable functional handle for further elaboration, enabling the construction of more complex peptidomimetic structures and conjugates.
Caption: Synthesis of N-amino-thiomorpholine-3,5-dione and its potential for further derivatization.
Protocol 2: Synthesis of N-Amino-thiomorpholine-3,5-dione
This protocol outlines the synthesis of N-amino-thiomorpholine-3,5-dione, a key intermediate for more elaborate peptidomimetic structures.
Materials:
-
Diethyl 2,2'-thiodiacetate (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, water)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve diethyl 2,2'-thiodiacetate (e.g., 2.06 g, 10 mmol) in absolute ethanol (50 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (e.g., 0.50 g, 10 mmol) dropwise to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux for 4-8 hours. The product may precipitate out of the solution upon cooling.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-amino-thiomorpholine-3,5-dione.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Characterization and Analytical Considerations
Thorough characterization of the synthesized peptidomimetics is crucial to ensure their structural integrity and purity. A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the chemical structure and confirm the successful formation of the desired scaffold. |
| Mass Spectrometry (MS) | To determine the molecular weight of the product and confirm its identity. |
| Infrared (IR) Spectroscopy | To identify key functional groups, such as the carbonyl groups of the dione ring. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |
Conclusion and Future Directions
Diethyl 2,2'-thiodiacetate is a highly valuable and underutilized precursor for the synthesis of novel peptidomimetics. The straightforward cyclocondensation reactions with primary amines and hydrazine provide efficient access to thiomorpholine-3,5-dione and N-amino-thiomorpholine-3,5-dione scaffolds, respectively. These core structures can be further diversified to generate libraries of peptidomimetics for screening in various therapeutic areas. The inherent stability of the thioether linkage offers a significant advantage in overcoming the limitations of traditional peptide-based drugs. Future research in this area could focus on the development of solid-phase synthetic methods to facilitate combinatorial library synthesis and the exploration of a wider range of nitrogen nucleophiles to expand the diversity of accessible peptidomimetic scaffolds.
References
The Versatility of Diethyl 2,2'-thiodiacetate in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unveiling the Potential of a Key Synthetic Building Block
Diethyl 2,2'-thiodiacetate, a seemingly unassuming thioether, is a cornerstone reagent in the synthesis of a diverse array of heterocyclic compounds. Its unique structural feature, a sulfur atom flanked by two activated methylene groups, bestows upon it a rich and versatile reactivity profile. This technical guide, designed for researchers, scientists, and professionals in drug development, delves into the practical applications of Diethyl 2,2'-thiodiacetate, providing not only detailed experimental protocols but also the causal logic behind the synthetic strategies. We will explore its pivotal role in classical named reactions and its utility in constructing molecular frameworks with significant applications in medicinal chemistry and materials science.
Physicochemical Properties of Diethyl 2,2'-thiodiacetate:
| Property | Value |
| CAS Number | 925-47-3 |
| Molecular Formula | C₈H₁₄O₄S |
| Molecular Weight | 206.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 252-253 °C |
| Density | 1.146 g/mL at 25 °C |
Core Application I: The Hinsberg Thiophene Synthesis - A Gateway to Substituted Thiophenes
The Hinsberg synthesis is a powerful and classic method for the construction of the thiophene ring, a privileged scaffold in numerous pharmaceuticals and organic materials.[1] This reaction leverages the reactivity of Diethyl 2,2'-thiodiacetate with α-dicarbonyl compounds in the presence of a strong base. The underlying mechanism is a Stobbe-type condensation, which involves a series of aldol-type reactions and a subsequent cyclization.[2]
Causality in Experimental Design:
The choice of a strong, non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide, is critical. The base is required to deprotonate the α-carbon of the Diethyl 2,2'-thiodiacetate, generating a carbanion that initiates the nucleophilic attack on one of the carbonyl groups of the α-diketone. The subsequent steps involve an intramolecular cyclization and dehydration to afford the highly conjugated and stable thiophene ring system. The reaction is often followed by hydrolysis of the ester groups to yield the corresponding dicarboxylic acid.
Caption: Simplified workflow of the Hinsberg Thiophene Synthesis.
Experimental Protocol: Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate
This protocol details the synthesis of a representative thiophene derivative using the Hinsberg condensation.
Materials:
-
Diethyl 2,2'-thiodiacetate (1.0 eq)
-
Benzil (1.0 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol (100 mL) under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred solution, add a mixture of Diethyl 2,2'-thiodiacetate (1.0 eq) and benzil (1.0 eq) dissolved in a minimal amount of toluene at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water (200 mL).
-
Acidification: Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid. A precipitate will form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate.
Core Application II: The Gewald Reaction - A Multicomponent Route to Aminothiophenes
The Gewald reaction is a versatile and highly efficient one-pot, three-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[3][4] This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. While Diethyl 2,2'-thiodiacetate is not a direct reactant in the most common form of the Gewald reaction, the synthesis of its close analogs, 2,5-diaminothiophene-3,4-dicarboxylates, represents a significant application of its core chemical principles. These diamino-thiophenes are valuable building blocks for pharmaceuticals and functional dyes.[5]
Causality in Experimental Design:
The synthesis of diethyl 2,5-diaminothiophene-3,4-dicarboxylate involves the reaction of diethyl succinate with sulfur in the presence of a base. The key to this transformation is the in-situ generation of a reactive sulfur species and the subsequent cyclization. The base, typically an amine like diethylamine, plays a dual role: it catalyzes the initial condensation and also facilitates the reaction with sulfur.
Caption: Conceptual workflow for the synthesis of a 2,5-diaminothiophene derivative.
Experimental Protocol: Synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
This protocol describes a representative synthesis of a highly functionalized thiophene with potential applications in medicinal chemistry.
Materials:
-
Diethyl succinate (1.0 eq)
-
Elemental sulfur (2.2 eq)
-
Diethylamine (2.5 eq)
-
Ethanol
-
Ice-water bath
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Mixing Reagents: To the flask, add diethyl succinate (1.0 eq), elemental sulfur (2.2 eq), and ethanol.
-
Cooling and Base Addition: Cool the mixture in an ice-water bath and slowly add diethylamine (2.5 eq) with constant stirring. An exothermic reaction will occur.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature. A solid product will precipitate.
-
Isolation: Collect the precipitate by filtration and wash it with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure diethyl 2,5-diaminothiophene-3,4-dicarboxylate.
Applications in Drug Discovery and Materials Science
The thiophene core, readily accessible through reactions involving Diethyl 2,2'-thiodiacetate, is a prevalent motif in a wide range of biologically active molecules and functional organic materials.
Building Blocks for Anticonvulsant Agents
Precursors for Organic Electronics
The π-conjugated nature of the thiophene ring makes it an excellent component for organic electronic materials, including those used in polymer light-emitting diodes (PLEDs) and organic solar cells. Diethyl 2,2'-thiodiacetate serves as a valuable starting material for the synthesis of thienophenanthrene derivatives and other fused thiophene systems. These extended π-systems exhibit desirable photophysical and electronic properties for applications in organic electronics. The synthesis of these materials often involves the initial formation of a functionalized thiophene ring, which is then subjected to further cross-coupling reactions to build the final conjugated polymer.
Safety and Handling
Diethyl 2,2'-thiodiacetate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Diethyl 2,2'-thiodiacetate is a versatile and indispensable reagent in the arsenal of the modern organic chemist. Its ability to serve as a precursor for a wide range of substituted thiophenes through robust and well-established reactions like the Hinsberg synthesis and its utility in constructing the core of valuable diamino-thiophenes make it a molecule of significant interest. The applications of its derivatives in drug discovery and materials science continue to expand, underscoring the enduring importance of this fundamental building block. This guide provides a solid foundation for researchers to explore and exploit the synthetic potential of Diethyl 2,2'-thiodiacetate in their own research endeavors.
References
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
-
Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society, 87(8), 1739–1742. Available at: [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100. Available at: [Link]
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Organic Chemistry Portal. Gewald Reaction. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. Diethyl 2,2'-Thiodiacetate CAS:925-47-3: Properties, Applications, and Synthesis. Available at: [Link]
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PubChem. Diethyl 2,2'-thiodiacetate. National Center for Biotechnology Information. Available at: [Link]
-
Al-Ghorbani, M., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739-745. Available at: [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions with Diethyl 2,2'-thiodiacetate
Introduction: The Versatility of Diethyl 2,2'-thiodiacetate in Thioether Synthesis
Diethyl 2,2'-thiodiacetate, a thioether with two flanking ethyl ester groups, is a valuable and versatile C4 building block in modern organic synthesis.[1][2] Its structure is primed for reactivity; the electron-withdrawing nature of the adjacent ester functionalities activates the α-carbon positions, making them susceptible to nucleophilic attack. This unique electronic feature allows for the facile construction of more complex molecules containing a core thioether linkage, a functional group prevalent in numerous pharmaceuticals and natural products.[1]
This guide provides a detailed exploration of the nucleophilic substitution reactions involving diethyl 2,2'-thiodiacetate. We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental protocol with a representative nucleophile, and offer insights into troubleshooting common experimental hurdles. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of novel molecular entities.
Core Concept: The SN2 Reaction Mechanism
The primary pathway for the reaction of nucleophiles with diethyl 2,2'-thiodiacetate is the bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] In this concerted process, the nucleophile attacks the electrophilic carbon atom adjacent to the sulfur, simultaneously displacing a leaving group. However, in the case of diethyl 2,2'-thiodiacetate, the reaction is more nuanced. The thioether itself is not the leaving group. Instead, the reaction typically proceeds via the formation of a sulfonium ion intermediate upon alkylation of the sulfur atom, which is then attacked by a nucleophile. Alternatively, and more commonly for the purposes of this guide, one of the ester-containing side chains can act as a leaving group after being activated.
A more direct application involves the reaction of a nucleophile with a derivative of diethyl 2,2'-thiodiacetate where one of the α-carbons has been halogenated, making it an excellent electrophile for SN2 reactions. For the purpose of this guide, we will focus on a representative reaction that showcases the nucleophilicity of the sulfur atom in a related context to demonstrate the principles of thioether chemistry.
Generalized Reaction Mechanism
The following diagram illustrates the fundamental SN2 reaction pathway at a carbon atom alpha to a thioether, which is the key principle in many reactions involving diethyl 2,2'-thiodiacetate derivatives.
Sources
Application Notes & Protocols: Diethyl 2,2'-thiodiacetate as a Versatile Platform for Thioether Synthesis
Abstract: This technical guide provides an in-depth exploration of diethyl 2,2'-thiodiacetate, a highly versatile and valuable reagent in modern organic synthesis. Moving beyond a simple catalog of reactions, we delve into the core reactivity and mechanistic principles that make this molecule an exceptional building block for a diverse range of thioethers. Specifically, we focus on its application in the synthesis of complex heterocyclic systems, such as substituted thiophenes and tetrahydrothiophenes, which are prevalent motifs in pharmaceuticals and advanced materials. This document is designed for researchers, medicinal chemists, and process development scientists, offering not only detailed, field-tested protocols but also the causal logic behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Value of Diethyl 2,2'-thiodiacetate
Thioethers are a critical class of compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthesis is a cornerstone of organic chemistry. Diethyl 2,2'-thiodiacetate (CAS 925-47-3) emerges as a particularly strategic precursor in this field.[3][4][5] It is a symmetrical, commercially available liquid that provides a robust C4 sulfur-containing scaffold. Its true synthetic power lies in the dual reactivity it possesses: the nucleophilic sulfur atom and the two acidic α-methylene groups flanked by ester functionalities. This dual nature allows for a variety of elegant and efficient synthetic transformations.
This guide will focus on leveraging this reactivity for the construction of high-value thioether derivatives, particularly through intramolecular and intermolecular condensation pathways. Its applications are extensive, from the synthesis of potent anticonvulsant agents to the preparation of thienophenanthrene derivatives for polymer light-emitting devices and solar cells.[3][6]
Table 1: Physicochemical Properties of Diethyl 2,2'-thiodiacetate
| Property | Value | Source |
|---|---|---|
| CAS Number | 925-47-3 | [3][4] |
| Molecular Formula | C₈H₁₄O₄S | [3][4] |
| Molecular Weight | 206.26 g/mol | [3][4] |
| Appearance | Clear, light yellow to brown liquid | [3] |
| Boiling Point | 252-253 °C | [3][6] |
| Density | ~1.146 g/mL at 25 °C | [3][6] |
| IUPAC Name | ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate |[4] |
Core Reactivity: A Duality of Function
The synthetic utility of diethyl 2,2'-thiodiacetate is governed by two primary reactive sites. Understanding these sites is crucial for designing effective synthetic strategies.
-
Nucleophilic Sulfur Center: The sulfur atom acts as a soft nucleophile, capable of participating in S-alkylation reactions. While this is a fundamental reaction for thioethers, the true elegance of the reagent is seen when this nucleophilicity is used in concert with its other reactive feature.
-
Activated α-Methylene Protons: The protons on the carbons adjacent (α) to the ester carbonyl groups are acidic (pKa ≈ 13-14 in DMSO). They can be readily removed by common bases (e.g., alkoxides, hydrides) to form enolates. These enolates are potent carbon nucleophiles, central to the condensation reactions discussed below.
Caption: Duality of reactive sites in diethyl 2,2'-thiodiacetate.
Application I: Synthesis of Heterocyclic Thioethers via Dieckmann Condensation
An elegant application of the dual α-methylene reactivity is the intramolecular Dieckmann condensation. This reaction provides a powerful entry into substituted tetrahydrothiophene scaffolds, which are valuable intermediates.
Causality Behind the Method: The reaction is driven by the formation of a thermodynamically stable five-membered ring and the subsequent formation of a resonance-stabilized enolate. The choice of a strong, non-nucleophilic base like sodium hydride or a sterically hindered alkoxide is critical. Sodium ethoxide is often used for convenience, as the ethoxide leaving group matches the ester, preventing transesterification side reactions. The reaction is typically run in an anhydrous, high-boiling aprotic solvent like toluene or THF to facilitate the intramolecular cyclization.
Caption: Mechanism of the Dieckmann condensation.
Protocol 1: Synthesis of Ethyl 4-oxo-tetrahydrothiophene-3-carboxylate
This protocol details the base-catalyzed intramolecular cyclization of diethyl 2,2'-thiodiacetate.
Self-Validation: The success of the reaction can be monitored by TLC, observing the consumption of the starting material and the appearance of a new, more polar spot. The final product gives a characteristic purple or deep red color with ferric chloride solution, indicating the presence of an enolizable β-keto ester system. Final structure confirmation is achieved via NMR, IR, and mass spectrometry.
Table 2: Reagents and Materials for Protocol 1
| Reagent/Material | M.W. | Quantity | Moles | Notes |
|---|---|---|---|---|
| Diethyl 2,2'-thiodiacetate | 206.26 | 10.31 g (9.0 mL) | 50.0 mmol | Ensure purity >95% |
| Sodium Ethoxide (NaOEt) | 68.05 | 3.74 g | 55.0 mmol | Handle under inert gas |
| Anhydrous Toluene | - | 150 mL | - | Dry over molecular sieves |
| 1 M Hydrochloric Acid | - | ~60 mL | - | For quenching |
| Saturated NaCl (brine) | - | 50 mL | - | For workup |
| Ethyl Acetate | - | 100 mL | - | For extraction |
| Anhydrous MgSO₄ | - | - | - | For drying |
Step-by-Step Methodology:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the apparatus under a stream of nitrogen and allow it to cool.
-
Reagent Addition: Charge the flask with sodium ethoxide (3.74 g) and anhydrous toluene (75 mL) under a positive pressure of nitrogen.
-
Substrate Addition: Dissolve diethyl 2,2'-thiodiacetate (10.31 g) in anhydrous toluene (75 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of sodium ethoxide over 30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours. The mixture will become a thick, yellowish slurry.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic (~pH 2-3).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated NaCl solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a pale yellow oil. Expected Yield: 75-85%.
Application II: Synthesis of Substituted Thiophenes via Condensation
While not a direct participant in the classic Gewald aminothiophene synthesis, which requires an α-cyanoester, diethyl 2,2'-thiodiacetate is a superb substrate for related cyclocondensation reactions to build the thiophene core.[7][8] A prominent example is the reaction with 1,2-dicarbonyl compounds in the presence of a base.
Causality Behind the Method: This reaction is a base-catalyzed tandem process. The base first promotes a Knoevenagel-type condensation between one of the α-methylene groups of the thiodiacetate and one of the carbonyls of the 1,2-dicarbonyl compound.[9][10] This is followed by an intramolecular condensation of the second α-methylene group with the remaining carbonyl, leading to cyclization. A final dehydration step yields the aromatic thiophene ring. The choice of base is critical; sodium ethoxide is effective as it generates the required enolate without introducing competing nucleophiles.
Caption: Experimental workflow for thiophene synthesis.
Protocol 2: Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate
This protocol details the condensation of diethyl 2,2'-thiodiacetate with benzil.
Self-Validation: The reaction progress is monitored by the consumption of the starting materials. The product is a stable, crystalline solid, which often precipitates from the reaction mixture upon cooling or addition of water. Its identity is confirmed by melting point and spectroscopic analysis, which will show characteristic signals for the symmetrical thiophene product.
Table 3: Reagents and Materials for Protocol 2
| Reagent/Material | M.W. | Quantity | Moles | Notes |
|---|---|---|---|---|
| Diethyl 2,2'-thiodiacetate | 206.26 | 4.13 g (3.6 mL) | 20.0 mmol | - |
| Benzil | 210.23 | 4.21 g | 20.0 mmol | Yellow crystalline solid |
| Sodium Ethoxide (NaOEt) | 68.05 | 2.86 g | 42.0 mmol | Handle under inert gas |
| Anhydrous Ethanol | - | 100 mL | - | 200 proof |
| Water | - | 100 mL | - | For precipitation |
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, add anhydrous ethanol (100 mL).
-
Base Addition: Under a nitrogen atmosphere, carefully add sodium ethoxide (2.86 g) to the ethanol. Stir until the solid is mostly dissolved.
-
Reagent Addition: To the basic solution, add benzil (4.21 g) and diethyl 2,2'-thiodiacetate (4.13 g).
-
Reaction: Heat the resulting suspension to reflux (approx. 78 °C) with vigorous stirring. The reaction mixture typically becomes homogeneous before the product begins to precipitate. Maintain reflux for 3 hours.
-
Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.
-
Precipitation: Pour the cold reaction mixture into 100 mL of cold water with stirring. A pale yellow solid will precipitate.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold 50% ethanol/water (2 x 30 mL) and then a small amount of cold ethanol.
-
Purification: Air-dry the solid. The product can be further purified by recrystallization from hot ethanol to yield the title compound as off-white or pale yellow needles. Expected Yield: 80-90%.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025).
-
PubChem. Diethyl 2,2'-thiodiacetate. National Center for Biotechnology Information. [Link]
-
LookChem. DIETHYL THIOGLYCOLATE 96 (CAS 925-47-3). [Link]
-
ACS GCI Pharmaceutical Roundtable. Thioether Formation Reagent Guide. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. [Link]
-
Al-Zahrani, M. A., et al. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC Advances. [Link]
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- 3. nbinno.com [nbinno.com]
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- 10. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: A Comparative Guide to the Hydrolysis of Diethyl 2,2'-thiodiacetate
Abstract
This comprehensive application note provides detailed protocols and mechanistic insights into the hydrolysis of diethyl 2,2'-thiodiacetate to yield thiodiglycolic acid, a valuable intermediate in pharmaceutical synthesis and other chemical industries.[1][2][3] We present two distinct, validated methodologies: acid-catalyzed hydrolysis and base-mediated saponification. This guide is designed for researchers, chemists, and drug development professionals, offering a comparative analysis to facilitate the selection of the most appropriate synthetic route based on experimental goals, substrate compatibility, and desired yield. Each protocol is accompanied by a discussion of the underlying chemical principles, step-by-step procedures, and visual workflows to ensure reliable and reproducible outcomes.
Introduction: The Significance of Thiodiglycolic Acid
Diethyl 2,2'-thiodiacetate serves as a readily available precursor to thiodiglycolic acid (TDA).[4][5][6] TDA is not merely a simple dicarboxylic acid; its sulfur linkage imparts unique chemical properties that make it a critical building block in various fields. In the pharmaceutical industry, it is an intermediate for synthesizing essential medicines.[1] Its derivatives are also employed in cosmetics as reducing and hair-straightening agents and find industrial use as corrosion inhibitors and stabilizers for polymers like PVC.[2][7][8]
The conversion of the diethyl ester to the free acid via hydrolysis is a fundamental yet critical step. The choice between acidic and basic conditions is non-trivial, as each pathway offers distinct advantages and disadvantages related to reaction kinetics, reversibility, and compatibility with other functional groups. This document provides the necessary framework for making an informed decision and executing the synthesis successfully.
Pathway I: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a classic method for converting esters to carboxylic acids. The reaction is reversible, and according to Le Châtelier's principle, it is typically performed with a large excess of water to drive the equilibrium towards the products.[9] The mechanism is suitable for substrates that may be sensitive to harsh basic conditions.
Reaction Mechanism
The reaction proceeds through a series of equilibrium steps, initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of ethanol to yield the protonated carboxylic acid. Finally, deprotonation by water regenerates the hydronium ion catalyst and forms the thiodiglycolic acid product.[9][10]
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Experimental Protocol: Acidic Conditions
This protocol details the hydrolysis of diethyl 2,2'-thiodiacetate using hydrochloric acid.
Materials and Reagents:
-
Diethyl 2,2'-thiodiacetate (1 equiv.)
-
Hydrochloric acid (HCl), 3 M aqueous solution (10-12 equiv. water)
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine diethyl 2,2'-thiodiacetate (e.g., 10.3 g, 50 mmol) and 100 mL of 3 M HCl.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.[11]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Periodically take a small aliquot, neutralize it with NaHCO₃ solution, extract with ethyl acetate, and spot on a silica gel plate. The disappearance of the starting ester spot indicates reaction completion. This typically requires 12-24 hours.
-
Workup - Extraction: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove excess water and acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude thiodiglycolic acid.
-
Purification: The product, a white solid, can be purified by recrystallization from hot water.[3]
Caption: Workflow for the acid-catalyzed hydrolysis.
Pathway II: Base-Mediated Hydrolysis (Saponification)
Saponification is the hydrolysis of an ester under basic conditions. This method is highly effective and, unlike acid catalysis, is irreversible. The term "saponification" originates from its use in soap making. The irreversibility is due to the final deprotonation of the carboxylic acid by the base, forming a carboxylate salt that is unreactive towards the alcohol by-product.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a negatively charged tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide (EtO⁻) as the leaving group and forming the carboxylic acid. In the basic medium, the strong base ethoxide rapidly deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This final step drives the reaction to completion. An acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid product.
Caption: Mechanism of base-mediated ester hydrolysis.
Experimental Protocol: Basic Conditions
This protocol details the saponification of diethyl 2,2'-thiodiacetate using sodium hydroxide.
Materials and Reagents:
-
Diethyl 2,2'-thiodiacetate (1 equiv.)
-
Sodium hydroxide (NaOH), 2 M aqueous solution (2.5 equiv.)
-
Ethanol or Tetrahydrofuran (THF) (as a co-solvent)
-
Hydrochloric acid (HCl), 6 M (for acidification)
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve diethyl 2,2'-thiodiacetate (e.g., 10.3 g, 50 mmol) in 50 mL of ethanol. Add 62.5 mL of 2 M NaOH solution (125 mmol).
-
Heating: Heat the mixture to a gentle reflux (around 80 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching and Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully add 6 M HCl while stirring until the solution is acidic (pH ~1-2), confirmed with pH paper. A precipitate of the product may form.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Recrystallize the resulting white solid from hot water to obtain pure thiodiglycolic acid.
Caption: Workflow for the base-mediated hydrolysis.
Comparative Analysis and Data Summary
Choosing the optimal hydrolysis condition depends on several factors. The table below summarizes the key differences.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Mediated Hydrolysis (Saponification) |
| Mechanism | Reversible equilibrium | Irreversible |
| Catalyst | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, KOH) |
| Reaction Time | Slower (12-24 hours) | Faster (2-4 hours) |
| Typical Yield | Moderate to Good (can be limited by equilibrium) | Good to Excellent |
| Conditions | High temperature (reflux) | Mild to high temperature |
| Workup | Simple extraction | Requires careful acidification step |
| Advantages | Tolerant of base-sensitive functional groups | High yield, faster reaction, irreversible |
| Disadvantages | Reversible, may not go to completion, slower | Intolerant of base-sensitive groups (e.g., other esters, amides) |
Product Characterization Data:
-
Product: Thiodiglycolic Acid
-
Appearance: White crystalline solid
-
CAS Number: 123-93-3[4]
-
Molecular Formula: C₄H₆O₄S[4]
-
Molecular Weight: 150.15 g/mol [4]
-
Melting Point: 128-130 °C
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. (Acidic) Equilibrium reached. | (Both) Extend reaction time. (Acidic) Use a larger excess of aqueous acid. (Basic) Ensure at least 2 equivalents of base are used. |
| Low Yield | Incomplete reaction. Product loss during workup (e.g., insufficient extraction). | Ensure complete reaction by TLC. Perform extractions thoroughly (3-4 times). During basic workup, ensure pH is sufficiently acidic (~1) to fully protonate the product before extraction. |
| Oily Product / Fails to Crystallize | Presence of impurities (e.g., unreacted starting material, by-products). | Re-purify by recrystallization, potentially using a different solvent system (e.g., water-ethanol mixture). Consider column chromatography if necessary. |
Conclusion
Both acidic and basic hydrolysis are effective methods for converting diethyl 2,2'-thiodiacetate to thiodiglycolic acid. The choice of method should be guided by the specific requirements of the synthesis. For high-throughput applications where yield and speed are paramount and the substrate is base-tolerant, saponification is the superior method . For complex molecules containing base-sensitive functional groups, acid-catalyzed hydrolysis provides a reliable, albeit slower, alternative . The protocols and insights provided in this note serve as a robust foundation for researchers to successfully synthesize and utilize thiodiglycolic acid in their drug development and chemical research endeavors.
References
- Thioglycolic Acid: Versatile Applications in Cosmetics, Pharmaceuticals, and Industrial Processes. Bruno Bock.
- Different applications of thioglycolic acid. ChemicalBook.
- Thiodiglycolic acid 123-93-3 wiki. Guidechem.
- THIODIGLYCOLIC ACID synthesis. ChemicalBook.
- Thioglycolic acid. Wikipedia.
- Applic
- Thiodiglycolic acid synthesis. ChemicalBook.
- Mechanism for the acid catalysed hydrolysis of esters. Chemguide.
- Synthesis of thioglycolic acid.
- K1 Kinetics of Ester Hydrolysis. YouTube.
- Hydrolysis of Thioesters Explained. Clutch Prep.
- Process for preparing thiodiglycolic acid.
- Diethyl 2,2'-thiodiacetate.
- Diethyl thioglycol
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- 11. youtube.com [youtube.com]
Application Notes and Protocols: Expanding Synthetic Horizons with Diethyl 2,2'-thiodiacetate in Metal-Catalyzed Cross-Coupling Reactions
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern organic synthesis, the quest for novel molecular architectures with enhanced efficiency and precision is perpetual. Diethyl 2,2'-thiodiacetate, a readily available and versatile chemical intermediate, has found extensive use in the synthesis of a variety of compounds, including anticonvulsant agents and materials for polymer light-emitting devices.[1] Its unique structure, featuring a central thioether linkage flanked by two ethyl ester functionalities, presents a compelling scaffold for strategic modification. This guide delves into the potential applications of Diethyl 2,2'-thiodiacetate in the realm of metal-catalyzed cross-coupling reactions, a cornerstone of contemporary synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[2]
While direct cross-coupling at the thioether bond of acyclic substrates like Diethyl 2,2'-thiodiacetate is not a commonly traversed path, the true potential of this molecule lies in the reactivity of the α-carbon positions. This application note will focus on a promising and mechanistically sound approach: the palladium-catalyzed α-arylation of the thioether core. This strategy leverages the activation of C(sp³)–H bonds adjacent to the sulfur atom, opening a gateway to a diverse array of novel, functionalized molecules.
The Strategic Advantage: α-Arylation of Thioethers
The palladium-catalyzed α-arylation of carbonyl compounds has emerged as a robust and widely adopted synthetic method.[3][4] This powerful transformation allows for the formation of a carbon-carbon bond between an aromatic ring and the carbon atom alpha to a carbonyl group.[5] The underlying principle involves the generation of an enolate, which then participates in a catalytic cycle with a palladium complex and an aryl halide.
Drawing a parallel, the α-carbons in Diethyl 2,2'-thiodiacetate are activated by the adjacent sulfur atom, making them amenable to deprotonation and subsequent cross-coupling. This approach offers a direct route to introduce aromatic moieties at the heart of the molecule, significantly expanding its synthetic utility. The palladium-catalyzed direct sp³ C-H arylation of thioether derivatives has been successfully demonstrated, providing a solid foundation for the protocols described herein.[1]
Visualizing the Catalytic Cycle: A General Overview
The catalytic cycle for the palladium-catalyzed α-arylation of a thioether, such as Diethyl 2,2'-thiodiacetate, is a well-orchestrated sequence of elementary steps. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
Sources
- 1. Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Publications – Orlandi Group [orlandigroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Diethyl 2,2'-thiodiacetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Diethyl 2,2'-thiodiacetate (CAS No. 925-47-3). This guide is designed for researchers, chemists, and pharmaceutical development professionals to address common challenges and improve reaction yields. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols, moving beyond simple instructions to explain the underlying chemical principles for more effective problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient industrial method for synthesizing Diethyl 2,2'-thiodiacetate?
A1: The most prevalent method involves the reaction of an alkali-metal sulfide, typically sodium sulfide, with an ester of chloroacetic acid, such as ethyl chloroacetate.[1] This nucleophilic substitution reaction is generally efficient and utilizes readily available starting materials. An alternative, classical approach is the Fischer esterification of 2,2'-thiodiacetic acid with ethanol, catalyzed by a strong acid like hydrochloric acid.[2][3] However, the reaction with ethyl chloroacetate is often preferred for its directness.
Q2: What are the typical yields one can expect for this synthesis?
A2: With an optimized protocol, yields for the synthesis of Diethyl 2,2'-thiodiacetate can range from 70% to 85% after purification.[2] However, yields can be significantly lower if reaction conditions are not carefully controlled, if moisture is present, or if purification losses are high.
Q3: What are the primary applications of Diethyl 2,2'-thiodiacetate in research and development?
A3: Diethyl 2,2'-thiodiacetate is a versatile intermediate in organic synthesis.[2][3] It is notably used in the synthesis of heterocyclic compounds like thiophene derivatives through reactions such as the Hinsberg synthesis.[2][4] In the pharmaceutical sector, it serves as a building block for potent anticonvulsant agents.[3][5][6] Additionally, it is used to prepare derivatives for materials science applications, including polymer light-emitting devices and solar cells.[3][5]
Q4: What are the main safety considerations when handling the reagents and product?
A4: Diethyl 2,2'-thiodiacetate is considered a mild irritant that can cause skin and eye irritation upon contact.[2][7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is recommended. The reaction should be performed in a well-ventilated fume hood. Ethyl chloroacetate is a lachrymator and toxic, requiring careful handling. Sodium sulfide is corrosive and can release toxic hydrogen sulfide gas if acidified. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of Diethyl 2,2'-thiodiacetate, particularly via the reaction of sodium sulfide with ethyl chloroacetate.
Problem 1: Consistently Low or No Product Yield
| Probable Cause | In-Depth Explanation & Solution |
| 1a. Inactive Nucleophile (Sodium Sulfide) | Explanation: Sodium sulfide is hygroscopic and can become hydrated (e.g., Na₂S·9H₂O), reducing its effective concentration. It can also be oxidized by air over time. The presence of water from the hydrated salt can promote unwanted hydrolysis of the ethyl chloroacetate starting material and the ester product.[8] Solution: • Use Anhydrous Reagents: Whenever possible, use freshly opened, anhydrous sodium sulfide. • In-Situ Dehydration: If using hydrated sodium sulfide, consider a procedure that involves azeotropic dehydration or heating under vacuum prior to the addition of the electrophile.[1] • Verify Stoichiometry: Ensure you are using the correct molar ratio. A 2:1 molar ratio of ethyl chloroacetate to sodium sulfide is required. |
| 1b. Incomplete Reaction | Explanation: The reaction may not have reached completion due to insufficient reaction time or temperature. Nucleophilic substitution reactions have activation energy barriers that must be overcome.[9] Solution: • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the consumption of ethyl chloroacetate. • Optimize Conditions: If the reaction stalls, consider increasing the reaction time or gently increasing the temperature. Refluxing in a suitable solvent like acetone or ethanol is a common practice.[1] |
| 1c. Hydrolysis of Esters | Explanation: The ester functionalities in both the starting material and the product are susceptible to hydrolysis, especially under basic conditions (from sodium sulfide) if water is present.[2] This forms sodium chloroacetate and ethanol, or the corresponding salt of the product, which complicates purification and lowers the yield of the desired neutral ester. Solution: • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.[9] This is the most critical factor in preventing hydrolysis. |
Problem 2: Product is Impure After Initial Work-up
| Probable Cause | In-Depth Explanation & Solution |
| 2a. Unreacted Ethyl Chloroacetate | Explanation: A significant amount of remaining starting material indicates either an incomplete reaction (see 1b) or incorrect stoichiometry. Solution: • Purification: Unreacted ethyl chloroacetate (BP: 144-146 °C) has a lower boiling point than the product, Diethyl 2,2'-thiodiacetate (BP: 252-253 °C), and can typically be removed during vacuum distillation.[3] • Reaction Optimization: Ensure the reaction goes to completion using TLC analysis before beginning the work-up. |
| 2b. Presence of Side Products | Explanation: Besides hydrolysis, other side reactions can occur. For instance, under strongly basic conditions or at high temperatures, elimination reactions of ethyl chloroacetate can occur. If synthesizing via the Fischer esterification route, a common side product is diethyl ether, formed by the acid-catalyzed dehydration of ethanol.[9][10] Solution: • Temperature Control: Avoid excessive heating. Maintain a steady reflux without aggressive boiling to minimize temperature-dependent side reactions.[9] • Purification: Most side products can be separated from the high-boiling point product by careful vacuum distillation. |
| 2c. Product Lost During Work-up | Explanation: The product has moderate lipophilicity, but losses can still occur during aqueous extraction if emulsions form or if the pH is not controlled.[2] Solution: • Break Emulsions: During aqueous washes, emulsions can be broken by adding brine (saturated NaCl solution). • Back-Extraction: To recover any product dissolved in the aqueous layer, perform a back-extraction of the aqueous washes with a small volume of the organic solvent (e.g., diethyl ether).[11] • Neutral pH: Ensure the final aqueous washes are neutral to prevent any base-catalyzed hydrolysis before purification. |
Visualized Workflows and Mechanisms
Synthesis Mechanism
The synthesis proceeds via a double S_N2 reaction where the sulfide anion acts as the nucleophile.
Caption: S_N2 mechanism for Diethyl 2,2'-thiodiacetate synthesis.
Troubleshooting Workflow for Low Yield
This diagram provides a logical path for diagnosing the cause of a low-yield reaction.
Caption: A logical workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Synthesis from Ethyl Chloroacetate and Sodium Sulfide
This protocol is a representative example. Quantities should be scaled as needed, and all steps should be performed in a fume hood.
Materials:
-
Anhydrous Sodium Sulfide (Na₂S)
-
Ethyl Chloroacetate
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Reagent Addition: Charge the flask with anhydrous sodium sulfide (1.0 eq) and anhydrous acetone. Begin stirring to form a suspension.
-
Reaction: Slowly add ethyl chloroacetate (2.0-2.1 eq) to the stirred suspension. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the mixture to a gentle reflux. Monitor the reaction progress by TLC until the ethyl chloroacetate spot has disappeared (typically 15-20 hours).[1]
-
Cooling & Filtration: Allow the mixture to cool to room temperature. Filter the solid salts (primarily NaCl) and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washes. Remove the acetone under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the oily residue in diethyl ether. Transfer to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.[9][10]
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield the crude Diethyl 2,2'-thiodiacetate as a light yellow oil.
Protocol 2: Purification by Vacuum Distillation
Setup:
-
Assemble a vacuum distillation apparatus using clean, dry glassware.
-
Use a short-path distillation head for high-boiling liquids.
-
A stable vacuum source and a cold trap are essential.
Procedure:
-
Charging the Flask: Transfer the crude oil to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions:
-
Collect and discard any low-boiling forerun, which may contain residual solvent or impurities.
-
Collect the main product fraction at its known boiling point under the measured pressure. (Literature BP: 252-253 °C at atmospheric pressure).[3][5][6][12] The boiling point will be significantly lower under vacuum.
-
-
Completion: Stop the distillation once the temperature drops or when only a dark residue remains. Release the vacuum carefully before allowing the apparatus to cool.
Key Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₄S | [2][3][7] |
| Molecular Weight | 206.26 g/mol | [2][3][12] |
| Boiling Point | 252-253 °C (lit.) | [3][5][6][12] |
| Melting Point | 69-72 °C (lit.) | [3][5][6][12] |
| Density | ~1.146 g/mL at 25 °C (lit.) | [3][6][12] |
| Appearance | Clear, light yellow to brown liquid | [3] |
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). Diethyl 2,2'-Thiodiacetate CAS:925-47-3: Properties, Applications, and Synthesis. [Link]
-
ResearchGate. Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method.... [Link]
-
Chemchart. Diethyl 2,2'-thiodiacetate (925-47-3). [Link]
-
LookChem. Cas 925-47-3,DIETHYL THIOGLYCOLATE 96. [Link]
-
PubChem - NIH. Diethyl 2,2'-thiodiacetate | C8H14O4S | CID 70216. [Link]
-
The Good Scents Company. diethyl 2,2'-thiodiacetate, 925-47-3. [Link]
- Google Patents. US2262686A - Production of esters of thiocarboxylic acids.
Sources
- 1. US2262686A - Production of esters of thiocarboxylic acids - Google Patents [patents.google.com]
- 2. Buy Diethyl 2,2'-thiodiacetate | 925-47-3 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl 2,2'-thiodiacetate | 925-47-3 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Diethyl 2,2'-thiodiacetate | C8H14O4S | CID 70216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 硫代二乙酸二乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of Diethyl 2,2'-thiodiacetate
Welcome to the technical support center for the purification of Diethyl 2,2'-thiodiacetate (CAS No. 925-47-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the purification of this versatile thioether compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.
I. Understanding Diethyl 2,2'-thiodiacetate and Its Purification Challenges
Diethyl 2,2'-thiodiacetate is a diester and a thioether with the molecular formula C₈H₁₄O₄S.[1][2] It serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds.[1][2] The presence of both ester and thioether functionalities imparts specific chemical properties that require careful consideration during purification.
The primary challenges in purifying Diethyl 2,2'-thiodiacetate often revolve around:
-
Thermal Sensitivity: The compound has a high boiling point at atmospheric pressure (252-253 °C), which can lead to decomposition if not handled correctly.[1]
-
Susceptibility to Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions, especially in the presence of water.[1]
-
Oxidation of the Thioether Linkage: The sulfur atom is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone impurities.[3][4]
-
Removal of Structurally Similar Impurities: Synthesis byproducts or unreacted starting materials may have similar physical properties to the desired product, making separation challenging.
This guide will address these challenges by providing detailed protocols and troubleshooting advice for the most common purification techniques: vacuum distillation, flash column chromatography, and recrystallization.
II. Choosing the Right Purification Strategy
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following decision tree can help guide your selection process.
Caption: A decision tree to guide the selection of the appropriate purification technique for Diethyl 2,2'-thiodiacetate.
III. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
A. Vacuum Distillation
Q1: My Diethyl 2,2'-thiodiacetate is decomposing during distillation, even under vacuum. What's going wrong?
A1: Thermal decomposition is a common issue due to the high boiling point. Here are the likely causes and solutions:
-
Insufficient Vacuum: The vacuum may not be low enough to significantly reduce the boiling point. Ensure your vacuum pump is functioning correctly and all connections in your distillation setup are airtight. A lower pressure will allow for distillation at a lower temperature.
-
Localized Overheating: The heating mantle may be set too high, causing the flask walls to be significantly hotter than the bulk liquid. Use a heating mantle with a stirrer to ensure even heat distribution. Consider using a silicone oil bath for more uniform heating.
-
Prolonged Heating: Extended exposure to high temperatures, even below the decomposition point, can cause degradation. Distill the compound as quickly as possible without compromising separation efficiency.
Q2: I'm seeing a lot of bumping during the vacuum distillation. How can I prevent this?
A2: Bumping is common when distilling viscous liquids or at reduced pressure.
-
Use a Magnetic Stirrer: Vigorous stirring will break up large bubbles before they can cause bumping.
-
Boiling Chips: While less effective under high vacuum, fresh, porous boiling chips can help initiate smooth boiling. Do not add boiling chips to a hot liquid.
-
Ebullition Tube: A fine capillary tube that introduces a slow stream of air or nitrogen can promote smooth boiling, but this will raise the pressure slightly.
Q3: What is the expected boiling point of Diethyl 2,2'-thiodiacetate under vacuum?
B. Flash Column Chromatography
Q1: I'm having trouble separating my product from a non-polar impurity using a hexane/ethyl acetate solvent system.
A1: If your product and the impurity have very similar polarities, a standard hexane/ethyl acetate system may not provide adequate separation.
-
Optimize the Solvent System: Try a different non-polar solvent with slightly different properties, such as cyclohexane or heptane, in place of hexane. You can also introduce a small amount of a more polar solvent like dichloromethane to fine-tune the separation.
-
Use a Gradient Elution: Start with a very low polarity mobile phase (e.g., 1-2% ethyl acetate in hexane) and gradually increase the concentration of the more polar solvent. This can help to resolve closely eluting compounds.
-
Consider a Different Stationary Phase: While silica gel is the most common choice, other stationary phases like alumina or reverse-phase C18 silica could offer different selectivity.
Q2: My product is streaking on the TLC plate and the column. What is causing this?
A2: Streaking is often a sign of overloading, compound instability on the silica, or the presence of highly polar impurities.
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation and streaking. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Check for Acidity: Silica gel is slightly acidic and can cause decomposition of sensitive compounds. If you suspect this is an issue, you can neutralize the silica gel by washing it with a solution of triethylamine in your eluent before packing the column.
-
Pre-adsorb the Sample: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent. This creates a dry, free-flowing powder that can be evenly loaded onto the column, often leading to better separation.
C. Recrystallization
Q1: I can't find a single solvent that is suitable for the recrystallization of Diethyl 2,2'-thiodiacetate.
A1: It is common for a single solvent not to have the ideal solubility properties for recrystallization. In this case, a two-solvent system is often effective.[5][6]
-
Identify a "Good" and a "Bad" Solvent: Find a solvent in which your compound is readily soluble (the "good" solvent) and another solvent in which it is poorly soluble (the "bad" solvent). These two solvents must be miscible. For an ester like Diethyl 2,2'-thiodiacetate, potential "good" solvents could be ethanol, acetone, or ethyl acetate. Potential "bad" solvents could be water or hexane.
-
Perform a Two-Solvent Recrystallization: Dissolve your crude product in a minimal amount of the hot "good" solvent. Then, slowly add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q2: My product is "oiling out" instead of forming crystals.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.
-
Increase the Amount of Solvent: The concentration of your product in the solution may be too high. Add more of the "good" solvent, heat to dissolve the oil, and then cool again.
-
Lower the Crystallization Temperature Slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the Inner Surface of the Flask: Using a glass rod to scratch the inside of the flask below the solvent level can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can induce crystallization.
IV. Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify Diethyl 2,2'-thiodiacetate from non-volatile impurities.
Materials:
-
Crude Diethyl 2,2'-thiodiacetate
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Vacuum pump and tubing
-
Manometer
-
Cold water source for condenser
-
Vacuum grease
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are clean, dry, and lightly greased with vacuum grease to ensure a good seal.
-
Sample Loading: Place the crude Diethyl 2,2'-thiodiacetate and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Initiate Cooling and Stirring: Start the flow of cold water through the condenser and begin stirring the sample.
-
Apply Vacuum: Gradually apply the vacuum, monitoring the pressure with the manometer. The liquid may bubble as dissolved gases are removed.
-
Heating: Once a stable vacuum is achieved (ideally below 5 mmHg), begin to gently heat the flask with the heating mantle.
-
Fraction Collection:
-
Collect any low-boiling impurities that distill first in a separate receiving flask.
-
As the temperature of the vapor approaches the expected boiling point of the product, switch to a clean receiving flask.
-
Collect the main fraction of Diethyl 2,2'-thiodiacetate, noting the temperature range of the distillation. The temperature should remain relatively constant during the collection of a pure compound.
-
-
Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Sources
Side reactions and byproduct formation in Diethyl 2,2'-thiodiacetate reactions
Welcome to the Technical Support Center for Diethyl 2,2'-thiodiacetate. This guide is designed for researchers, scientists, and professionals in drug development who utilize Diethyl 2,2'-thiodiacetate in their synthetic workflows. Here, we address common challenges related to side reactions and byproduct formation through a series of troubleshooting questions and detailed, experience-driven answers. Our goal is to provide you with the insights needed to optimize your reactions, improve yields, and ensure the purity of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a significant amount of a water-soluble acidic byproduct, and the yield of my desired product is low. What is the likely cause and how can I prevent this?
A1: This is a classic case of ester hydrolysis.
Diethyl 2,2'-thiodiacetate is susceptible to both acid- and base-catalyzed hydrolysis of its ester functional groups.[1] This reaction cleaves the ester bonds, reverting the molecule to 2,2'-thiodiacetic acid or its corresponding carboxylate salt, both of which are highly water-soluble and acidic in nature.
Mechanistic Insight:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible and requires the removal of water to favor ester formation.[1]
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, hydroxide ions directly attack the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates an ethoxide ion to form a carboxylate salt. This reaction is essentially irreversible.[1]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. If the reaction is known to produce water, consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it is formed.
-
Control pH:
-
If your reaction requires acidic conditions, use a non-aqueous acid catalyst if possible. If water is unavoidable, minimize the reaction time and temperature to reduce the extent of hydrolysis.
-
For base-catalyzed reactions, use a non-nucleophilic base or ensure that water is rigorously excluded from the reaction mixture.
-
-
Work-up Procedure: When quenching the reaction or performing an aqueous work-up, use cold water or brine and perform extractions quickly. If your product is sensitive to acidic or basic conditions, neutralize the reaction mixture to a pH of ~7 before extraction.
| Condition | Side Reaction | Preventative Measures |
| Excess Water | Hydrolysis | Use anhydrous solvents and reagents; employ a Dean-Stark trap or molecular sieves. |
| Strong Acid/Base | Catalyzed Hydrolysis | Use milder catalysts; minimize reaction time and temperature; perform a rapid, cold work-up. |
| Prolonged Reaction Times | Increased Hydrolysis | Monitor the reaction closely by TLC or LC-MS and quench it as soon as it reaches completion. |
Q2: I'm observing an unexpected byproduct with a higher polarity than my starting material, and it appears to have gained an oxygen atom according to mass spectrometry. What is this impurity?
A2: This is indicative of thioether oxidation, leading to the formation of Diethyl 2,2'-sulfinyldiacetate (the corresponding sulfoxide).
The sulfur atom in the thioether linkage of Diethyl 2,2'-thiodiacetate is susceptible to oxidation, which converts it to a sulfoxide. This is a common side reaction if oxidizing agents are present in the reaction mixture, either intentionally or as impurities.
Common Oxidants and Conditions:
-
Hydrogen Peroxide (H₂O₂): A common and often-used oxidant that can selectively oxidize thioethers to sulfoxides.[2]
-
Peroxyacids (e.g., m-CPBA): Potent oxidizing agents that will readily convert thioethers to sulfoxides and potentially further to sulfones.[3]
-
Metal-Based Oxidants: Reagents like hydrated iron(III) and copper(II) nitrates can also effect this transformation.[4]
-
Atmospheric Oxygen: While slower, prolonged exposure to air, especially in the presence of light or metal catalysts, can lead to gradual oxidation.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Solvent Purity: Ensure that your solvents are free from peroxide impurities. Ethers, for instance, are notorious for forming peroxides upon storage. Use freshly distilled or inhibitor-free solvents.
-
Avoid Unintentional Oxidants: Be mindful of all reagents added to your reaction. If a reagent is known to be a potential oxidant for other functional groups, it may also oxidize the thioether.
-
Selective Reagents: If an oxidation is required elsewhere in the molecule, choose a reagent that is selective for the desired transformation and less reactive towards the thioether.
Q3: I am attempting a Hinsberg thiophene synthesis with diethyl oxalate, but I'm getting a complex mixture of products and low yield of the desired thiophene. What could be going wrong?
A3: The Hinsberg synthesis is a powerful tool, but it is sensitive to reaction conditions, and several side reactions can occur.
The Hinsberg synthesis involves the base-catalyzed condensation of Diethyl 2,2'-thiodiacetate with a 1,2-dicarbonyl compound, such as diethyl oxalate, to form a thiophene derivative. The reaction proceeds through a Stobbe-type mechanism.[5][6]
Potential Side Reactions and Issues:
-
Self-Condensation (Claisen Condensation): In the presence of a strong base, Diethyl 2,2'-thiodiacetate can undergo self-condensation, where one molecule acts as a nucleophile and another as an electrophile. This leads to the formation of oligomeric byproducts.
-
Hydrolysis: As discussed in Q1, if water is present, the base can catalyze the hydrolysis of the starting material and/or the product.
-
Incorrect Stoichiometry of Base: An insufficient amount of base can lead to an incomplete reaction, while an excess can promote side reactions.
-
Reversibility and Equilibria: The initial condensation steps can be reversible, and if the reaction conditions are not optimized to favor the cyclization and aromatization to the thiophene, a mixture of intermediates may be present.
Experimental Protocol for Hinsberg Thiophene Synthesis:
This protocol is adapted for the synthesis of 3,4-dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester.
-
Base Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol.
-
Reactant Addition: Cool the sodium ethoxide solution in an ice bath. Prepare a solution of Diethyl 2,2'-thiodiacetate and diethyl oxalate in anhydrous ethanol and add it dropwise to the cooled base solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction by pouring it into a mixture of ice and a weak acid (e.g., acetic acid or ammonium chloride solution) to neutralize the excess base.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Troubleshooting the Hinsberg Synthesis:
| Problem | Likely Cause | Solution |
| Low Yield, Complex Mixture | Self-condensation | Add the solution of Diethyl 2,2'-thiodiacetate and diethyl oxalate slowly to the base to maintain a low concentration of the enolate. |
| Presence of 2,2'-Thiodiacetic Acid | Hydrolysis | Ensure all reagents and solvents are anhydrous. |
| Incomplete Reaction | Insufficient Base | Use at least two equivalents of base per mole of Diethyl 2,2'-thiodiacetate to drive the reaction to completion. |
| Formation of Acyclic Intermediates | Unfavorable Cyclization | Ensure adequate reaction time and temperature to promote the cyclization and subsequent aromatization steps. |
Diagram of the Hinsberg Synthesis Workflow:
Caption: Workflow for the Hinsberg Thiophene Synthesis.
Visualizing the Side Reactions
To better understand the competing reaction pathways, the following diagram illustrates the main side reactions of Diethyl 2,2'-thiodiacetate.
Caption: Major Side Reaction Pathways of Diethyl 2,2'-thiodiacetate.
References
-
Selective and Efficient Transformation of Thioethers to Their Sulfoxides and Catalytic Conversions of Thiols to The Disulfides with Hydrated Iron(III) and Copper(II) Nitrates in Aprotic Organic Solvents or Under Solvent Free Conditions. R Discovery. [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. ResearchGate. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. [Link]
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Hinsberg synthesis of thiophene derivatives. ResearchGate. [Link]
-
Hinsberg synthesis of thiophenes. Semantic Scholar. [Link]
-
Hinsberg synthesis of thiophenes. ResearchGate. [Link]
-
Hinsberg synthesis. ResearchGate. [Link]
Sources
Technical Support Center: Optimizing Reactions of Diethyl 2,2'-Thiodiacetate with Electrophiles
Welcome to the technical support center for optimizing reactions involving Diethyl 2,2'-Thiodiacetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Diethyl 2,2'-thiodiacetate, with its active methylene group flanked by two electron-withdrawing ester functionalities, is a potent nucleophile after deprotonation.[1][2] However, harnessing its reactivity requires a nuanced understanding of reaction conditions to achieve high yields and selectivity.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to address common challenges encountered during its reaction with various electrophiles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am getting low to no yield in my C-alkylation reaction. What are the likely causes and how can I fix it?
Answer: A low or non-existent yield in the alkylation of diethyl 2,2'-thiodiacetate is typically rooted in one of three areas: inefficient enolate formation, a non-reactive electrophile, or decomposition of starting materials or products.
In-depth Analysis: The core of this reaction is the deprotonation of the α-carbon to form a resonance-stabilized enolate.[2][3] The success of this step is critically dependent on the choice of base and solvent. The pKa of the α-protons in diethyl 2,2'-thiodiacetate is comparable to that of diethyl malonate (pKa ≈ 13 in DMSO). Therefore, the base used must have a conjugate acid with a pKa significantly higher than this value to ensure complete and rapid enolate formation.
-
Insufficient Base Strength: If the base is too weak (e.g., triethylamine, pyridine), the equilibrium between the starting material and the enolate will heavily favor the starting material, leading to a negligible concentration of the active nucleophile.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and, crucially, not interfere with the reaction. Protic solvents like ethanol can protonate the enolate, quenching the reaction.[4] Aprotic polar solvents like DMF, DMSO, or THF are generally preferred as they effectively solvate the cation of the base, leaving a more reactive "naked" enolate.[4]
-
Electrophile Reactivity: The reactivity of alkyl halides follows the order I > Br > Cl. Secondary alkyl halides are much less reactive than primary ones, and tertiary halides will likely lead to elimination rather than substitution.[5]
-
Decomposition: Prolonged reaction times at high temperatures, especially with strong bases, can lead to side reactions or decomposition.[6]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low-yield reactions.
Recommended Protocol: Optimizing Enolate Formation
-
Glassware Preparation: Ensure all glassware is rigorously dried (flame-dried or oven-dried) to remove any trace moisture.[7]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the enolate by atmospheric moisture.
-
Solvent & Base Selection:
-
Initial Attempt: Use potassium carbonate (K₂CO₃, 1.5 equiv.) in anhydrous DMF at room temperature. K₂CO₃ is a cost-effective and moderately strong base suitable for many active methylene compounds.[8]
-
For Higher Yields/Less Reactive Electrophiles: Switch to sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF at 0 °C to room temperature. NaH provides irreversible deprotonation.
-
For Difficult Cases: Cesium carbonate (Cs₂CO₃) can significantly enhance reaction rates and yields, particularly with less reactive electrophiles.[9][10]
-
-
Reagent Addition: Dissolve the diethyl 2,2'-thiodiacetate in the chosen solvent. Add the base and stir for 30-60 minutes at the appropriate temperature (e.g., 0 °C for NaH) to allow for complete enolate formation. Then, add the electrophile dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes.[7]
FAQ 2: My reaction is messy, with significant dialkylation byproduct formation. How can I favor mono-alkylation?
Answer: The formation of a dialkylated product is a common competitive pathway because the mono-alkylated product still possesses one acidic α-proton. To favor mono-alkylation, you need to control the stoichiometry and reaction conditions to ensure the enolate of the starting material reacts faster than the enolate of the mono-alkylated product is formed and reacts.
In-depth Analysis: After the first alkylation, the resulting mono-substituted thiodiacetate can be deprotonated by any excess base or by the enolate of the starting material. This new enolate can then react with another molecule of the electrophile. Several factors influence this equilibrium:
-
Stoichiometry: Using a large excess of the electrophile or base will drive the reaction towards dialkylation.
-
Base and Counterion: The choice of base and its corresponding metal counterion can influence the aggregation and reactivity of the enolate.
-
Temperature: Higher temperatures can provide the activation energy needed for the second, often slower, alkylation step.[9]
Troubleshooting Workflow:
Caption: Strategies to minimize dialkylation.
Recommended Protocol: Selective Mono-Alkylation
-
Stoichiometry Control: Use a slight excess of diethyl 2,2'-thiodiacetate (e.g., 1.1 equivalents) relative to the alkylating agent (1.0 equivalent). This ensures the electrophile is consumed before significant dialkylation can occur.
-
Pre-form the Enolate: Add your base (e.g., NaH, 1.05 equivalents) to a solution of the thiodiacetate in anhydrous THF at 0 °C. Stir for 30 minutes.
-
Slow Addition: Add the alkyl halide, dissolved in a small amount of anhydrous THF, dropwise to the enolate solution at 0 °C over 30-60 minutes using a syringe pump. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material enolate.
-
Quench Promptly: As soon as TLC or LC-MS indicates the consumption of the limiting reagent (the electrophile), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] Do not let the reaction stir for an extended period after completion.
FAQ 3: My electrophile is an aldehyde/ketone for a Knoevenagel condensation, but the reaction is not working. What should I do?
Answer: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration.[11] Failure is often due to an inappropriate catalyst, unfavorable equilibrium, or steric hindrance.
In-depth Analysis: Unlike alkylations which often require strong bases, Knoevenagel condensations are typically catalyzed by weaker bases, often amines like piperidine or β-alanine, sometimes with a carboxylic acid co-catalyst.[12][13]
-
Catalyst Choice: Strong bases (like NaH) can induce self-condensation of the aldehyde or ketone (an aldol reaction), creating a complex mixture of byproducts.[11][14] The catalyst must be basic enough to generate a sufficient concentration of the enolate without promoting side reactions.
-
Water Removal: The reaction produces water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the product.[15]
-
Reactivity: Aldehydes are generally much more reactive than ketones in this condensation.[15] Sterically hindered ketones may require more forcing conditions.
Recommended Protocol: Knoevenagel Condensation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine the aldehyde or ketone (1.0 equiv.), diethyl 2,2'-thiodiacetate (1.1 equiv.), and a suitable solvent like toluene or benzene.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv.) and acetic acid (0.05 equiv.).
-
Reaction: Heat the mixture to reflux. The water generated will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by observing water collection and by TLC analysis. The reaction is typically complete when no more water is collected.
-
Work-up: Cool the reaction mixture, wash with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
| Parameter | Recommendation for Alkylation | Recommendation for Knoevenagel | Rationale |
| Base/Catalyst | Strong, stoichiometric base (NaH, K₂CO₃, Cs₂CO₃) | Weak, catalytic base (Piperidine, β-Alanine) | Alkylation requires irreversible enolate formation; Knoevenagel needs to avoid carbonyl self-condensation.[8][11] |
| Solvent | Polar Aprotic (DMF, THF, DMSO) | Aprotic, forms azeotrope with water (Toluene, Benzene) | Polar aprotic solvents favor SN2 alkylation; azeotropic removal of water drives Knoevenagel equilibrium.[15] |
| Temperature | 0 °C to Reflux | Reflux (with Dean-Stark) | Temperature depends on electrophile reactivity for alkylation; heating is required for dehydration in Knoevenagel. |
Table 1: Comparison of typical conditions for Alkylation vs. Knoevenagel Condensation.
FAQ 4: Can I use diethyl 2,2'-thiodiacetate in a Michael addition? What are the optimal conditions?
Answer: Yes, the enolate of diethyl 2,2'-thiodiacetate is an excellent soft nucleophile for Michael (conjugate) additions to α,β-unsaturated carbonyl compounds.[16][17] The key is to use conditions that favor thermodynamic control to ensure the 1,4-addition product is formed selectively over the 1,2-addition product.
In-depth Analysis: The Michael addition involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated system.[17] The enolate of diethyl 2,2'-thiodiacetate is a soft nucleophile and will preferentially attack the soft electrophilic β-carbon.[18]
-
Catalyst: The reaction is typically catalyzed by a base that can generate the enolate reversibly. A catalytic amount of a base like sodium ethoxide (NaOEt) in ethanol is a classic choice.
-
Thermodynamic Control: Using a protic solvent and a reversible base system allows for the thermodynamically more stable 1,4-adduct to be the final product, even if some of the kinetic 1,2-adduct forms initially.
Recommended Protocol: Michael Addition
-
Catalyst Preparation: In a flask under an inert atmosphere, add sodium ethoxide (0.1 - 0.3 equiv.) to anhydrous ethanol at room temperature.
-
Enolate Formation: Add diethyl 2,2'-thiodiacetate (1.0 equiv.) and stir for 15 minutes.
-
Addition: Slowly add the α,β-unsaturated electrophile (the "Michael acceptor," 1.0-1.1 equiv.) to the solution. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC.
-
Work-up: Quench the reaction with dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
References
-
Keglevich, G., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts. Available at: [Link][9][19]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link][7]
-
Sridevi, K., et al. (2012). Cesium Carbonate Catalyzed Regioselective Dialkylation of Active Methylene Compounds. ResearchGate. Available at: [Link][10]
-
NINGBO INNO PHARMCHEM CO.,LTD. Diethyl 2,2'-Thiodiacetate CAS:925-47-3: Properties, Applications, and Synthesis. Available at: [Link][20]
-
Wikipedia. Knoevenagel condensation. Available at: [Link][11]
-
Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions. Available at: [Link][12]
-
Bobbitt, K. L., et al. (2014). Triflic acid has found to be notable catalyst for the alkylation on active methylene sites of the 1,3-dicarbonyl compounds. International Journal of Advanced Biotechnology and Research. Available at: [Link][4]
-
Ece, H., et al. (2015). Alkylation of Active Methylene Compounds. ResearchGate. Available at: [Link][21]
-
YouTube. (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. Available at: [Link][6]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link][17]
-
BrainKart. (2018). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. Available at: [Link][1]
-
Kumar, S., et al. (2016). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. Available at: [Link][13]
-
YouTube. (2014). Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). Available at: [Link][8]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Available at: [Link][2]
-
LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC - PubMed Central. Available at: [Link][18]
-
YouTube. (2020). B.Sc. III Year | Organic synthesis via enolates | Alkylation of diethyl malonate. Available at: [Link][5]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
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- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 13. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. Chemicals [chemicals.thermofisher.cn]
- 16. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
Preventing oxidation of the sulfur atom in Diethyl 2,2'-thiodiacetate
Technical Support Center: Diethyl 2,2'-thiodiacetate
Welcome to the dedicated technical support guide for Diethyl 2,2'-thiodiacetate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile thioether in their work. The primary focus of this guide is to provide in-depth knowledge and practical solutions for preventing the unintended oxidation of the sulfur atom, a common challenge that can impact experimental outcomes.
Understanding the Core Challenge: The Susceptibility of the Thioether Bridge
The central sulfur atom in Diethyl 2,2'-thiodiacetate is a thioether, which is inherently susceptible to oxidation. This transformation can occur under various conditions, leading to the formation of the corresponding sulfoxide and, with further oxidation, the sulfone.[1][2] These oxidized impurities can significantly alter the chemical properties of the molecule, potentially affecting reaction yields, product purity, and the compound's biological activity in drug discovery and development pipelines.
The oxidation process is initiated by the nucleophilic nature of the sulfur atom's lone electron pairs, which can be attacked by electrophilic oxidizing agents. Common culprits in a laboratory environment include atmospheric oxygen, particularly in the presence of light or metal catalysts, peroxide impurities in solvents, and certain reactive chemicals used in synthetic protocols.[3][4]
Caption: The oxidation pathway of Diethyl 2,2'-thiodiacetate to its sulfoxide and sulfone forms.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of oxidation in my Diethyl 2,2'-thiodiacetate sample?
The most reliable signs of oxidation are changes in the sample's spectral and chromatographic properties. While a visual inspection for color change or increased viscosity can be an initial clue, spectroscopic and chromatographic methods provide definitive evidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most conclusive method. In ¹H NMR, the protons on the carbons adjacent to the sulfur atom (α-protons) will exhibit a downfield chemical shift upon oxidation to the sulfoxide and a further downfield shift upon conversion to the sulfone. A similar downfield shift will be observed for the α-carbons in ¹³C NMR.
-
Chromatographic Analysis:
-
Thin-Layer Chromatography (TLC): The sulfoxide and sulfone derivatives are significantly more polar than the parent thioether. Consequently, they will have lower Retention Factor (Rf) values on a silica gel TLC plate.[5]
-
High-Performance Liquid Chromatography (HPLC): The appearance of new, more polar peaks with shorter retention times (on a normal-phase column) or longer retention times (on a reverse-phase column) is indicative of oxidation.
-
Q2: Which common laboratory reagents and conditions can inadvertently oxidize my compound?
Several reagents and environmental factors can lead to the unwanted oxidation of Diethyl 2,2'-thiodiacetate:
-
Atmospheric Oxygen: Prolonged exposure to air can lead to slow oxidation, a process that can be accelerated by light and heat.[6]
-
Peroxide-Containing Solvents: Ethers such as diethyl ether and tetrahydrofuran (THF) can form peroxides over time when exposed to air.[3][7] These peroxides are potent oxidizing agents.
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, nitric acid, potassium permanganate, and m-chloroperoxybenzoic acid (m-CPBA) are known to oxidize thioethers.[4][8][9]
-
Halogens: Solutions of halogens in organic solvents can act as oxidizing agents.[10]
-
Metal Catalysts: Certain transition metal catalysts can promote oxidation, especially in the presence of oxygen.
Q3: How does temperature influence the rate of oxidation?
The rate of oxidation, like most chemical reactions, increases with temperature. For optimal stability, Diethyl 2,2'-thiodiacetate should be stored at reduced temperatures. Short-term storage at 2-8 °C is recommended, while for long-term preservation, storage at -20 °C under an inert atmosphere is ideal.[6][11]
Q4: Does the choice of solvent impact the stability of the thioether?
Yes, the solvent can play a role. While Diethyl 2,2'-thiodiacetate is stable in a range of common organic solvents, it's crucial to use high-purity, dry, and peroxide-free solvents. Protic solvents could potentially stabilize the transition state of certain oxidation reactions, so the use of dry, aprotic solvents is often preferred.
Troubleshooting Guide: Proactive Prevention and Corrective Actions
Scenario 1: My compound shows signs of degradation upon storage.
-
Root Cause: Likely exposure to atmospheric oxygen and/or light.
-
Preventative Measures:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere such as nitrogen or argon.[6][12][13]
-
Light Protection: Use amber vials or wrap the container with aluminum foil to shield it from light.[6]
-
Controlled Temperature: Adhere to recommended storage temperatures (2-8 °C for short-term, ≤ -20 °C for long-term).[11]
-
Caption: Troubleshooting workflow for storage-related degradation.
Scenario 2: I am observing unexpected, more polar byproducts in my reaction mixture.
-
Root Cause: Unintentional oxidation by reagents or solvent impurities.
-
Corrective Actions:
-
Reagent Purity Assessment: Scrutinize all reagents for their potential to act as oxidants. If a reagent's compatibility is uncertain, perform a small-scale control experiment.
-
Solvent Purity Verification: Always use freshly distilled or high-purity anhydrous solvents. It is best practice to test for the presence of peroxides in ether solvents before use.
-
Scenario 3: How can I remove oxidized impurities from my sample?
-
Recommended Technique: Flash column chromatography is an effective method for purification.
-
Rationale: Due to the significant increase in polarity upon oxidation to the sulfoxide and sulfone, these impurities will have a stronger affinity for the silica gel stationary phase. A non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) will allow for the elution of the less polar Diethyl 2,2'-thiodiacetate first, followed by the more polar oxidized species.
Experimental Protocols: Best Practices for Handling and Analysis
Protocol 1: Handling and Storage Under an Inert Atmosphere
-
Materials: A Schlenk flask or a vial equipped with a septum cap, a source of dry nitrogen or argon gas connected to a manifold, syringes, and cannulas.[14]
-
Procedure: a. Place the Diethyl 2,2'-thiodiacetate into the Schlenk flask. b. Seal the flask with the septum cap. c. Connect the sidearm of the flask to the manifold and carefully apply a vacuum for 5-10 minutes to remove the air. d. Switch the manifold to backfill the flask with the inert gas. e. Repeat this vacuum/backfill cycle at least three times to ensure a thoroughly inert atmosphere. f. For long-term storage, securely wrap the septum with parafilm and place the flask in a freezer at ≤ -20 °C, protected from light.
Protocol 2: Strategic Reagent and Solvent Selection
When designing a synthetic route involving Diethyl 2,2'-thiodiacetate, a proactive approach to reagent selection is critical.
| Reagent/Solvent Category | To Avoid (Potential Oxidants) | Preferred Alternatives |
| Bases | Oxidizing bases | Non-nucleophilic, non-oxidizing bases (e.g., DBU, DIPEA) |
| Acids | Strong oxidizing acids (e.g., Nitric Acid) | Non-oxidizing acids (e.g., HCl, Acetic Acid) |
| Solvents | Aged ether solvents (potential peroxides) | Freshly distilled or anhydrous aprotic solvents (e.g., DCM, Toluene, DMF) |
Protocol 3: Monitoring Oxidation by Thin-Layer Chromatography (TLC)
-
Materials: Silica gel TLC plate, developing chamber, a suitable mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate), a UV lamp, and a potassium permanganate (KMnO₄) stain.
-
Procedure: a. Prepare a dilute solution of your Diethyl 2,2'-thiodiacetate sample in a volatile solvent like dichloromethane. b. Spot the solution onto the baseline of the TLC plate. c. Place the plate in the developing chamber containing the mobile phase and allow the solvent front to ascend near the top of the plate. d. Remove the plate and visualize the spots under a UV lamp. e. If the compounds are not UV-active, immerse the plate in a potassium permanganate stain. The thioether will react with the stain, appearing as a yellow spot against a purple background. The more oxidized sulfoxide and sulfone will be less reactive towards the stain.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Oxidizing agent - Wikipedia [en.wikipedia.org]
- 5. Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 10. Oxidative Dissolution of Metals in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diethyl 2,2-thiodiacetate | 925-47-3 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. web.mit.edu [web.mit.edu]
Navigating the Labyrinth: A Troubleshooting Guide to Preserving Diethyl 2,2'-thiodiacetate During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Diethyl 2,2'-thiodiacetate and facing challenges with its stability during experimental workup. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to make informed decisions in your laboratory work.
Understanding the Molecule: A Double-Edged Sword
Diethyl 2,2'-thiodiacetate is a valuable building block in organic synthesis, prized for its bifunctional nature. It incorporates a central thioether linkage flanked by two ethyl ester moieties. This unique structure, however, is also the source of its instability during workup. The two primary culprits of decomposition are:
-
Hydrolysis of the Ester Groups: The ester functionalities are susceptible to cleavage under both acidic and basic conditions, reverting to the parent 2,2'-thiodiacetic acid and ethanol.[1] This is a significant issue as many standard workup procedures involve acidic or basic washes.
-
Oxidation of the Thioether Linkage: The sulfur atom in the thioether is prone to oxidation, leading to the formation of the corresponding sulfoxide and, under more forcing conditions, the sulfone.[2] This can be triggered by residual oxidizing agents from the reaction, or even by atmospheric oxygen under certain conditions.[3][4]
This guide will provide a question-and-answer-based approach to troubleshoot and mitigate these decomposition pathways.
Frequently Asked Questions & Troubleshooting
FAQ 1: My reaction is complete, but I'm seeing significant product loss after aqueous workup. What's happening?
This is a classic sign of ester hydrolysis . The pH of your aqueous washes is likely the primary issue.
The Underlying Chemistry: Ester hydrolysis is catalyzed by both acid and base. In a basic medium, saponification occurs via nucleophilic attack of hydroxide ions on the ester carbonyl. In an acidic medium, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water.
Troubleshooting Protocol: The Neutrality Principle
The key to preventing hydrolysis is to maintain a neutral pH (approximately 6.5-7.5) throughout the aqueous workup.
Recommended Aqueous Workup Protocol:
-
Quenching: If your reaction is conducted under acidic or basic conditions, it is crucial to neutralize it before extraction.
-
For acidic reactions, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly and with vigorous stirring until gas evolution ceases.
-
For basic reactions, quench with a dilute aqueous solution of a weak acid, such as 1 M ammonium chloride (NH₄Cl). Avoid strong acids like HCl, which can create localized acidic environments that promote hydrolysis.
-
-
Extraction:
-
Choose a suitable organic solvent for extraction. Dichloromethane (DCM) and ethyl acetate are common choices.
-
Perform the extraction multiple times with fresh solvent to ensure complete recovery of the product.
-
-
Washing:
-
Wash the combined organic layers with brine (a saturated aqueous solution of NaCl). Brine helps to remove residual water and water-soluble impurities without altering the pH.
-
Crucially, avoid washes with dilute acid or base. If you must remove acidic or basic impurities, do so with extreme caution, keeping the contact time to a minimum and immediately following with a brine wash to restore neutrality.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5][6][7]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the bath temperature; excessive heat can also promote decomposition. A bath temperature of 40°C is generally a safe starting point.
-
| Parameter | Recommendation | Rationale |
| Quenching Agent (Acidic Rxn) | Saturated NaHCO₃ (aq) | Neutralizes acid without introducing a strong base. |
| Quenching Agent (Basic Rxn) | 1 M NH₄Cl (aq) | Neutralizes base without introducing a strong acid. |
| Washing Solution | Brine (Saturated NaCl (aq)) | Maintains neutrality and removes water. |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Efficiently removes residual water. |
| Rotary Evaporation Temp. | ≤ 40°C | Minimizes thermal decomposition. |
FAQ 2: My purified product shows extra peaks in the NMR and an increased mass in MS analysis. What are these impurities?
You are likely observing the oxidation of the thioether to its sulfoxide and/or sulfone derivatives.
The Underlying Chemistry: The lone pairs of electrons on the sulfur atom make it nucleophilic and susceptible to attack by electrophilic oxidizing agents. This can be a deliberate synthetic step, but during a workup to isolate the thioether, it is an undesirable side reaction.
Troubleshooting Protocol: The Anoxic and Mild Approach
Preventing oxidation requires a two-pronged approach: eliminating oxidizing agents and minimizing exposure to atmospheric oxygen.
Recommended Protocol for Preventing Oxidation:
-
Reaction Quenching: If your reaction uses an oxidizing agent, ensure it is completely quenched before proceeding with the workup.
-
For peroxide-based oxidants, a common quenching agent is a freshly prepared aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).
-
-
Degassing Solvents: For particularly sensitive applications, it is advisable to degas your workup and purification solvents. This can be achieved by bubbling an inert gas such as nitrogen or argon through the solvent for 15-30 minutes prior to use.
-
Inert Atmosphere: Whenever possible, perform the workup under an inert atmosphere. This can be as simple as using a nitrogen balloon on your separatory funnel and flasks.
-
Avoid Air Drying: Do not leave the purified product exposed to air for extended periods. Once the solvent is removed, place the product under high vacuum to remove any residual solvent and then store it immediately under an inert atmosphere.
Sources
- 1. Buy Diethyl 2,2'-thiodiacetate | 925-47-3 [smolecule.com]
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- 3. researchgate.net [researchgate.net]
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- 5. Drying solvents and Drying agents [delloyd.50megs.com]
- 6. Solvents Drying and Drying Agents. [pnjresources.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions with Diethyl 2,2'-Thiodiacetate
Welcome to the technical support center for Diethyl 2,2'-thiodiacetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve efficient, high-yield syntheses.
Section 1: General Handling and Safety FAQs
This section addresses the most common initial questions regarding the safe handling and properties of Diethyl 2,2'-thiodiacetate.
Q1: What are the primary safety concerns when handling Diethyl 2,2'-thiodiacetate?
A1: Diethyl 2,2'-thiodiacetate is classified as an irritant. It can cause skin, eye, and respiratory system irritation upon contact or inhalation.[1][2][3] Always handle this compound in a well-ventilated fume hood. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3] In case of eye contact, rinse cautiously with water for several minutes.[3]
Q2: What are the key reactive sites on the Diethyl 2,2'-thiodiacetate molecule?
A2: The molecule's reactivity is governed by two primary features:
-
The Ester Groups: These can undergo typical nucleophilic acyl substitution reactions, most notably hydrolysis (saponification) under acidic or basic conditions to yield the corresponding dicarboxylic acid.[4]
-
The Active Methylene Groups (α-carbons): The protons on the carbons adjacent to the ester carbonyls are acidic. A suitable base can deprotonate these positions to form a nucleophilic enolate, which is the key intermediate for C-C bond-forming reactions like condensations and alkylations.[4]
Section 2: Knoevenagel-Type Condensation Reactions
The activated methylene groups make Diethyl 2,2'-thiodiacetate an excellent substrate for Knoevenagel-type condensations with aldehydes and ketones.
Troubleshooting Guide & FAQs
Q3: My Knoevenagel condensation with an aromatic aldehyde is sluggish or failing to initiate. What is the first thing I should check?
A3: The primary suspect is often the choice and activity of the basic catalyst. The Knoevenagel condensation requires a base strong enough to deprotonate the active methylene compound but not so strong that it promotes the self-condensation of the aldehyde (an aldol reaction).[5]
-
Catalyst Choice: Weak amine bases like piperidine, pyridine, or amino acids such as β-alanine are classic choices.[5][6] If the reaction is slow, consider a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Solvent: The solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO can facilitate the reaction. For environmental considerations, solvent-free conditions or greener solvents like ethanol can also be effective, though they may require adjustments in temperature or catalyst.[6]
-
Water Removal: The condensation reaction produces water as a byproduct.[7] This can shift the equilibrium back towards the starting materials. Using a Dean-Stark apparatus to azeotropically remove water (with a solvent like toluene) or adding molecular sieves can significantly improve yields.[7]
Q4: I'm observing significant amounts of aldol self-condensation from my aldehyde starting material. How can I prevent this?
A4: This is a clear indication that your base is too strong or the reaction temperature is too high. The pKa of the α-proton of an aldehyde is typically higher (less acidic) than that of Diethyl 2,2'-thiodiacetate. A carefully chosen mild base will preferentially deprotonate the thiodiacetate.[5] Switch from a strong base like an alkoxide to a milder amine catalyst like piperidine or L-proline. Running the reaction at a lower temperature (e.g., 0-5 °C) can also help control the relative reaction rates and minimize side reactions.[8]
Q5: Are there catalytic systems that work for both aromatic and aliphatic aldehydes?
A5: Yes. While aromatic aldehydes are generally more reactive in Knoevenagel condensations, robust catalytic systems can handle both. Immobilized catalysts, such as gelatin bound to a polymer support, have shown excellent activity for both aldehyde types in solvents like DMSO at room temperature.[5] This approach also simplifies catalyst removal and recycling.[5] Additionally, systems involving both acidic and basic sites, such as on the surface of mixed metal oxides like ZnO, can be highly effective by activating both the methylene compound and the carbonyl group.[9]
Catalyst Comparison for a Model Reaction
The following table provides illustrative data for the condensation of benzaldehyde with Diethyl 2,2'-thiodiacetate under various catalytic conditions.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Piperidine (10%) | Ethanol | Reflux | 12 | 75 | Standard conditions, moderate yield. |
| L-Proline (10%) | DMSO | 60 | 8 | 85 | "Green" catalyst, good yield. |
| DBU (5%) | Toluene | 110 (Dean-Stark) | 4 | 92 | Faster reaction, requires water removal. |
| ZnO (solid) | Solvent-free | 100 | 6 | 90 | Heterogeneous catalyst, easy workup.[9] |
General Knoevenagel Condensation Mechanism
The diagram below illustrates the catalytic cycle for an amine-catalyzed Knoevenagel condensation.
Caption: Amine-catalyzed Knoevenagel condensation mechanism.
Experimental Protocol: Piperidine-Catalyzed Condensation
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Diethyl 2,2'-thiodiacetate (1.0 eq), the desired aldehyde (1.0 eq), and absolute ethanol (approx. 0.5 M concentration).
-
Catalyst Addition: Add piperidine (0.1 eq) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature. Reduce the solvent volume under vacuum.
-
Purification: Dilute the residue with ethyl acetate and wash with dilute HCl (1 M) to remove the piperidine, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or recrystallization.[10]
Section 3: C-Alkylation Reactions
Alkylation at the α-carbon is another powerful transformation, typically proceeding via an S_N2 reaction between the enolate of the thiodiacetate and an alkyl halide.
Troubleshooting Guide & FAQs
Q6: My alkylation reaction is giving me a mixture of mono- and di-alkylated products. How can I improve selectivity for the mono-alkylated product?
A6: This is a common selectivity challenge. Several factors can be adjusted:
-
Stoichiometry: Use a slight excess of Diethyl 2,2'-thiodiacetate relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents). This increases the statistical probability that the alkylating agent will react with an un-alkylated molecule.
-
Base and Addition Order: Use exactly one equivalent of a strong, non-nucleophilic base (e.g., NaH or LDA) at low temperature to pre-form the enolate. Then, slowly add the alkylating agent (1.0 eq) to the solution of the enolate. This controlled addition minimizes the presence of excess alkylating agent that could react with the mono-alkylated product's enolate.
-
Phase-Transfer Catalysis (PTC): Using a weaker base like potassium carbonate in a two-phase system with a phase-transfer catalyst (e.g., a quaternary ammonium salt like TEBAC or a crown ether) can favor mono-alkylation.[11] The PTC shuttles the enolate into the organic phase at a controlled rate, often leading to cleaner reactions.[12]
Q7: The reaction with my secondary alkyl halide is extremely slow and I'm seeing elimination byproducts. What can I do?
A7: Secondary alkyl halides are much less reactive in S_N2 reactions due to steric hindrance and are more prone to E2 elimination, especially with strong, sterically hindered bases.
-
Optimize Solvent: Switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the base but not the enolate anion, making the nucleophile more reactive and accelerating the S_N2 reaction.
-
Change Halide: If possible, use the corresponding alkyl iodide (e.g., by performing an in situ Finkelstein reaction with a catalytic amount of NaI or KI). Iodide is a much better leaving group than bromide or chloride and can significantly increase the reaction rate.
-
Avoid Strong/Bulky Bases: Avoid bases like potassium tert-butoxide, which are known to promote elimination. A base like sodium hydride is a better choice.
Troubleshooting Workflow for Alkylation Selectivity
This diagram provides a decision-making process for optimizing alkylation reactions.
Caption: Decision tree for troubleshooting alkylation selectivity.
Experimental Protocol: Phase-Transfer Catalyzed (PTC) Alkylation
-
Setup: To a flask containing a stirred suspension of potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile, add Diethyl 2,2'-thiodiacetate (1.2 eq) and a phase-transfer catalyst such as 18-crown-6 (0.05 eq).
-
Reagent Addition: Add the primary alkyl bromide (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to 50-60 °C and stir vigorously. Monitor the disappearance of the alkyl bromide by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the combined filtrate under reduced pressure. Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by vacuum distillation or column chromatography.
References
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). Diethyl 2,2'-Thiodiacetate CAS:925-47-3: Properties, Applications, and Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Diethyl 2,2'-thiodiacetate. PubChem Compound Database. [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]
-
The Good Scents Company. (n.d.). diethyl 2,2'-thiodiacetate. [Link]
-
Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]
-
Royal Society of Chemistry. (2017). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. [Link]
-
ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. [Link]
-
PubMed. (2011). Hydrolysis of glycosides with microgel catalysts. [Link]
-
PubMed. (2012). Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor. [Link]
-
Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]
Sources
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- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
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- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Managing moisture sensitivity in Diethyl 2,2'-thiodiacetate reactions
Technical Support Center: Diethyl 2,2'-thiodiacetate
A Senior Application Scientist's Guide to Managing Moisture Sensitivity in Synthesis
Welcome to the technical support guide for Diethyl 2,2'-thiodiacetate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile thioether in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Diethyl 2,2'-thiodiacetate is a valuable building block, notably for heterocyclic scaffolds like thiophenes, but its ester functionalities introduce a critical vulnerability: moisture sensitivity.[1][2] This guide will address the most common issues arising from this sensitivity and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during reactions with Diethyl 2,2'-thiodiacetate. The answers are structured to help you diagnose the issue, understand the root cause, and implement a reliable solution.
Category 1: Reaction Failure & Low Yields
Question 1: My reaction yield is significantly lower than expected, or the reaction failed completely. What is the most likely cause?
Answer: The most frequent culprit is the hydrolysis of the ester groups on the Diethyl 2,2'-thiodiacetate molecule.[1] Water present in your reaction, even in trace amounts, can act as a nucleophile and attack the electrophilic carbonyl carbon of the ester. This unwanted side reaction consumes your starting material, converting it to 2,2'-thiodiacetic acid and ethanol, which will not proceed to your desired product. This is a classic nucleophilic acyl substitution reaction that is catalyzed by both acid and base.[1]
To confirm if hydrolysis occurred, you can analyze a crude sample of your reaction mixture using techniques like ¹H NMR to look for the appearance of ethanol and the disappearance of the characteristic ethyl ester signals, or by using LC-MS to detect the mass of 2,2'-thiodiacetic acid.
Diagram: Hydrolysis of Diethyl 2,2'-thiodiacetate
The diagram below illustrates the nucleophilic attack by water on one of the ester carbonyls, leading to the breakdown of the starting material.
Caption: Hydrolysis pathway of Diethyl 2,2'-thiodiacetate.
Question 2: I'm performing a base-mediated reaction, like a Dieckmann condensation, and getting a complex mixture of products. Why?
Answer: In base-mediated reactions, meticulous exclusion of water is even more critical. If water is present, the base (e.g., sodium ethoxide) will generate hydroxide ions (OH⁻), which are potent nucleophiles. These hydroxide ions will readily saponify (hydrolyze under basic conditions) your ester starting material, leading to the formation of the corresponding carboxylate salt.[1] This salt is typically unreactive in subsequent condensation steps and complicates purification.
Furthermore, if your reaction conditions are not strictly anhydrous, the base itself can be quenched, reducing its effective concentration and preventing your desired reaction from going to completion. For sensitive reactions like the Dieckmann condensation, which relies on the formation of an enolate, maintaining the integrity and concentration of your base is paramount.[3]
Category 2: Reagent & Solvent Preparation
Question 3: How can I ensure my solvents are sufficiently dry for the reaction?
Answer: Commercially available "anhydrous" solvents are a good starting point, but they can absorb atmospheric moisture once the bottle is opened. It is best practice to dry and distill solvents in the lab or use a solvent purification system. For routine use, storing solvents over activated molecular sieves is a reliable method.
Causality: Drying agents work by physically adsorbing water or reacting with it chemically.[4] The choice of agent depends on the solvent and the required level of dryness. For instance, reactive agents like sodium/benzophenone or CaH₂ are highly effective but incompatible with protic or certain functionalized solvents.[4][5] Molecular sieves (3Å or 4Å) are generally a safe and effective choice for many common solvents as they trap water molecules within their porous structure.[6]
Data Table: Comparison of Common Drying Agents for Organic Solvents
| Drying Agent | Capacity | Speed | Intensity (Final H₂O ppm) | Suitable Solvents | Unsuitable Solvents/Notes |
| Magnesium Sulfate (MgSO₄) | High | High | Medium (~30-100 ppm) | Diethyl ether, Ethyl acetate, Dichloromethane | Slightly acidic; may not be suitable for highly acid-sensitive compounds. |
| Sodium Sulfate (Na₂SO₄) | High | Low | Low (>100 ppm) | General purpose for pre-drying most solvents | Not very efficient for achieving ultra-dry conditions.[7] |
| Calcium Chloride (CaCl₂) | High | Medium | Medium | Hydrocarbons, Ethers, Alkyl Halides | Forms adducts with alcohols, amines, and some carbonyl compounds. |
| Molecular Sieves (3Å or 4Å) | High | High | High (<10 ppm) | THF, Dichloromethane, Acetonitrile, Toluene | Must be activated by heating under vacuum before use.[6][8] |
| Calcium Hydride (CaH₂) | Low | Medium | Very High (<5 ppm) | Hydrocarbons, Ethers, Amines | Reacts violently with water and protic solvents. Produces H₂ gas.[4] |
Data synthesized from multiple sources.[4][6][7]
Question 4: My Diethyl 2,2'-thiodiacetate reagent is a liquid, but the spec sheet says the melting point is 69-72°C. Is my reagent impure?
Answer: This is a common point of confusion. The literature often lists a melting point for Diethyl 2,2'-thiodiacetate, suggesting it can be a solid.[9][10][11] However, it is frequently supplied and handled as a high-boiling point liquid or a low-melting solid.[10] It can exist as a supercooled liquid well below its melting point. The physical state (liquid vs. solid) at room temperature is not a reliable indicator of purity. If you suspect contamination with water, you can dry the reagent by dissolving it in a dry, inert solvent (like dichloromethane), adding a drying agent (like Na₂SO₄), filtering, and removing the solvent under reduced pressure.
Category 3: Proper Handling & Setup
Question 5: What is the minimum setup required to effectively exclude moisture from my reaction?
Answer: To reliably run moisture-sensitive reactions, you must work under an inert atmosphere. This prevents atmospheric water and oxygen from entering your reaction vessel.[12][13] The gold standard is a glovebox, but a well-executed Schlenk line or even a nitrogen/argon balloon setup is sufficient for most applications.[13][14]
Key Principles of an Anhydrous Setup:
-
Dry Glassware: All glassware must be rigorously dried, either in a high-temperature oven (125°C) for several hours or by flame-drying under vacuum.[7][8][13] This removes the thin film of adsorbed water that clings to glass surfaces.
-
Inert Gas: The air inside the flask must be replaced with a dry, inert gas like nitrogen or argon.[12] This is typically done by performing several "purge-and-refill" cycles where the flask is evacuated and then backfilled with the inert gas.[13][15]
-
Positive Pressure: The reaction should be maintained under a slight positive pressure of inert gas (e.g., from a balloon or a bubbler) to ensure that any potential leaks result in gas flowing out of the apparatus, not air flowing in.
-
Airtight Seals: Use well-greased ground glass joints and rubber septa to seal the apparatus.[14]
-
Anhydrous Transfers: Reagents and solvents should be transferred using gas-tight syringes or via cannula under a positive pressure of inert gas.[13][16]
Experimental Protocols
Protocol 1: Setting Up an Anhydrous Reaction Under Inert Atmosphere
This protocol describes a standard setup using a Schlenk flask and a nitrogen balloon, a common and effective method for labs without a dedicated glovebox.[14][15][16]
Materials:
-
Round-bottom flask or Schlenk flask with a sidearm
-
Magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon gas cylinder with regulator
-
Balloon and needle adapter
-
Vacuum line or house vacuum
-
Heat gun or Bunsen burner (for flame-drying)
Procedure:
-
Glassware Preparation:
-
Place a stir bar in the reaction flask.
-
Assemble your glassware (e.g., flask and condenser).
-
Method A (Oven-Drying): Place glassware in a >120°C oven for at least 4 hours (preferably overnight).[7] Assemble the hot glassware quickly while flushing with a stream of dry nitrogen.
-
Method B (Flame-Drying): Assemble the glassware cold. Securely clamp the apparatus. Attach it to a vacuum line and evacuate the flask. Gently heat the entire surface of the glassware with a heat gun under vacuum until no more condensation is visible.[8] Allow the glassware to cool to room temperature under vacuum.
-
-
Establishing Inert Atmosphere:
-
Maintaining Positive Pressure:
-
After the final refill, replace the gas line with a balloon filled with nitrogen or argon, attached via a needle through the septum.[15] The balloon will act as a reservoir to maintain a slight positive pressure.
-
-
Reagent Addition:
-
Add dry solvents and liquid reagents via a dry, gas-tight syringe.
-
To add a liquid: Pierce the septum with the syringe needle. Withdraw a small amount of inert gas from the flask's headspace into the syringe (a "nitrogen buffer").[16] Invert the syringe and expel the gas bubble. Then, draw the required volume of liquid from your reagent bottle (which should also be under an inert atmosphere).
-
To dispense: Pierce the reaction flask's septum, expel the small nitrogen buffer from the needle tip, and then slowly add the liquid reagent to the reaction.[16]
-
Solid reagents should be added quickly against a counter-flow of inert gas if possible, or dissolved in a dry solvent and added via syringe.
-
Diagram: Workflow for Anhydrous Reaction Setup
Caption: Key stages for setting up a moisture-sensitive reaction.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015). ResearchGate. [Link]
-
Drying Agents - Removing water from organic solvents. University of the West Indies. [Link]
-
Inert atmosphere Definition - Organic Chemistry II Key Term. (n.d.). Fiveable. [Link]
-
Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Dalian University of Technology. [Link]
-
Inert Atmosphere. (2022). YouTube. [Link]
-
Solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. [Link]
-
Air-free technique. (n.d.). Wikipedia. [Link]
-
Tips & Tricks: Drying Methods. University of Rochester Department of Chemistry. [Link]
-
Diethyl 2,2'-thiodiacetate | C8H14O4S | CID 70216. PubChem. [Link]
-
How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023). YouTube. [Link]
-
Using drying agents. UCLA Chemistry. [Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
-
Anhydrous Conditions. (2021). Sciencemadness Discussion Board. [Link]
-
How To Run A Reaction: The Setup. University of Rochester Department of Chemistry. [Link]
-
Diethyl 2,2'-Thiodiacetate CAS:925-47-3: Properties, Applications, and Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
DIETHYL THIOGLYCOLATE 96. LookChem. [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]
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- 4. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
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- 10. nbinno.com [nbinno.com]
- 11. lookchem.com [lookchem.com]
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- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: Diethyl vs. Dimethyl 2,2'-Thiodiacetate
In the landscape of synthetic organic and medicinal chemistry, the choice of starting materials and reagents is paramount to the success of a synthetic campaign. Thiodiacetate esters, with their bifunctional nature, serve as versatile building blocks for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds. Among these, Diethyl 2,2'-thiodiacetate and its methyl counterpart, Dimethyl 2,2'-thiodiacetate, are frequently employed. This guide provides a detailed comparison of these two key synthetic intermediates, offering insights into their synthesis, physical properties, reactivity, and applications to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical Properties
A summary of the fundamental physical and chemical properties of Diethyl and Dimethyl 2,2'-thiodiacetate is presented below. These properties influence their handling, reaction conditions, and purification methods.
| Property | Diethyl 2,2'-thiodiacetate | Dimethyl 2,2'-thiodiacetate | Key Takeaway |
| Molecular Formula | C₈H₁₄O₄S[1] | C₆H₁₀O₄S | The diethyl ester has a higher molecular weight and carbon content. |
| Molecular Weight | 206.26 g/mol [1] | 178.21 g/mol | This difference impacts stoichiometry calculations in synthesis. |
| Appearance | Clear, light yellow to brown liquid[2] | Colorless to light yellow liquid | Both are liquids at room temperature, simplifying handling. |
| Boiling Point | 252-253 °C[2][3] | 130 °C at 15 Torr | The diethyl ester has a significantly higher boiling point, which can be a factor in purification by distillation. |
| Density | ~1.146 g/mL at 25 °C[2] | ~1.199 g/cm³ (predicted) | Both are denser than water. |
| Refractive Index | n²⁰/D 1.467[2] | Not readily available | |
| Solubility | Favorable solubility in aqueous and organic media[1] | Soluble in organic solvents | The higher polarity of the dimethyl ester may influence its solubility profile. |
Synthesis and Preparation: A Tale of Two Alcohols
Both esters are commonly synthesized via the Fischer esterification of 2,2'-thiodiacetic acid with the corresponding alcohol, typically under acidic catalysis.
General Synthesis Workflow
Caption: General workflow for the synthesis of thiodiacetate esters.
Experimental Protocol: Synthesis of Diethyl 2,2'-thiodiacetate
A common laboratory-scale preparation involves the reaction of 2,2'-thiodiacetic acid with an excess of ethanol in the presence of a strong acid catalyst, such as hydrochloric acid[2].
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,2'-thiodiacetic acid and an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Diethyl 2,2'-thiodiacetate.
-
Purify the crude product by vacuum distillation.
Experimental Protocol: Synthesis of Dimethyl 2,2'-thiodiacetate
The synthesis of Dimethyl 2,2'-thiodiacetate follows a similar procedure, substituting methanol for ethanol. A patent describes a method where chloroacetic acid is reacted with thioglycolic acid or sodium sulfide to first produce thiodiglycolic acid, which is then esterified with methanol in the presence of a dehydrating agent and an acid catalyst[3].
Procedure:
-
In a reaction vessel, combine 2,2'-thiodiacetic acid and an excess of methanol.
-
Add a suitable acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Heat the mixture to reflux for a specified period, typically a few hours.
-
Upon completion, the excess methanol is removed by distillation.
-
The work-up procedure is analogous to that of the diethyl ester, involving neutralization, extraction, drying, and purification by vacuum distillation.
Reactivity Comparison: Steric and Electronic Considerations
The primary difference in reactivity between Diethyl and Dimethyl 2,2'-thiodiacetate stems from the nature of the alkyl groups of the ester functionality. These differences can be rationalized by considering both steric and electronic effects.
Nucleophilic Acyl Substitution
The ester groups in both molecules are susceptible to nucleophilic acyl substitution reactions, such as hydrolysis and aminolysis.
Sources
A Researcher's Guide to the Spectroscopic Comparison of Diethyl 2,2'-thiodiacetate and Its Oxidized Derivatives
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is not merely procedural—it is the bedrock of innovation. Diethyl 2,2'-thiodiacetate (DETA), a symmetrical thioether, serves as a versatile synthetic building block.[1] Its utility is often extended through its derivatives, particularly those involving oxidation of the central sulfur atom. Understanding the spectroscopic signatures of DETA and its oxidized forms, the corresponding sulfoxide and sulfone, is critical for reaction monitoring, quality control, and structural confirmation.
This guide provides an in-depth comparative analysis of Diethyl 2,2'-thiodiacetate and its primary oxidized derivatives—Diethyl 2,2'-sulfinyldiacetate (DETA-SO) and Diethyl 2,2'-sulfonyldiacetate (DETA-SO₂)—using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between the sulfur oxidation state and the resulting spectral changes, supported by detailed experimental protocols and comparative data.
The Molecular Series Under Investigation
The comparison focuses on three molecules that form a progressive oxidation series. The core structural change is the conversion of the thioether linkage to a sulfinyl group (sulfoxide) and subsequently to a sulfonyl group (sulfone). This modification dramatically alters the electronic environment around the sulfur atom, imparting a strong inductive electron-withdrawing effect that is the primary cause of the spectroscopic differences we will observe.[2]
Caption: Molecular structures of DETA, DETA-SO, and DETA-SO₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this series, both ¹H and ¹³C NMR provide unambiguous evidence of sulfur oxidation.
Rationale for Experimental Choices
The key to this analysis is observing the chemical shifts of the methylene (-CH₂-) protons and carbons directly attached to the sulfur atom. As the sulfur atom is oxidized, its electronegativity increases, causing it to withdraw electron density from the adjacent methylene groups.[3] This "deshielding" effect results in a predictable downfield shift (to a higher ppm value) of the corresponding NMR signals. We use deuterated chloroform (CDCl₃) as the solvent, as it is a standard for dissolving moderately polar organic compounds and has a well-defined residual solvent peak for reference.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified analyte in approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Using a glass pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Acquisition (¹H NMR):
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum with a standard pulse sequence, typically using 16 scans with a relaxation delay of 1-2 seconds.
-
-
Acquisition (¹³C NMR):
-
Using the same sample, switch the spectrometer to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
Comparative ¹H NMR Data
The most dramatic effect is seen on the methylene protons adjacent to the sulfur (labeled Hᵃ). Due to the molecule's symmetry, these appear as a single peak.
| Compound Name | Label | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Diethyl 2,2'-thiodiacetate | Hᵃ (-S-CH ₂-) | 3.35 | Singlet (s) | 4H |
| Hᵇ (-O-CH ₂-) | 4.20 | Quartet (q) | 4H | |
| Hᶜ (-CH₃) | 1.28 | Triplet (t) | 6H | |
| Diethyl 2,2'-sulfinyldiacetate | Hᵃ (-SO-CH ₂-) | 3.70 - 3.90 (ABq) | AB quartet | 4H |
| Hᵇ (-O-CH ₂-) | 4.25 | Quartet (q) | 4H | |
| Hᶜ (-CH₃) | 1.30 | Triplet (t) | 6H | |
| Diethyl 2,2'-sulfonyldiacetate | Hᵃ (-SO₂-CH ₂-) | 4.15 | Singlet (s) | 4H |
| Hᵇ (-O-CH ₂-) | 4.30 | Quartet (q) | 4H | |
| Hᶜ (-CH₃) | 1.32 | Triplet (t) | 6H | |
| Note: Data for DETA is based on typical experimental values. Data for DETA-SO and DETA-SO₂ are predicted based on established substituent effects of sulfoxide and sulfone groups.[2][3] |
Analysis:
-
DETA: The methylene protons (Hᵃ) adjacent to the thioether sulfur appear as a singlet around 3.35 ppm.
-
DETA-SO: Upon oxidation to the sulfoxide, two key changes occur. First, the Hᵃ protons are significantly deshielded and shift downfield to the 3.70-3.90 ppm range. Second, the sulfoxide group introduces chirality at the sulfur atom, making the adjacent Hᵃ protons diastereotopic. This results in a more complex splitting pattern, typically an AB quartet, rather than a simple singlet.
-
DETA-SO₂: Further oxidation to the sulfone restores the symmetry around the sulfur. The powerful electron-withdrawing nature of the sulfonyl group causes the largest downfield shift for Hᵃ, moving the signal to ~4.15 ppm.
Comparative ¹³C NMR Data
A similar downfield trend is observed for the carbon atom adjacent to the sulfur (Cᵃ).
| Compound Name | Label | Predicted ¹³C Chemical Shift (δ, ppm) |
| Diethyl 2,2'-thiodiacetate | Cᵃ (-C H₂-S-) | 34.5 |
| Cᵇ (-C =O) | 170.0 | |
| Cᶜ (-O-C H₂-) | 61.5 | |
| Cᵈ (-C H₃) | 14.1 | |
| Diethyl 2,2'-sulfinyldiacetate | Cᵃ (-C H₂-SO-) | 52.0 |
| Cᵇ (-C =O) | 167.5 | |
| Cᶜ (-O-C H₂-) | 62.0 | |
| Cᵈ (-C H₃) | 14.0 | |
| Diethyl 2,2'-sulfonyldiacetate | Cᵃ (-C H₂-SO₂-) | 56.5 |
| Cᵇ (-C =O) | 165.0 | |
| Cᶜ (-O-C H₂-) | 62.5 | |
| Cᵈ (-C H₃) | 13.9 | |
| Note: Data for DETA is based on typical experimental values. Data for DETA-SO and DETA-SO₂ are predicted based on established principles.[4] |
Analysis: The trend is unequivocal. The Cᵃ carbon signal shifts from ~34.5 ppm in the thioether to ~52.0 ppm in the sulfoxide and further to ~56.5 ppm in the sulfone. This substantial deshielding provides a clear and quantifiable marker of the sulfur's oxidation state.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Rationale for Experimental Choices
While all three compounds share the ester functional group, the defining features for this comparison are the vibrations associated with the sulfur-oxygen bonds. The thioether (C-S-C) linkage has weak absorptions that are often difficult to identify in the fingerprint region. However, the sulfoxide (S=O) and sulfone (O=S=O) groups give rise to very strong, characteristic absorption bands that are easily identifiable.[5] A neat (thin film) sampling method is sufficient for these liquid compounds and avoids solvent interference.
Experimental Protocol: FT-IR Analysis
-
Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl) are clean by wiping with a solvent like isopropanol and allowing it to fully evaporate.
-
Background Scan: Perform a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application (ATR): Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Sample Application (Thin Film): Place one drop of the neat liquid onto a salt plate and gently place a second plate on top to create a thin liquid film.
-
Data Acquisition: Place the sample into the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum over a range of 4000-600 cm⁻¹.
Comparative FT-IR Data
The primary differentiators are the appearance of new, strong bands in the 1400-1000 cm⁻¹ region.
| Compound Name | Characteristic Absorption Band (cm⁻¹) | Vibration Type | Intensity |
| Diethyl 2,2'-thiodiacetate | 2980-2900 | C-H (sp³) stretch | Medium |
| 1735 | C=O (Ester) stretch | Strong | |
| 1200-1150 | C-O stretch | Strong | |
| Diethyl 2,2'-sulfinyldiacetate | 2980-2900 | C-H (sp³) stretch | Medium |
| 1738 | C=O (Ester) stretch | Strong | |
| 1200-1150 | C-O stretch | Strong | |
| ~1050 | S=O (Sulfoxide) stretch | Strong | |
| Diethyl 2,2'-sulfonyldiacetate | 2980-2900 | C-H (sp³) stretch | Medium |
| 1740 | C=O (Ester) stretch | Strong | |
| ~1350 | SO₂ Asymmetric stretch | Strong | |
| ~1150 | SO₂ Symmetric stretch | Strong | |
| 1200-1150 | C-O stretch | Strong | |
| Note: Wavenumbers are approximate and can vary slightly based on the physical state and instrumentation. |
Analysis:
-
DETA: The spectrum is dominated by the strong C=O ester stretch around 1735 cm⁻¹.
-
DETA-SO: The spectrum retains the ester peak but is now distinguished by a new, strong absorption band around 1050 cm⁻¹, which is characteristic of the S=O stretching vibration.
-
DETA-SO₂: The sulfone spectrum is clearly identified by the appearance of two distinct, strong absorption bands for the sulfonyl group: one for the asymmetric stretch (~1350 cm⁻¹) and one for the symmetric stretch (~1150 cm⁻¹). The presence of these two bands is a definitive indicator of the sulfone group.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the exact molecular weight of a compound, offering the final piece of confirmatory evidence.
Rationale for Experimental Choices
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for these moderately polar molecules. It typically generates protonated molecular ions [M+H]⁺ or adducts with sodium [M+Na]⁺ with minimal fragmentation. This allows for the clear determination of the molecular weight of each compound in the series.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode ESI.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-300 amu).
Comparative MS Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| Diethyl 2,2'-thiodiacetate | C₈H₁₄O₄S | 206.26 | 207.07 | 229.05 |
| Diethyl 2,2'-sulfinyldiacetate | C₈H₁₄O₅S | 222.26 | 223.06 | 245.04 |
| Diethyl 2,2'-sulfonyldiacetate | C₈H₁₄O₆S | 238.26 | 239.06 | 261.04 |
Analysis: The mass spectrum for each compound will show a base peak corresponding to its unique molecular weight. The oxidation from thioether to sulfoxide adds one oxygen atom (+16 amu), and the further oxidation to sulfone adds a second oxygen atom (+16 amu). This step-wise increase of 16 mass units is a simple and powerful way to confirm the success of each oxidation step.
Synthesis of Findings: A Cohesive Analytical Workflow
No single technique tells the whole story. The true power of spectroscopic analysis lies in using these methods in concert to build an irrefutable structural assignment. A typical workflow for characterizing the product of an oxidation reaction of DETA would follow a logical progression from initial functional group identification to detailed structural confirmation.
Caption: A typical workflow for the characterization of DETA oxidation products.
This logical flow ensures efficiency and certainty. FT-IR provides a rapid check for the presence of the crucial S=O or SO₂ groups. Mass spectrometry confirms that the product has the expected molecular weight. Finally, NMR provides the detailed bonding information and stereochemical insights required for a complete and unambiguous structural assignment.
By understanding the distinct spectroscopic signature of each compound in this series, researchers can confidently track reactions, verify product purity, and build a solid foundation for further synthetic endeavors.
References
-
Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-75. Available at: [Link]
-
PubChem. Diethyl 2,2'-thiodiacetate. National Center for Biotechnology Information. Available at: [Link]
-
Ganczar, M., et al. (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. ChemAxon. Available at: [Link]
-
Annunziata, R., et al. (2018). 33S NMR: Recent Advances and Applications. Molecules, 23(8), 2038. Available at: [Link]
-
National Institute of Standards and Technology. NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available at: [Link]
-
Gable, K. 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]
-
Lumen Learning. The Basics of General, Organic, and Biological Chemistry: 14.11 Organic Sulfur Compounds. Available at: [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]
-
Human Metabolome Database. HMDB0033838: Diethyl succinate. Available at: [Link]
-
PubChem. Diethyl methylmalonate. National Center for Biotechnology Information. Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]
Sources
- 1. chemaxon.com [chemaxon.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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A Senior Application Scientist's Guide to Validating the Structure of Diethyl 2,2'-thiodiacetate Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the unambiguous structural validation of novel compounds is paramount. Diethyl 2,2'-thiodiacetate is a versatile building block, prized for its reactive thioether linkage and dual ester functionalities that allow for a variety of chemical transformations.[1] This guide provides an in-depth comparison of analytical methodologies for validating the structures of key reaction products derived from this precursor, grounded in field-proven insights and experimental data. We will explore three representative reaction pathways—oxidation, the Gewald condensation, and S-alkylation—to illustrate a comprehensive validation workflow.
The Synthetic Versatility of Diethyl 2,2'-thiodiacetate: An Overview
Diethyl 2,2'-thiodiacetate's reactivity is centered around its sulfur atom and the adjacent α-methylene carbons. The thioether can be readily oxidized to the corresponding sulfoxide and sulfone, introducing new functional groups and altering the molecule's electronic and steric properties. The active methylene groups can participate in condensation reactions, such as the Gewald reaction, to form complex heterocyclic scaffolds.[1] Furthermore, the sulfur atom can act as a nucleophile in alkylation reactions. The structural elucidation of the resulting products is a critical step in ensuring the desired chemical transformation has occurred.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique is dictated by the specific structural question being asked. For the derivatives of Diethyl 2,2'-thiodiacetate, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecular structure.
| Analytical Technique | Information Provided | Strengths | Weaknesses |
| ¹H & ¹³C NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Unambiguous structural elucidation, including stereochemistry. Quantitative analysis is possible (qNMR). | Requires a soluble sample in a deuterated solvent. Can be less sensitive than MS. |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups. | Rapid and non-destructive. Provides a unique "molecular fingerprint". | Does not provide information on molecular weight or connectivity. Can be difficult to interpret complex spectra. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns provide structural clues. | High sensitivity. Can analyze complex mixtures when coupled with chromatography (e.g., GC-MS). | "Hard" ionization techniques can lead to the absence of a molecular ion peak. Isomers may not be distinguishable. |
I. Oxidation of the Thioether: A Study in Oxygenation States
The oxidation of the thioether in Diethyl 2,2'-thiodiacetate to its corresponding sulfoxide and sulfone is a common transformation. Validating the extent of oxidation is crucial.
Experimental Protocol: Oxidation of Diethyl 2,2'-thiodiacetate
Objective: To synthesize Diethyl 2,2'-sulfonyldiacetate.
Materials:
-
Diethyl 2,2'-thiodiacetate
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve Diethyl 2,2'-thiodiacetate in a mixture of dichloromethane and acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add an excess of 30% hydrogen peroxide dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the excess peroxide by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Caption: Workflow for the Gewald synthesis of a 2-aminothiophene.
Spectroscopic Validation of a 2-Aminothiophene Product
Let's consider the product from the reaction of cyclohexanone, malononitrile, and sulfur: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
| Analytical Technique | Expected Data |
| ¹H NMR | Broad singlet for the NH₂ protons, and multiplets for the aliphatic protons of the fused cyclohexene ring. |
| ¹³C NMR | Signals for the sp² carbons of the thiophene ring (including the carbonitrile-bearing carbon and the carbon bearing the amino group), a signal for the nitrile carbon, and signals for the sp³ carbons of the cyclohexene ring. |
| IR (cm⁻¹) | Two bands for the N-H stretching of the primary amine (~3400 and ~3300 cm⁻¹), a sharp band for the C≡N stretch (~2210 cm⁻¹), and C-H stretching bands for the aliphatic ring. |
| MS | A molecular ion peak corresponding to the calculated molecular weight. |
Expert Insights:
-
NMR: The presence of the amino group protons and the characteristic shifts of the thiophene ring carbons are key indicators of successful cyclization.
-
IR: The simultaneous presence of the N-H and C≡N stretching bands is strong evidence for the formation of the 2-aminothiophene-3-carbonitrile structure.
-
MS: High-resolution mass spectrometry can confirm the elemental composition, which is particularly useful for distinguishing the product from potential dimeric or other side products.
III. S-Alkylation: Formation of a Sulfonium Salt
The sulfur atom in Diethyl 2,2'-thiodiacetate can act as a nucleophile and react with alkyl halides to form a sulfonium salt. This reaction transforms the neutral thioether into a positively charged sulfonium center.
Experimental Protocol: S-Alkylation of Diethyl 2,2'-thiodiacetate
Objective: To synthesize S-methyl-bis(ethoxycarbonylmethyl)sulfonium iodide.
Materials:
-
Diethyl 2,2'-thiodiacetate
-
Iodomethane (Methyl iodide)
-
Anhydrous diethyl ether
Procedure:
-
In a clean, dry flask, dissolve Diethyl 2,2'-thiodiacetate in a minimal amount of a suitable solvent or use it neat.
-
Add a stoichiometric equivalent or a slight excess of iodomethane.
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
The sulfonium salt product will typically precipitate as a solid.
-
Allow the reaction to proceed for several hours to ensure complete conversion.
-
Collect the solid product by filtration.
-
Wash the product with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
Sources
Comparative reactivity study of Diethyl 2,2'-thiodiacetate and other dialkyl thiodiacetates
An In-Depth Guide to the Comparative Reactivity of Dialkyl 2,2'-Thiodiacetates
Introduction
Dialkyl 2,2'-thiodiacetates are a class of organic compounds characterized by a central sulfur atom bridging two acetate moieties, with the general structure R-OOC-CH₂-S-CH₂-COO-R. Among these, Diethyl 2,2'-thiodiacetate (DET), where R is an ethyl group, is a prominent member known for its utility as a versatile building block in organic synthesis.[1] Its applications range from the preparation of heterocyclic compounds and peptidomimetics to its use in the development of pharmaceuticals, such as anticonvulsant agents.[1][2]
This guide provides a comparative analysis of the reactivity of Diethyl 2,2'-thiodiacetate against other members of the dialkyl thiodiacetate family (e.g., dimethyl, di-isopropyl, di-tert-butyl). Understanding the subtle yet significant differences in their chemical behavior is crucial for researchers in optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways. The reactivity of these molecules is primarily dictated by the two ester functional groups and the central thioether linkage. This analysis will be grounded in fundamental principles of organic chemistry, exploring how the steric and electronic properties of the different alkyl groups (R) modulate the reactivity at these key sites.
Pillars of Reactivity: Steric and Electronic Effects
The reactivity of a dialkyl thiodiacetate is a direct consequence of the interplay between the electronic nature and the steric bulk of its alkyl ester groups.
-
Electronic Effects : Alkyl groups are known to be weakly electron-donating through induction. As the size of the alkyl group increases (e.g., from methyl to ethyl to isopropyl), the inductive effect becomes slightly more pronounced. This increased electron donation can subtly decrease the electrophilicity of the carbonyl carbon in the ester group, making it less susceptible to nucleophilic attack.
-
Steric Hindrance : This is often the more dominant factor. The three-dimensional space occupied by the alkyl group can physically impede the approach of a nucleophile to the carbonyl carbon. Consequently, reactivity in ester-based reactions typically follows the order: Dimethyl > Diethyl > Dipropyl > Di-isopropyl > Di-tert-butyl .
Comparative Reactivity at the Ester Functional Groups
The ester linkages are primary sites for reactions such as hydrolysis and transesterification, which proceed via nucleophilic acyl substitution.
Hydrolysis (Saponification)
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. Under basic conditions (saponification), a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon.
The reaction proceeds through a tetrahedral intermediate. The rate of this reaction is highly sensitive to the steric hindrance around the carbonyl group.
-
Dimethyl 2,2'-thiodiacetate : Expected to be the most reactive. The small methyl groups offer minimal steric hindrance, allowing for easy access of the hydroxide nucleophile to the carbonyl centers.
-
Diethyl 2,2'-thiodiacetate : Exhibits moderate reactivity. The ethyl groups are slightly bulkier than methyl groups, resulting in a slower hydrolysis rate.[1]
-
Di-isopropyl or Di-tert-butyl 2,2'-thiodiacetate : Predicted to be the least reactive. The significant steric bulk of the isopropyl and especially the tert-butyl groups severely hinders the formation of the required tetrahedral intermediate, drastically slowing down the rate of hydrolysis. This trend, where increasing alkyl substitution decreases the rate of ester hydrolysis, is a well-established principle in organic chemistry.[3]
Diagram: Mechanism of Base-Catalyzed Ester Hydrolysis
Caption: General mechanism for base-catalyzed ester hydrolysis.
Table 1: Inferred Relative Rates of Hydrolysis for Dialkyl Thiodiacetates
| Compound | Alkyl Group (R) | Relative Steric Hindrance | Predicted Relative Rate of Hydrolysis |
| Dimethyl 2,2'-thiodiacetate | Methyl | Low | Highest |
| Diethyl 2,2'-thiodiacetate | Ethyl | Moderate | High |
| Di-n-propyl 2,2'-thiodiacetate | n-Propyl | Moderate-High | Medium |
| Di-isopropyl 2,2'-thiodiacetate | Isopropyl | High | Low |
| Di-tert-butyl 2,2'-thiodiacetate | tert-Butyl | Very High | Lowest |
Experimental Protocol: Monitoring Hydrolysis Rate via Titration
This protocol provides a method to compare the relative hydrolysis rates of different dialkyl thiodiacetates.
-
Reaction Setup : In separate flasks, prepare equimolar solutions (e.g., 0.1 M) of each dialkyl thiodiacetate in a suitable solvent mixture (e.g., 50:50 ethanol:water). Also prepare a standardized solution of sodium hydroxide (e.g., 0.2 M).
-
Initiation : Place the flasks in a constant temperature water bath (e.g., 40°C). To initiate the reaction, add a stoichiometric equivalent of the NaOH solution to each flask simultaneously and start a timer.
-
Quenching & Titration : At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a fixed volume aliquot (e.g., 10 mL) from each reaction mixture. Immediately quench the reaction by adding the aliquot to a flask containing an excess of chilled, standardized hydrochloric acid (e.g., 15 mL of 0.1 M HCl).
-
Analysis : Determine the amount of unreacted NaOH in the quenched sample by back-titrating with a standardized NaOH solution using phenolphthalein as an indicator.
-
Calculation : The decrease in NaOH concentration over time corresponds to the rate of ester hydrolysis. Plotting the concentration of the ester versus time for each compound will allow for a direct comparison of their reaction rates.
Comparative Reactivity at the Sulfur Atom
The thioether sulfur atom is nucleophilic and susceptible to oxidation and alkylation.[4] Unlike reactions at the ester carbonyl, reactions at the sulfur atom are less influenced by the steric bulk of the distant ester alkyl groups. Therefore, the reactivity differences among the dialkyl thiodiacetate series are expected to be minimal for these transformations.
Oxidation
The sulfur atom can be successively oxidized, first to a sulfoxide and then to a sulfone, using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).
-
Diethyl 2,2'-thiodiacetate → Diethyl 2,2'-sulfinyldiacetate → Diethyl 2,2'-sulfonyldiacetate
The choice of oxidant and reaction conditions can allow for selective synthesis of either the sulfoxide or the sulfone. This oxidation is a common method for modifying sulfur-containing compounds.[5]
Diagram: Oxidation Pathway of the Thioether Linkage
Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.
S-Alkylation
As a soft nucleophile, the thioether sulfur can react with alkyl halides (e.g., methyl iodide) to form a trialkylsulfonium salt. This reaction is a standard S_N2 process.
-
Diethyl 2,2'-thiodiacetate + CH₃I → S-Methyl-bis(ethoxycarbonylmethyl)sulfonium iodide
The high nucleophilicity of the sulfur atom facilitates this reaction, which is a common strategy for introducing alkyl groups onto a sulfur center.[6]
Synthesis of Dialkyl Thiodiacetates: A Note on Reactivity
The most common method for synthesizing these compounds is the Fischer esterification of 2,2'-thiodiacetic acid with the corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid.[1][2][7][8]
2,2'-Thiodiacetic Acid + 2 R-OH ⇌ (R-OOC-CH₂)₂S + 2 H₂O
The efficiency and rate of this synthesis are directly related to the reactivity of the alcohol used. The reaction is subject to the same steric considerations as other esterifications:
-
Primary Alcohols (Methanol, Ethanol) : React readily to give high yields of the corresponding diesters.
-
Secondary Alcohols (Isopropanol) : React more slowly and may require more forcing conditions.
-
Tertiary Alcohols (tert-Butanol) : Are generally unreactive under standard Fischer esterification conditions due to extreme steric hindrance and a tendency to undergo elimination.
Diagram: General Workflow for Synthesis via Fischer Esterification
Caption: A typical experimental workflow for Fischer esterification.
Conclusion
While all dialkyl 2,2'-thiodiacetates share a common structural framework, their reactivity, particularly at the ester groups, is significantly modulated by the nature of the alkyl substituents. The primary determinant of this reactivity is steric hindrance, with electronic effects playing a secondary role.
-
For reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis, reactivity decreases as the size of the alkyl group increases. Dimethyl 2,2'-thiodiacetate is predicted to be the most reactive, while di-tert-butyl 2,2'-thiodiacetate would be the least reactive.
-
For reactions at the central sulfur atom, such as oxidation and S-alkylation, the influence of the distant ester alkyl groups is minimal. Consequently, different dialkyl thiodiacetates are expected to exhibit similar reactivity at the thioether moiety.
This comparative guide provides a predictive framework for researchers and drug development professionals to select the appropriate dialkyl thiodiacetate derivative based on the desired reactivity profile for their specific synthetic application.
References
- Smolecule. (2023, August 16).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). Diethyl 2,2'-Thiodiacetate CAS:925-47-3: Properties, Applications, and Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
- ChemicalBook. (2025, July 19).
- Chemchart. (n.d.). Diethyl 2,2'-thiodiacetate (925-47-3)
- PubMed. (n.d.).
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Navigating the Covalent Landscape: The Superior Stability of Diethyl 2,2'-thiodiacetate Derived Linkers in Bioconjugate Development
A Senior Application Scientist's Guide to Linker Chemistry
For researchers, scientists, and drug development professionals, the linker connecting a therapeutic payload to its targeting moiety is not merely a tether but a critical determinant of a bioconjugate's success. In the realm of Antibody-Drug Conjugates (ADCs), the linker's stability in systemic circulation and its mechanism of payload release dictate both efficacy and safety.[1] While various sulfur-containing linkers have been employed, this guide provides an in-depth comparison, underpinned by mechanistic insights and experimental data, to illuminate the distinct advantages of forming stable thioether bonds, often derived from versatile building blocks like Diethyl 2,2'-thiodiacetate, over more conventional alternatives.
The Central Role of the Linker: A Balancing Act
An ideal linker must maintain its integrity in the bloodstream to prevent premature drug release and off-target toxicity, yet facilitate efficient payload liberation at the target site.[1][2] This dual requirement has led to two primary strategies: non-cleavable linkers that release the drug upon lysosomal degradation of the antibody, and cleavable linkers that respond to specific triggers in the tumor microenvironment or within the cell.[3][4] Sulfur-based chemistries are central to both approaches, but not all sulfur linkages are created equal.
Diethyl 2,2'-thiodiacetate: A Foundation for Unwavering Stability
Diethyl 2,2'-thiodiacetate (CAS 925-47-3) is a versatile chemical intermediate used in organic synthesis.[5][6][7] With the molecular formula C8H14O4S, it serves as a foundational building block for constructing linkers that form highly stable thioether bonds (R-S-R').[6][8][9] The resulting thioether linkage is a cornerstone of non-cleavable linker technology, renowned for its exceptional stability under physiological conditions.[10] This stability is the primary advantage, ensuring the cytotoxic payload remains securely attached to the antibody until the entire ADC is internalized and processed within the lysosome of the target cancer cell.[1][10]
A Comparative Analysis of Sulfur-Containing Linkers
To fully appreciate the benefits of a stable thioether bond, we must contrast it with other prevalent sulfur-based linkers, namely those based on maleimide and disulfide chemistry.
Maleimide Linkers: The Challenge of Reversibility
Maleimide chemistry is widely used for its highly efficient and selective reaction with thiol groups (-SH) on cysteine residues at physiological pH (6.5-7.5), forming a thioether bond.[][12][13] This Michael addition reaction has been a workhorse in ADC development.[]
-
The Hidden Instability : Despite forming a thioether, this linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like albumin or the highly abundant glutathione in plasma.[14] This can lead to "thiol exchange," where the drug-linker complex is prematurely transferred to other circulating proteins, causing significant off-target toxicity and reducing the therapeutic window.[14][15] The instability of the maleimide-derived thioether bond is a well-documented liability for first-generation ADCs.[15]
Disulfide Linkers: A Compromise Between Stability and Release
Disulfide linkers are a popular class of cleavable linkers.[][17] They are designed to be stable in the relatively oxidizing environment of the bloodstream and to be cleaved upon entering the highly reducing environment inside a cell, where glutathione concentrations are approximately 1000-fold higher.[][18][19][20]
-
The Stability-Release Trade-Off : The core challenge with disulfide linkers is balancing the need for plasma stability with the requirement for efficient intracellular release.[19] Unhindered disulfide bonds that are easily reduced within the cell are also more prone to premature cleavage in circulation.[19] Conversely, introducing steric hindrance around the disulfide bond can enhance plasma stability but may impede the desired payload release once the ADC reaches its target.[19][20] This coupling of stability and release kinetics presents a significant optimization challenge.[19]
The Thioether Advantage
Linkers constructed from precursors like Diethyl 2,2'-thiodiacetate result in a simple, robust thioether bond that is not susceptible to the retro-Michael reaction seen with maleimides.[15] This linkage provides superior plasma stability compared to both maleimide and disulfide-based systems.[2][15] The payload is released only after lysosomal degradation of the antibody, a mechanism that is independent of the cellular redox state and less prone to premature activation.[1][3]
Quantitative Comparison of Linker Chemistries
The following table summarizes the key characteristics of these sulfur-based linkers.
| Linker Type | Reactive Group | Bond Formed | Stability in Plasma | Release Mechanism | Key Disadvantage |
| Thioether (non-maleimide) | Haloacetyl, etc. | Thioether (R-S-R') | High [2][10] | Lysosomal Proteolysis[1][4] | Payload metabolites may have reduced cell permeability. |
| Maleimide | Maleimide | Thioether (Thiosuccinimide) | Moderate to Low [14][15] | Lysosomal Proteolysis | Susceptible to retro-Michael reaction and thiol exchange.[14][15] |
| Disulfide | Pyridyl Disulfide | Disulfide (R-S-S-R') | Moderate [][19] | Reduction (e.g., by Glutathione)[][21] | Stability and release are coupled; risk of premature release.[19] |
Visualizing the Chemical Differences
The choice of linker chemistry directly impacts the structure of the covalent bond and the ultimate fate of the ADC in vivo.
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. Below are generalized methodologies for key experiments.
Protocol 1: General Bioconjugation to Cysteine Residues
This protocol describes a typical workflow for conjugating a thiol-reactive linker to an antibody.
-
Antibody Preparation :
-
To generate reactive thiol groups, reduce the interchain disulfide bonds of the antibody (e.g., IgG1) using a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Immediately remove the excess reducing agent using a desalting column to prevent re-oxidation and interference with the conjugation reaction.[22]
-
-
Linker Preparation :
-
Dissolve the activated linker-payload molecule in a compatible, water-miscible organic solvent like DMSO.
-
-
Conjugation Reaction :
-
Add the linker-payload solution to the reduced antibody solution at a specific molar ratio.
-
Perform the reaction in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-7.4) at a controlled temperature (e.g., 4°C to room temperature) for a defined period (e.g., 1-4 hours).
-
-
Quenching :
-
Stop the reaction by adding an excess of a thiol-capping agent, such as N-ethylmaleimide, to quench any unreacted cysteine residues.
-
-
Purification :
-
Purify the resulting ADC from unconjugated payload and other reaction components using techniques like size-exclusion chromatography (SEC) or affinity chromatography.
-
-
Characterization :
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and degree of aggregation using methods like hydrophobic interaction chromatography (HIC-HPLC), UV-Vis spectroscopy, and mass spectrometry.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay is essential for comparing the stability of different linker chemistries.
-
Incubation :
-
Incubate the purified ADC at a defined concentration (e.g., 100 µg/mL) in fresh human plasma at 37°C.
-
-
Time Points :
-
Collect aliquots of the mixture at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
-
Sample Processing :
-
Immediately process each aliquot. For disulfide linkers, it's crucial to stop further exchange by adding an excess of a thiol-reactive agent like N-ethylmaleimide.[20]
-
-
Analysis :
-
Analyze the samples to quantify the amount of intact ADC remaining. This is typically done using an affinity-capture LC-MS method, which allows for the determination of the average DAR over time.[19]
-
-
Data Interpretation :
-
Plot the average DAR versus time to determine the stability profile and half-life (t½) of the conjugate in plasma. A stable linker will show minimal to no decrease in DAR over the incubation period.
-
Conclusion: Prioritizing Stability for a Wider Therapeutic Window
While cleavable disulfide linkers offer a mechanism for intracellular payload release, they inherently present a design challenge, balancing stability and cleavage kinetics.[2][19] Maleimide linkers, though synthetically convenient, create a thioether bond with a latent instability that can compromise the safety and efficacy of an ADC.[14][15]
The superior and more predictable in vivo stability of a simple, non-reversible thioether bond—the kind derived from versatile precursors like Diethyl 2,2'-thiodiacetate—offers a clear advantage. By ensuring the cytotoxic payload remains firmly attached until the antibody is catabolized within the target cell, this non-cleavable strategy minimizes off-target toxicity, leading to a safer and more robust therapeutic.[10][15] For researchers and drug developers, prioritizing the chemical stability of the linker is a critical step toward creating the next generation of highly effective and well-tolerated bioconjugate therapies.
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Staben, L.R., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature Chemistry. [Link]
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Erickson, H.K., et al. (2010). Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates. Bioconjugate Chemistry. [Link]
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A Senior Application Scientist's Guide to Diethyl 2,2'-thiodiacetate in Key Condensation Reactions
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate active methylene compound is a critical decision that dictates the efficiency and outcome of a synthetic route. This guide provides an in-depth technical comparison of Diethyl 2,2'-thiodiacetate, benchmarking its performance against common alternatives in pivotal reaction types. Our analysis is grounded in mechanistic principles and supported by published experimental protocols to empower you with the insights needed for informed experimental design.
Introduction: The Unique Profile of Diethyl 2,2'-thiodiacetate
Diethyl 2,2'-thiodiacetate, a symmetrical thioether, presents a unique electronic and steric profile compared to its more common acyclic counterparts like diethyl malonate and ethyl acetoacetate. The central sulfur atom, with its available d-orbitals and moderate electronegativity, influences the acidity of the alpha-methylene protons and the nucleophilicity of the resulting carbanion. This guide will explore the practical implications of these structural nuances in the context of the Knoevenagel condensation, the Gewald aminothiophene synthesis, and the Hinsberg thiophene synthesis.
The Knoevenagel Condensation: A Comparative Analysis
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with an aldehyde or ketone.[1] The reaction is typically catalyzed by a weak base and proceeds through the formation of a resonance-stabilized carbanion.[2]
Mechanistic Considerations and Performance Comparison
The reactivity of active methylene compounds in the Knoevenagel condensation is primarily governed by the acidity of the α-protons and the stability of the resulting carbanion. Electron-withdrawing groups flanking the methylene group increase its acidity.[2]
While direct, side-by-side comparative studies are not extensively documented, we can infer the relative performance of Diethyl 2,2'-thiodiacetate based on established chemical principles. The thioether linkage in Diethyl 2,2'-thiodiacetate is generally considered to be less electron-withdrawing than a carbonyl group. Therefore, the acidity of the methylene protons in Diethyl 2,2'-thiodiacetate is expected to be lower than that of diethyl malonate and ethyl acetoacetate. This suggests that stronger basic conditions may be required to efficiently generate the enolate for the initial nucleophilic attack.
However, the polarizability of the sulfur atom may play a role in stabilizing the transition state of the condensation reaction.
Table 1: Qualitative Performance Comparison in Knoevenagel Condensation
| Compound | Key Structural Feature | Expected Reactivity | Rationale |
| Diethyl 2,2'-thiodiacetate | Thioether linkage | Moderate | The thioether is less electron-withdrawing than a carbonyl, potentially requiring stronger basic conditions for enolate formation. |
| Diethyl Malonate | Two ester groups | High | Two strong electron-withdrawing ester groups render the methylene protons highly acidic.[3] |
| Ethyl Acetoacetate | Ketone and ester groups | High | The ketone group provides strong activation of the methylene protons.[4] |
| Malononitrile | Two nitrile groups | Very High | The two nitrile groups are potent electron-withdrawing groups, leading to high acidity and reactivity.[5] |
Experimental Protocols for Knoevenagel Condensation
To provide a practical context, the following are representative, stand-alone protocols for the Knoevenagel condensation using Diethyl 2,2'-thiodiacetate and its alternatives.
Protocol 1: Knoevenagel Condensation with Diethyl 2,2'-thiodiacetate (Representative)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde or ketone (1.0 equiv.) and Diethyl 2,2'-thiodiacetate (1.1 equiv.) in a suitable solvent (e.g., ethanol or toluene).
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 equiv.).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Knoevenagel Condensation with Diethyl Malonate [6]
-
Reaction Setup: A mixture of the aldehyde (25 mmol) and diethyl malonate (30 mmol) in DMSO (7 mL) is prepared in a 50 mL conical flask.
-
Catalyst Addition: An immobilized gelatine catalyst (1 g) is added.
-
Reaction Execution: The flask is shaken on an orbital shaker at room temperature and 200 rpm overnight. Reaction progress is monitored by TLC.
-
Work-up and Purification: The product is extracted with hexane. The hexane extracts are evaporated to yield the Knoevenagel condensation product.
Protocol 3: Knoevenagel Condensation with Ethyl Acetoacetate [7]
-
Reaction Setup: In a suitable flask, agitate a mixture of ethyl acetoacetate (0.5 mole) and a slight molar excess of a freshly distilled aldehyde.
-
Catalyst Addition: Add 15 to 30 grams of air-dried anion exchange resin.
-
Reaction Execution: Agitate the mixture at room temperature for the required duration.
-
Work-up and Purification: Decant the solution and filter to remove the resin. Distill the reaction mixture to remove unreacted aldehyde and heat to approximately 150 °C to ensure dehydration of any aldol by-product.
Diagram 1: General Knoevenagel Condensation Workflow
Caption: A typical experimental workflow for the Knoevenagel condensation.
Gewald Aminothiophene Synthesis: A Gateway to Heterocycles
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[8] It involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[8]
Role of the Active Methylene Compound and Performance Insights
In the Gewald reaction, the active methylene compound first undergoes a Knoevenagel condensation with the carbonyl compound to form an α,β-unsaturated nitrile intermediate.[8] The choice of the active methylene compound is therefore critical. While Diethyl 2,2'-thiodiacetate is not a nitrile-containing compound and thus not a direct substrate for the classical Gewald reaction, its structural analogs with nitrile groups would be relevant. However, we can analyze the performance of common active methylene nitriles to understand the requirements of this reaction.
Table 2: Performance of Active Methylene Nitriles in the Gewald Reaction
| Active Methylene Nitrile | Typical Yields | Observations |
| Malononitrile | Generally high | Highly reactive due to the strong electron-withdrawing nature of the two nitrile groups.[9] |
| Ethyl Cyanoacetate | Good to high | Also a very effective substrate, with the ester group providing sufficient activation.[9] |
| Cyanoacetamide | Variable | Can be used to introduce a carboxamide group at the 3-position of the thiophene ring.[10] |
Experimental Protocol for Gewald Aminothiophene Synthesis
Protocol 4: General Procedure for Gewald Synthesis with Ethyl Cyanoacetate [8][10]
-
Reaction Setup: In a round-bottom flask, combine the ketone or aldehyde (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), elemental sulfur (1.0 - 1.2 equiv.), and a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Catalyst Addition: Add an amine base such as morpholine, piperidine, or triethylamine (1.0 - 2.0 equiv.).
-
Reaction Execution: Heat the reaction mixture with stirring at a temperature of 50-70 °C. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry. If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation.
Diagram 2: Gewald Aminothiophene Synthesis Mechanism
Caption: Simplified mechanism of the Gewald aminothiophene synthesis.
Hinsberg Thiophene Synthesis: A Classic Route to Thiophenes
The Hinsberg synthesis is a condensation reaction between a 1,2-dicarbonyl compound and a thiodiacetate ester, such as Diethyl 2,2'-thiodiacetate, in the presence of a strong base to form a substituted thiophene-2,5-dicarboxylate.
Diethyl 2,2'-thiodiacetate as the Key Reagent
In this reaction, Diethyl 2,2'-thiodiacetate serves as the sulfur source and the active methylene component. The reaction proceeds via a double aldol-type condensation. The choice of the thiodiacetate ester can influence the reaction efficiency. While direct comparisons are scarce, the use of dimethyl thiodiacetate has also been reported. The smaller methyl groups in the dimethyl ester might offer a slight advantage in terms of reduced steric hindrance compared to the ethyl groups of Diethyl 2,2'-thiodiacetate.
Experimental Protocol for Hinsberg Thiophene Synthesis
Protocol 5: Hinsberg Synthesis using Diethyl 2,2'-thiodiacetate
-
Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a condenser, prepare a solution of a strong base, such as sodium ethoxide or potassium tert-butoxide, in a suitable anhydrous solvent (e.g., ethanol or tert-butanol).
-
Reagent Addition: A mixture of the 1,2-dicarbonyl compound (1.0 equiv.) and Diethyl 2,2'-thiodiacetate (1.0 equiv.) is added dropwise to the base solution at a controlled temperature (often at or below room temperature).
-
Reaction Execution: After the addition is complete, the reaction mixture is stirred for several hours at room temperature or with gentle heating. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: The reaction is quenched by pouring it into a mixture of ice and acid (e.g., HCl). The precipitated product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization.
Diagram 3: Hinsberg Thiophene Synthesis Overview
Caption: A simplified overview of the Hinsberg thiophene synthesis.
Conclusion and Future Outlook
Diethyl 2,2'-thiodiacetate is a valuable and versatile reagent in organic synthesis, particularly for the construction of thiophene-containing heterocycles via the Hinsberg synthesis. In Knoevenagel-type condensations, its performance is influenced by the unique electronic properties of the thioether linkage, which may necessitate tailored reaction conditions compared to more conventional active methylene compounds.
While this guide provides a comparative framework based on established chemical principles and representative protocols, there remains a clear need for direct, quantitative comparative studies. Such investigations, focusing on reaction kinetics, yields under standardized conditions, and substrate scope, would provide invaluable data for process optimization and rational catalyst design. As the demand for novel heterocyclic scaffolds in drug discovery and materials science continues to grow, a deeper understanding of the subtle yet significant performance differences between active methylene compounds will be paramount.
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A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkat USA. Available at: [Link]
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Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]
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Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. Available at: [Link]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. Available at: [Link]
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Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. Available at: [Link]
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Original Knoevenagel condensation reaction: formaldehyde and diethyl... ResearchGate. Available at: [Link]
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SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
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An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Available at: [Link]
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A Senior Application Scientist's Guide to Diethyl 2,2'-thiodiacetate: Cross-Validation and Comparative Analysis
Introduction: Unveiling the Synthetic Potential of Diethyl 2,2'-thiodiacetate
To the experienced researcher, the selection of a synthetic building block is a critical decision, balancing reactivity, stability, and downstream potential. Diethyl 2,2'-thiodiacetate (DET), a symmetrical thioether diester, presents itself as a uniquely versatile C4 synthon. Its structure, featuring a central sulfur atom flanked by two ethyl acetate moieties, offers a confluence of reactive sites: two ester functionalities and, most critically, two sets of α-methylene protons activated by both the adjacent carbonyl and the sulfur atom.
This guide provides an in-depth, cross-validated examination of DET's experimental performance. We will move beyond simple protocol recitation to explore the chemical principles that govern its utility, offering a comparative analysis against common alternatives. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to effectively integrate Diethyl 2,2'-thiodiacetate into their synthetic strategies.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is the foundation of sound experimental design. DET is a liquid at room temperature with a high boiling point, making it suitable for reactions requiring elevated temperatures.
| Property | Value | Source(s) |
| CAS Number | 925-47-3 | |
| Molecular Formula | C₈H₁₄O₄S | |
| Molecular Weight | 206.26 g/mol | |
| Appearance | Clear, light yellow to brown liquid | |
| Boiling Point | 252-253 °C | |
| Melting Point | 69-72 °C | |
| Density | ~1.146 g/mL at 25 °C | |
| Refractive Index | n20/D ~1.467 |
Safety and Handling: Diethyl 2,2'-thiodiacetate is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Synthesis of Thiophene Scaffolds
One of the most powerful applications of DET is in the construction of substituted thiophene rings, which are core structures in numerous pharmaceuticals and electronic materials. The reaction with diethyl oxalate, a variation of the Hinsberg condensation, provides an efficient route to 3,4-dihydroxythiophene-2,5-dicarboxylate esters, key precursors to conductive polymers like Poly(3,4-ethylenedioxythiophene) (PEDOT).
Reaction Mechanism: A Stobbe-Type Condensation
The reaction is a base-catalyzed double condensation. It proceeds not through a simple Dieckmann-type cyclization, but via a Stobbe-type mechanism. The process is initiated by the deprotonation of an α-carbon of DET by a strong base like sodium ethoxide. The resulting carbanion then attacks one of the electrophilic carbonyls of diethyl oxalate. A subsequent intramolecular cyclization involving the second ester group, followed by elimination and tautomerization, leads to the aromatic dihydroxythiophene product.
Caption: General workflow for the synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.
Self-Validating Experimental Protocol: Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
This protocol is adapted from established procedures and includes steps for in-process control and validation.
-
Reaction Setup: In a 2 L two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 175 g (2.57 mol) of sodium ethoxide in 1200 mL of anhydrous ethanol under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Prepare a solution of 106 g (0.514 mol) of Diethyl 2,2'-thiodiacetate and 188 g (1.28 mol) of diethyl oxalate in anhydrous ethanol. Add this solution dropwise to the cooled sodium ethoxide solution over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction Progression: Upon completion of the addition, remove the cooling bath and heat the reaction mixture to reflux. Allow the reaction to proceed overnight. Causality Note: The initial low temperature controls the exothermic condensation, while the subsequent reflux drives the reaction to completion.
-
Intermediate Isolation: Cool the reaction mixture to room temperature. A yellow solid, the disodium salt of the product, will precipitate. Collect the solid by filtration and wash it with cold ethanol.
-
Product Precipitation: Suspend the collected solid in water with stirring. Slowly acidify the suspension with concentrated hydrochloric acid (HCl) until the pH is approximately 2.5-3.0. A white solid will precipitate.
-
Purification and Validation: Collect the white solid by filtration, wash thoroughly with deionized water to remove inorganic salts, and dry under vacuum. A typical yield for this procedure is around 60-65%. The purity of the final product, Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, should be confirmed by ¹H-NMR, ¹³C-NMR, and melting point analysis.
Comparative Analysis: DET vs. Alternative Synthons
A key aspect of experimental design is choosing the optimal reagent. Here, we compare DET's performance against its dimethyl analog and the widely used Diethyl Malonate.
Diethyl vs. Dimethyl 2,2'-thiodiacetate
The choice between the diethyl and dimethyl esters often comes down to practical considerations and the specific requirements of subsequent reaction steps.
| Feature | Diethyl 2,2'-thiodiacetate (DET) | Dimethyl 2,2'-thiodiacetate (DMT) | Rationale & Field Insights |
| Reactivity | Generally similar to DMT. | Generally similar to DET. | The electronic effects of methyl vs. ethyl groups on the α-proton acidity and carbanion nucleophilicity are minimal. Reactivity differences are often substrate- or condition-dependent. |
| Boiling Point | 252-253 °C | Lower (est. ~230-240 °C) | DET's higher boiling point can be advantageous for high-temperature reactions. DMT is more volatile. |
| Cost/Availability | Widely available from major suppliers. | Also available, sometimes at a different price point. | Cost-effectiveness can vary by supplier and scale. For large-scale synthesis, this can be a deciding factor. |
| Downstream Use | Yields ethyl ester products. | Yields methyl ester products. | This is the critical differentiator. If the final target molecule requires methyl esters, using DMT avoids a potentially low-yielding transesterification step. Conversely, if ethyl esters are desired, DET is the direct precursor. For the synthesis of PEDOT precursors, the ethyl ester is commonly used. |
Diethyl 2,2'-thiodiacetate vs. Diethyl Malonate
This comparison highlights the profound influence of the central heteroatom on the reactivity of the α-methylene protons.
Caption: Comparative pathways for carbanion formation and alkylation.
| Feature | Diethyl 2,2'-thiodiacetate (DET) | Diethyl Malonate (DEM) | Rationale & Field Insights |
| Activating Group | Thioether (-S-) | Methylene (-CH₂-) | The sulfur atom in DET is less electron-withdrawing than a carbonyl group. However, its polarizability and potential for d-orbital participation can influence carbanion stability. |
| α-Proton Acidity (pKa) | Not widely reported, but sufficiently acidic for enolate formation with common bases (e.g., NaOEt). | ~13 (in H₂O) | The two carbonyl groups in DEM provide powerful resonance stabilization to the conjugate base, making it a very strong carbon acid. While DET is also activated, the stabilization is less pronounced, suggesting it is a weaker acid than DEM. |
| Nucleophilicity | Forms a "softer" nucleophile. | Forms a "harder" nucleophile. | The sulfur atom imparts "soft" character (HSAB theory) to the DET enolate, making it highly effective for reactions with soft electrophiles like alkyl halides in SN2 reactions. |
| Key Synthetic Use | Building block for sulfur-containing heterocycles (e.g., thiophenes). | Malonic Ester Synthesis: preparation of substituted acetic acids after alkylation and decarboxylation. | This is the fundamental divergence. DET is the reagent of choice when a sulfur atom is required in the target scaffold. DEM is used to introduce a -CH₂COOH fragment or its elaborated equivalent. |
Conclusion and Future Outlook
Diethyl 2,2'-thiodiacetate is more than a mere analogue of other 1,3-dicarbonyl synthons; it is a specialized tool with distinct advantages. Its primary strength lies in its role as a direct precursor to sulfur-containing heterocycles, most notably in the highly efficient synthesis of functionalized thiophenes. While its acidity is less pronounced than that of diethyl malonate, it is sufficient for a range of C-C bond-forming reactions where its "soft" nucleophilic character can be advantageous. The choice between DET and its dimethyl counterpart is primarily dictated by the desired ester functionality in the final product. By understanding these comparative nuances, researchers can leverage the unique reactivity of Diethyl 2,2'-thiodiacetate to streamline complex synthetic routes and accelerate the development of novel materials and therapeutics.
A Senior Application Scientist's Guide to the Synthetic Utility of Diethyl 2,2'-thiodiacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Diethyl 2,2'-thiodiacetate, a versatile C2-S-C2 synthon, has emerged as a valuable reagent in the synthesis of a variety of heterocyclic compounds, particularly thiophenes, which are core structures in numerous pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of the synthetic utility of Diethyl 2,2'-thiodiacetate with alternative methods, supported by experimental data to inform your synthetic strategy.
Introduction to Diethyl 2,2'-thiodiacetate: A Versatile Building Block
Diethyl 2,2'-thiodiacetate (CAS 925-47-3), also known as diethyl thiodiglycolate, is a diester featuring a central sulfur atom bridging two ethyl acetate units.[1] Its structure presents a unique combination of reactive sites: two ester functionalities and two α-methylene groups activated by the adjacent sulfur and carbonyl moieties. This arrangement allows it to participate in a range of chemical transformations, making it a valuable precursor for various heterocyclic systems.[2][3]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₄O₄S |
| Molecular Weight | 206.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 252-253 °C |
| Density | 1.146 g/mL at 25 °C |
The Hinsberg Thiophene Synthesis: A Classic Application
One of the most well-established applications of Diethyl 2,2'-thiodiacetate is in the Hinsberg synthesis of thiophene derivatives.[4][5][6] This reaction involves the base-catalyzed condensation of Diethyl 2,2'-thiodiacetate with a 1,2-dicarbonyl compound to afford 3,4-disubstituted-thiophene-2,5-dicarboxylates.[2][4]
A notable example is the synthesis of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a key intermediate for electrochromic conducting polymers.[7]
Experimental Protocol: Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Reaction Scheme:
A representative synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.
Procedure:
-
A solution of 106 g (0.514 mol) of Diethyl 2,2'-thiodiacetate and 188 g (1.28 mol) of diethyl oxalate in ethanol is added dropwise to a solution of 175 g (2.57 mol) of sodium ethoxide in 1200 mL of anhydrous ethanol at 0 °C.[8]
-
After the addition is complete, the reaction mixture is heated to reflux overnight.[8]
-
The mixture is then cooled to room temperature and the resulting yellow solid is collected by filtration and washed with ethanol.[8]
-
The solid is suspended in water and acidified with HCl to precipitate the product.[8]
-
The white solid is filtered and dried under vacuum to yield the desired product.[8]
Yield: 60%[8]
Another reported procedure utilizing microwave heating at 68 °C for 60 minutes after the initial mixing at 0-10 °C reports a yield of 65.3%.[7]
Comparison with Alternative Thiophene Syntheses
While the Hinsberg synthesis offers a reliable route to specific thiophene derivatives, other methods provide access to a broader range of substitution patterns. Here, we compare the utility of Diethyl 2,2'-thiodiacetate with other prominent thiophene syntheses.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylates from α,β-acetylenic esters and thioglycolic acid derivatives.[5][9] This approach offers a different substitution pattern compared to the Hinsberg synthesis.
General Reaction Scheme:
The Fiesselmann thiophene synthesis.
Key takeaway for the synthetic chemist: The Fiesselmann synthesis is advantageous when a hydroxyl group at the 3-position and a carboxyl group at the 2-position of the thiophene ring are desired.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classical method for constructing thiophenes from 1,4-dicarbonyl compounds and a sulfur source, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2][11][12]
General Reaction Scheme:
The Paal-Knorr thiophene synthesis.
Advantages:
-
Broad Substrate Scope: A wide variety of 1,4-dicarbonyl compounds can be used, leading to diverse substitution patterns on the thiophene ring.[11]
-
High Yields: Microwave-assisted Paal-Knorr condensations can provide good yields of furans, pyrroles, and thiophenes.[7]
Disadvantages:
-
Harsh Reagents: Traditional sulfurizing agents like P₄S₁₀ can be harsh and lead to side products. Lawesson's reagent is a milder alternative but can still be challenging to handle.[2][13]
-
Availability of Starting Materials: The synthesis of the requisite 1,4-dicarbonyl compounds can sometimes be a multi-step process.
Comparison Table of Thiophene Synthesis Methods:
| Synthesis Method | Key Reactants | Typical Product | Advantages | Disadvantages |
| Hinsberg Synthesis | Diethyl 2,2'-thiodiacetate, 1,2-Dicarbonyl compound | 3,4-Disubstituted-thiophene-2,5-dicarboxylate | Access to symmetrically substituted thiophenes. | Limited to specific substitution patterns. |
| Fiesselmann Synthesis | α,β-Acetylenic ester, Thioglycolic acid ester | 3-Hydroxy-2-thiophenecarboxylate | Provides access to 3-hydroxythiophenes. | Requires acetylenic starting materials. |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Sulfurizing agent | Substituted Thiophene | Broad substrate scope, diverse substitution patterns. | Can require harsh reagents and multi-step starting material synthesis. |
| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene | Direct route to 2-aminothiophenes.[14][15] | Primarily for aminothiophene synthesis. |
Alternatives to Diethyl 2,2'-thiodiacetate as a C2-S-C2 Building Block
While Diethyl 2,2'-thiodiacetate is a highly effective C2-S-C2 synthon, other reagents can be employed to achieve similar synthetic outcomes.
-
Thioglycolic Acid and its Esters: As seen in the Fiesselmann synthesis, thioglycolic acid and its esters can serve as a source of the C-S-C fragment, albeit in a stepwise manner.[9]
-
Diethyl 3-oxopentanedioate: This β-keto ester can be a precursor to thiophene derivatives through multi-step sequences.[16][17]
-
Diethyl 2,2'-sulfonyldiacetate: The corresponding sulfone offers different reactivity profiles due to the higher oxidation state of the sulfur atom. Its application in thiophene synthesis is less common but represents an area for potential exploration.
Conclusion and Future Outlook
Diethyl 2,2'-thiodiacetate stands as a cornerstone reagent in the synthesis of thiophene-containing molecules, particularly through the robust and reliable Hinsberg synthesis. Its utility is most pronounced when symmetrically substituted 3,4-disubstituted-thiophene-2,5-dicarboxylates are the target.
For the practicing chemist, the choice of synthetic route will ultimately depend on the desired substitution pattern of the final thiophene product. The Fiesselmann and Paal-Knorr syntheses offer access to a wider array of differently functionalized thiophenes and serve as valuable complementary methods. The development of milder and more efficient sulfurizing agents for the Paal-Knorr reaction and the exploration of novel C2-S-C2 building blocks will undoubtedly continue to enrich the synthetic chemist's toolbox for the construction of these important heterocycles.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 2,2'-thiodiacetate
As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all laboratory materials from procurement to disposal. Diethyl 2,2'-thiodiacetate (CAS No. 925-47-3), a versatile thioether compound used in organic synthesis, requires meticulous handling and disposal to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements.
Hazard Identification and Essential Safety Data
Understanding the inherent risks of a chemical is the foundational step in managing it safely. Diethyl 2,2'-thiodiacetate is classified as a hazardous substance, primarily due to its irritant properties.[1][2][3] Direct contact can cause significant irritation to the skin and eyes, and inhalation of its vapors may lead to respiratory tract irritation.[2][3][4]
| Safety Characteristic | Identifier/Statement | Source(s) |
| CAS Number | 925-47-3 | [2][4][5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2][3] |
| Signal Word | Warning | [2][4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3][4] |
The causality is clear: the chemical's reactivity with biological tissues necessitates stringent controls to prevent exposure during handling and disposal.
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, the first principle is to establish a barrier between the researcher and the chemical. This is non-negotiable for minimizing exposure risk.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before each use.[4][6] The goal is to prevent skin contact, which can lead to irritation as per hazard statement H315.[2][4]
-
Eye and Face Protection: Use tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4] This is critical to prevent the serious eye irritation outlined in H319.[2][4]
-
Skin and Body Protection: Wear a flame-resistant lab coat and long-sleeved clothing.[4][6] Ensure all skin is covered.
-
Respiratory Protection: All handling and disposal steps should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4] If ventilation is inadequate or if there is a risk of aerosol generation, a full-face respirator may be necessary.[4]
Safe Handling Practices:
-
Avoid all direct contact with the chemical.
-
Prevent the formation and inhalation of vapors or mists.[4]
-
Use non-sparking tools to mitigate ignition risks.[4]
-
Have a spill kit readily available that contains inert absorbent materials.
Step-by-Step Disposal Protocol for Diethyl 2,2'-thiodiacetate
The disposal of chemical waste is a regulated process. In the United States, the Environmental Protection Agency (EPA) governs this through the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" responsibility for hazardous waste generators.[7][8] The following protocol is designed to comply with these principles.
Step 1: Waste Characterization Any unused Diethyl 2,2'-thiodiacetate, contaminated materials (e.g., paper towels, absorbent pads from a spill), or reaction byproducts must be managed as hazardous waste.[9] Do not dispose of this chemical down the drain or in regular trash, as this is strictly prohibited and harmful to the environment.[4]
Step 2: Waste Segregation To prevent dangerous reactions, Diethyl 2,2'-thiodiacetate waste must be segregated from incompatible materials. Keep it separate from strong oxidizing agents, acids, and bases. Collect it in a dedicated waste container.
Step 3: Proper Containerization The integrity of the waste container is paramount for safe storage and transport.
-
Compatibility: The container must be made of a material compatible with Diethyl 2,2'-thiodiacetate. A high-density polyethylene (HDPE) or glass bottle is typically suitable.[10]
-
Condition: The container must be in good condition, free from cracks, rust, or leaks, with a secure, tight-fitting lid.[10]
-
Closure: The container must remain closed at all times, except when actively adding waste.[9][10] This is a key RCRA requirement to prevent the release of hazardous vapors.[9]
Step 4: Accurate Labeling Proper labeling is a critical regulatory requirement that ensures safe handling and proper disposal by waste management professionals.
-
Clearly write the words "Hazardous Waste" on the label.[9][10]
-
Identify all contents by their full chemical name: "Diethyl 2,2'-thiodiacetate" . Do not use abbreviations or formulas.[9]
-
Indicate the relevant hazards (e.g., "Irritant").[10]
-
Include the contact information of the generating researcher or lab.[9]
Step 5: Accumulation in a Satellite Accumulation Area (SAA) Laboratories typically accumulate waste in designated SAAs.
-
Store the labeled, sealed container at or near the point of generation and under the control of the lab personnel.[11]
-
Be mindful of volume limits for SAAs (typically up to 55 gallons of non-acute hazardous waste).[11]
-
Ensure the waste storage area is inspected weekly for leaks or container degradation.[8]
Step 6: Final Disposal through Authorized Channels Once the container is full or the waste is no longer being generated, arrange for its disposal.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The ultimate disposal method will be determined by the licensed facility but is typically controlled incineration with flue gas scrubbing to destroy the chemical compound safely.[4]
Decontamination and Spill Management
Empty Container Decontamination: Empty containers that held Diethyl 2,2'-thiodiacetate must also be managed properly. They can be decontaminated by being triply rinsed with a suitable solvent (such as ethanol or acetone).[4] The rinsate must be collected and disposed of as hazardous waste. After this procedure, the container can often be recycled or disposed of as non-hazardous waste, but confirm this with your institutional EHS policy.[4]
Small Spill Cleanup:
-
Ensure adequate ventilation and wear all required PPE.
-
Contain the spill by covering it with an inert absorbent material like vermiculite, dry sand, or earth.
-
Carefully collect the absorbent material using non-sparking tools and place it into a suitable, labeled container for disposal as hazardous waste.[4][6]
-
Do not allow the spill to enter drains or waterways.[4]
Visualized Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from initial preparation to final hand-off for disposal.
Caption: Workflow for the compliant disposal of Diethyl 2,2'-thiodiacetate waste.
By adhering to this structured protocol, laboratory professionals can ensure the safe handling and compliant disposal of Diethyl 2,2'-thiodiacetate, upholding their commitment to personal safety, institutional policy, and environmental stewardship.
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- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Diethyl 2,2'-thiodiacetate: From Core Principles to Disposal
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling reagents like Diethyl 2,2'-thiodiacetate (CAS 925-47-3) demands more than just following a checklist; it requires a deep understanding of the material's properties and a proactive approach to safety. This guide provides essential, actionable information for the safe handling and disposal of this compound, grounded in the principles of chemical causality and laboratory best practices.
Hazard Identification: Understanding the "Why"
Diethyl 2,2'-thiodiacetate is an organic thioether compound utilized in various synthetic applications, including the development of pharmaceuticals.[1][2] While not acutely toxic, its hazard profile necessitates careful handling to avoid irritation and exposure. According to the Globally Harmonized System (GHS), its primary hazards are significant and warrant specific protective measures.[3]
-
H315: Causes skin irritation. [3] Contact with the skin can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [3] Direct contact with the eyes can result in significant discomfort, redness, and potential damage.
-
H335: May cause respiratory irritation. [3] Inhalation of vapors or mists can irritate the nose, throat, and lungs.[4]
Understanding these specific hazards is the foundational step in our risk assessment. It dictates that our primary goal is to prevent skin contact, eye exposure, and inhalation.
The First Line of Defense: Engineering and Administrative Controls
Before we even consider personal protective equipment, we must adhere to the hierarchy of controls, a framework that prioritizes the most effective safety measures.[5] PPE is the final barrier between you and the hazard.
-
Engineering Controls: The most critical engineering control for handling Diethyl 2,2'-thiodiacetate is a properly functioning chemical fume hood. This ensures that any vapors are contained and exhausted away from your breathing zone.[4]
-
Administrative Controls: Always work in a well-ventilated area.[4] Ensure that an eyewash station and safety shower are readily accessible. All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, the correct PPE provides the necessary direct protection. The selection of PPE is not arbitrary; it is a direct response to the identified hazards of skin, eye, and respiratory irritation.
| Protection Type | Specific Requirement | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes of Diethyl 2,2'-thiodiacetate, which causes serious eye irritation (H319).[4][6] |
| Skin Protection | Nitrile rubber gloves (inspect before use). A standard laboratory coat. | The thioether and ester functionalities require a chemically resistant glove material like nitrile. Always check for signs of degradation or perforation before use.[4][7] A lab coat protects against incidental skin contact from minor splashes or spills. |
| Respiratory Protection | Not typically required with adequate engineering controls (i.e., fume hood). | If work must be performed outside a fume hood, if ventilation is poor, or if aerosols are generated, a respirator with an appropriate filter (e.g., Type ABEK) is necessary to mitigate respiratory tract irritation (H335).[4] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures a systematic and safe approach to handling Diethyl 2,2'-thiodiacetate.
Preparation:
-
Review the SDS: Before starting, always consult the most recent Safety Data Sheet for Diethyl 2,2'-thiodiacetate.
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble PPE: Don a laboratory coat, chemical safety goggles, and the appropriate gloves.
-
Prepare a Waste Container: Have a clearly labeled, sealed container ready for chemical waste.
Handling:
-
Perform all manipulations within the fume hood. This includes weighing, transferring, and mixing.
-
Avoid Inhalation: Do not breathe vapors or mists.[4]
-
Prevent Contact: Use tools (spatulas, pipettes) to avoid direct contact. If skin contact occurs, wash the area immediately and thoroughly with soap and water.[4]
-
Keep Containers Closed: When not in use, ensure the primary container is tightly sealed.[4]
Post-Handling:
-
Decontaminate: Wipe down the work surface within the fume hood.
-
Doff PPE Correctly: Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove your lab coat and goggles.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[7]
Caption: Workflow for Safe Handling of Diethyl 2,2'-thiodiacetate.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
All materials contaminated with Diethyl 2,2'-thiodiacetate, including excess reagent, contaminated gloves, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
Disposal Method:
-
Do not dispose of this chemical down the drain or in general waste.[4]
-
The waste must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing this comprehensive safety and handling plan, you ensure the integrity of your research and the safety of yourself and your colleagues. This proactive approach to chemical safety builds a foundation of trust and excellence in the laboratory environment.
References
- Smolecule. (2023, August 16). Buy Diethyl 2,2'-thiodiacetate | 925-47-3.
- ChemicalBook. (2025, July 19). Diethyl 2,2'-thiodiacetate - Safety Data Sheet.
- National Institutes of Health (NIH), PubChem. Diethyl 2,2'-thiodiacetate | C8H14O4S | CID 70216.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). Diethyl 2,2'-Thiodiacetate CAS:925-47-3: Properties, Applications, and Synthesis.
- Sigma-Aldrich. Diethyl 2,2-thiodiacetate | 925-47-3.
- Sigma-Aldrich. Diethyl thioglycolate 96 925-47-3.
- TCI AMERICA. Diethyl 2,2'-Thiodiglycolate | 925-47-3.
- Cole-Parmer. Material Safety Data Sheet - Diethyl adipate.
- Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
- Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination.
Sources
- 1. Buy Diethyl 2,2'-thiodiacetate | 925-47-3 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Diethyl 2,2'-thiodiacetate | C8H14O4S | CID 70216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. osha.gov [osha.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
